molecular formula C21H10Cl2O7 B134270 5(6)-Carboxy-2',7'-dichlorofluorescein CAS No. 142975-81-3

5(6)-Carboxy-2',7'-dichlorofluorescein

Cat. No.: B134270
CAS No.: 142975-81-3
M. Wt: 445.2 g/mol
InChI Key: JGZVUTYDEVUNMK-UHFFFAOYSA-N
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Description

5-carboxy-2',7'-dichlorofluorescein is an oxaspiro compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2',7'-dichloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZVUTYDEVUNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920579
Record name 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
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Molecular Weight

445.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111843-78-8, 142975-81-3
Record name 5(6)-Carboxy-2',7'-dichlorofluorescein
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Carboxyl-2',7'-dichlorodihydrofluorescein
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
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Record name 5(6)-Carboxy-2',7'-dichlorofluorescein
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Foundational & Exploratory

An In-depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein: Synthesis, Purification, and Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthesis, purification, and application of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF), a fluorescent probe widely utilized in biomedical research. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectral Properties

This compound is a derivative of fluorescein (B123965) characterized by the presence of two chlorine atoms on the xanthene ring and a carboxyl group on the phthalic acid moiety. These modifications result in altered spectral properties and intracellular retention compared to its parent compound.

PropertyValueReference
Molecular Formula C₂₁H₁₀Cl₂O₇[1]
Molecular Weight 445.21 g/mol [1][2]
Appearance Orange solid[3]
Excitation Maximum (λex) ~504-505 nm[3][4]
Emission Maximum (λem) ~526-529 nm[3][4]
pKa 4.8[3]
Solubility Soluble in DMSO and buffers with pH > 6[3]

Synthesis Protocol

The synthesis of this compound is typically achieved through a condensation reaction. The following protocol is adapted from established methods for fluorescein synthesis.

Reaction Scheme:

Materials and Reagents:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine 4-chlororesorcinol and 1,2,4-benzenetricarboxylic anhydride in an appropriate molar ratio (a slight excess of the anhydride can be used).

  • Catalyst Addition: Add anhydrous zinc chloride as a catalyst. The reaction can also be conducted in a solvent such as methanesulfonic acid.

  • Condensation Reaction: Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point is 180-200°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a dilute solution of hydrochloric acid to hydrolyze any unreacted anhydride and to protonate the carboxyl group.

  • Precipitation and Collection: The crude product will precipitate out of the acidic solution. Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining acid and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven.

Purification Protocol

The synthesis typically results in a mixture of the 5- and 6-carboxy isomers. Purification is necessary to isolate the desired isomer or to obtain a product of high purity.

Purification Method: Column Chromatography

  • Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase.

  • Mobile Phase: A gradient of solvents is typically employed. A common mobile phase system starts with a non-polar solvent (e.g., dichloromethane (B109758) or chloroform) and gradually increases the polarity by adding a more polar solvent (e.g., methanol (B129727) or ethyl acetate). The exact gradient will need to be determined based on the separation observed on TLC.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the initial mobile phase.

    • Load the sample onto the top of the prepared silica gel column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify the fractions containing the desired product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Application in Cellular Biology: Measurement of Reactive Oxygen Species (ROS)

The diacetate derivative, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA), is a widely used probe for the detection of intracellular ROS.

Experimental Workflow:

The following diagram illustrates the workflow for using carboxy-H2DCFDA to measure cellular ROS levels.

G A Carboxy-H2DCFDA (Cell-permeant, Non-fluorescent) B Cellular Uptake A->B Passive Diffusion C Intracellular Carboxy-H2DCFDA B->C D Deacetylation (by Intracellular Esterases) C->D E Carboxy-H2DCF (Cell-impermeant, Non-fluorescent) D->E F Oxidation (by Reactive Oxygen Species) E->F G This compound (Fluorescent) F->G H Fluorescence Detection (Microscopy, Flow Cytometry, Plate Reader) G->H

Caption: Workflow for intracellular ROS detection using carboxy-H2DCFDA.

Experimental Protocol for ROS Detection:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, chamber slide) and culture under standard conditions.

  • Loading with carboxy-H2DCFDA:

    • Prepare a stock solution of carboxy-H2DCFDA in anhydrous DMSO.

    • Dilute the stock solution in a serum-free medium to the desired final concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and wash with a balanced salt solution (e.g., PBS or HBSS).

    • Add the carboxy-H2DCFDA loading solution to the cells and incubate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

  • Washing: Remove the loading solution and wash the cells gently with a balanced salt solution to remove any extracellular probe.

  • Treatment: Add the experimental treatment (e.g., a potential ROS inducer) to the cells in a suitable medium. Include appropriate positive and negative controls.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate time points using a fluorescence microscope, flow cytometer, or microplate reader.

    • Use an excitation wavelength of approximately 495 nm and an emission wavelength of approximately 529 nm.[5]

  • Data Analysis: Quantify the changes in fluorescence intensity, which are proportional to the levels of intracellular ROS. Normalize the fluorescence signal to cell number or protein concentration if necessary.

Signaling Pathway Visualization

While this compound itself is not part of a signaling pathway, its use in detecting ROS is critical for studying various signaling pathways that are modulated by oxidative stress. The following diagram illustrates the general principle of how ROS, detected by this probe, can influence cellular signaling.

G Stimulus External/Internal Stimulus (e.g., UV, Cytokines, Metabolic Stress) ROS_Source Cellular ROS Source (e.g., Mitochondria, NADPH Oxidase) Stimulus->ROS_Source ROS Increased ROS Levels (Detected by Carboxy-H2DCFDA) ROS_Source->ROS Signaling Modulation of Signaling Pathways (e.g., MAPK, NF-κB, PI3K/Akt) ROS->Signaling Response Cellular Response (e.g., Proliferation, Apoptosis, Inflammation) Signaling->Response

References

A Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein: Physicochemical Properties and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF), a versatile fluorescent probe. This document details its key characteristics, provides established experimental protocols for its use, and presents visual workflows for its primary applications.

Core Physicochemical Properties

This compound is a substituted fluorescein (B123965) molecule widely utilized in biomedical research. The addition of chlorine atoms to the xanthene ring and a carboxyl group to the phenyl ring significantly influences its spectral properties and intracellular retention. A summary of its key physicochemical data is presented below.

PropertyValueSource(s)
Molecular Formula C₂₁H₁₀Cl₂O₇[1][2]
Molecular Weight 445.21 g/mol [2][3]
Appearance Orange to yellow solid[1]
Excitation Wavelength (λex) ~504 nm[3]
Emission Wavelength (λem) ~529 nm[3]
pKa 4.8 - 5.1[1][3]
Solubility Soluble in DMSO, DMF, and aqueous buffers with pH > 6.[1]
Quantum Yield (Φ) While a specific quantum yield for CDCF is not readily available, the resulting fluorescent product of its intracellular precursor has a reported quantum yield of 0.79. It is known that chlorination increases fluorescence intensity, while the addition of a carboxyl group can decrease it.[1][4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below. These protocols are foundational and may require optimization for specific experimental systems.

Determination of pKa (Spectrophotometric Titration)

The pKa of this compound can be determined by monitoring the change in its absorbance or fluorescence spectrum as a function of pH.

Materials:

  • This compound

  • A series of buffers with a range of known pH values (e.g., citrate, phosphate, borate (B1201080) buffers)

  • UV-Vis spectrophotometer or spectrofluorometer

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent like DMSO.

  • Prepare a series of solutions with a constant concentration of the dye in buffers of varying pH. Ensure the final concentration of the organic solvent is low to minimize its effect on the pH and spectral properties.

  • Measure the absorbance or fluorescence spectrum of each solution. For absorbance, scan a range of wavelengths to identify the isosbestic point and the wavelength of maximum absorbance for the acidic and basic forms. For fluorescence, excite at a wavelength where both forms absorb and measure the emission spectrum.

  • Plot the absorbance at a specific wavelength (or the fluorescence intensity ratio at two wavelengths) against the pH of the solutions.

  • The pKa is the pH at which the molecule is 50% in its acidic form and 50% in its basic form. This corresponds to the inflection point of the resulting sigmoidal curve.

Determination of Aqueous Solubility

The solubility of this compound in aqueous solutions can be determined using the shake-flask method followed by spectrophotometric quantification.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Shaker or rotator

  • Centrifuge

  • UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed container.

  • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a syringe filter.

  • Prepare a series of standard solutions of the dye with known concentrations in the same buffer.

  • Measure the absorbance of the saturated filtrate and the standard solutions at the wavelength of maximum absorbance.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the saturated solution from the calibration curve. This concentration represents the aqueous solubility of the compound under the tested conditions.

Key Applications and Experimental Workflows

This compound is a cornerstone reagent in several cellular assays, primarily for the detection of reactive oxygen species and as a substrate for multidrug resistance-associated proteins.

Detection of Intracellular Reactive Oxygen Species (ROS)

The diacetate form, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H₂DCFDA), is a cell-permeant, non-fluorescent precursor used to measure intracellular ROS.

ROS_Detection_Workflow H2DCFDA Carboxy-H₂DCFDA (Cell-Permeant, Non-fluorescent) H2DCF Carboxy-H₂DCF (Cell-Impermeant, Non-fluorescent) H2DCFDA->H2DCF DCF CDCF (Fluorescent) H2DCF->DCF Oxidation by ROS

Caption: Workflow for intracellular ROS detection using carboxy-H₂DCFDA.

Experimental Protocol for ROS Detection:

  • Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well plate).

  • Loading with carboxy-H₂DCFDA: Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS). Incubate the cells with a working solution of carboxy-H₂DCFDA (typically 5-25 µM) in a serum-free medium for 30-60 minutes at 37°C.

  • Induction of ROS: After loading, wash the cells to remove excess probe. Treat the cells with the experimental compounds or stimuli to induce ROS production.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. The excitation is typically around 495 nm, and the emission is measured around 529 nm. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Substrate for Multidrug Resistance-Associated Protein 2 (MRP2)

This compound is a fluorescent substrate for the MRP2 transporter, an important protein in drug disposition and resistance.

MRP2_Assay_Workflow cluster_assay Vesicular Transport Assay Vesicles Inside-out Membrane Vesicles with MRP2 Incubation Incubation at 37°C Vesicles->Incubation CDCF_ATP CDCF + ATP CDCF_ATP->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Fluorescence Quantification of Trapped CDCF Filtration->Quantification

Caption: Workflow for the MRP2 vesicular transport assay using CDCF.

Experimental Protocol for MRP2 Vesicular Transport Assay:

  • Prepare Inside-Out Membrane Vesicles: Isolate membrane vesicles from cells overexpressing MRP2 (e.g., Sf9 or HEK293 cells).

  • Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, this compound, and a reaction buffer.

  • Initiate Transport: Start the transport reaction by adding ATP. A control reaction without ATP should be run in parallel. Test compounds can be included to assess their inhibitory or stimulatory effects on MRP2-mediated transport.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stop Reaction and Filtration: Stop the reaction by adding an ice-cold wash buffer and rapidly filter the mixture through a filter plate that retains the vesicles but allows the free dye to pass through.

  • Quantification: Lyse the vesicles and quantify the amount of trapped fluorescent CDCF using a fluorescence plate reader. The ATP-dependent transport is calculated by subtracting the fluorescence in the absence of ATP from that in the presence of ATP.

References

Solubility Profile of 5(6)-Carboxy-2',7'-dichlorofluorescein in DMSO and PBS: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) in two commonly used laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and phosphate-buffered saline (PBS). CDCF is a fluorescent probe utilized as an intracellular pH indicator and a substrate for multidrug resistance-associated protein 2 (MRP2) transport assays. A clear understanding of its solubility is critical for the preparation of stock solutions, ensuring accurate experimental design and reproducible results.

Quantitative Solubility Data

The solubility of this compound varies significantly between the organic solvent DMSO and the aqueous buffer PBS. The following table summarizes the available quantitative and qualitative solubility data.

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO 15 mg/mL[1]~33.7 mMStandard dissolution.
31.25 mg/mL[2]~70.2 mMRequires sonication to achieve.
PBS Soluble in buffers with pH > 6[3]Not specifiedThe carboxyl group's deprotonation at higher pH increases aqueous solubility.
Soluble in basic water (pH > 7)[4]Not specified
Soluble in H₂O at pH ≥ 5Not specified

Molecular Weight of this compound: 445.21 g/mol

Experimental Protocols

Precise determination of solubility is key for reliable experimental outcomes. Below are detailed methodologies for preparing solutions of this compound and for determining its solubility.

Protocol for Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound using an analytical balance and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add 224.6 µL of DMSO to 1 mg of the compound).

  • Cap the vial tightly and vortex thoroughly for 2-5 minutes until the solid is completely dissolved.

  • For higher concentrations, sonication in a water bath may be necessary to facilitate dissolution[2].

  • Visually inspect the solution for any undissolved particulates. If present, continue vortexing or sonication.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.

General Protocol for Determining Thermodynamic Solubility

This protocol outlines a general method for determining the thermodynamic solubility of this compound in a given solvent, such as PBS. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Thermomixer or incubator capable of maintaining a constant temperature and agitation

  • High-speed centrifuge or filtration apparatus (e.g., syringe filters)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of solid this compound to a known volume of the solvent in a microcentrifuge tube. The excess solid is crucial to ensure that a saturated solution is formed.

  • Incubate the mixture at a constant temperature (e.g., 25°C) with continuous agitation for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separate the undissolved solid from the solution. This can be achieved by:

    • Centrifugation: Centrifuge the suspension at a high speed (e.g., >10,000 x g) for 15-30 minutes.

    • Filtration: Carefully filter the suspension using a syringe filter with a pore size that will retain the undissolved particles (e.g., 0.22 µm).

  • Carefully collect the supernatant or filtrate, ensuring no solid particles are transferred.

  • Quantify the concentration of the dissolved this compound in the clear solution using a suitable analytical method:

    • UV-Vis Spectrophotometry: Prepare a standard curve of known concentrations of the compound in the same solvent. Measure the absorbance of the saturated solution and determine the concentration from the standard curve.

    • HPLC: This is a more sensitive and specific method. Prepare a standard curve and analyze the saturated solution to determine the precise concentration.

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows described above.

G cluster_0 Preparation of DMSO Stock Solution weigh Weigh Solid Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store

Caption: Workflow for preparing a DMSO stock solution.

G cluster_1 Determination of Thermodynamic Solubility in PBS add_excess Add Excess Solid to PBS equilibrate Equilibrate (24-48h with agitation) add_excess->equilibrate separate Separate Solid and Liquid (Centrifuge / Filter) equilibrate->separate quantify Quantify Concentration (UV-Vis / HPLC) separate->quantify

Caption: Workflow for determining thermodynamic solubility.

References

An In-Depth Technical Guide to the Fluorescence Mechanism of 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) is a versatile fluorescent probe belonging to the xanthene dye family. Its robust photophysical properties, particularly its pH sensitivity and its utility as a marker for reactive oxygen species (ROS), have established it as a valuable tool in a multitude of biological and pharmacological research areas. This technical guide provides a comprehensive overview of the core fluorescence mechanism of CDCF, detailing its chemical structure, spectral properties, the profound influence of pH, and its applications in cellular analysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required for the effective application and interpretation of data generated using this powerful fluorescent probe.

Core Fluorescence Mechanism

The fluorescence of this compound is intrinsically linked to its molecular structure, which consists of a xanthene core, a carboxyphenyl group, and two chlorine atoms. The extended π-electron system of the xanthene ring is the primary fluorophore. The fluorescence mechanism can be understood through the principles of electronic excitation and relaxation, often visualized using a Jablonski diagram.

Upon absorption of a photon of appropriate energy, typically in the blue region of the visible spectrum, an electron in the highest occupied molecular orbital (HOMO) of the CDCF molecule is promoted to a higher energy level, the lowest unoccupied molecular orbital (LUMO). This process, known as excitation, transitions the molecule from its ground state (S₀) to an excited singlet state (S₁).

The excited state is transient, and the molecule rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes such as internal conversion and vibrational relaxation. From this relaxed excited state, the molecule can return to the ground state via several pathways. The most significant of these for fluorescent molecules is the emission of a photon, a process known as fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon referred to as the Stokes shift.

The fluorescence intensity and spectral characteristics of CDCF are highly dependent on its chemical environment, most notably the pH. The presence of the carboxyl and hydroxyl groups allows the molecule to exist in different ionic forms, each with distinct photophysical properties.

The Influence of pH on Fluorescence

The fluorescence of CDCF is significantly modulated by pH due to the protonation and deprotonation of its functional groups. At different pH values, CDCF exists in equilibrium between several forms: a non-fluorescent lactone form, a weakly fluorescent zwitterionic form, and a highly fluorescent dianionic form.[1]

  • Acidic Conditions (pH < 4): In acidic environments, the equilibrium shifts towards the non-fluorescent lactone form. In this structure, the spirolactone ring is closed, which disrupts the extended π-conjugation of the xanthene system, thereby quenching fluorescence.[1]

  • Neutral to Slightly Acidic Conditions (pH 4-6): As the pH increases, the lactone ring opens, and the molecule can exist as a zwitterion, with a protonated carboxylic acid and a deprotonated hydroxyl group. This form exhibits weak fluorescence.

  • Alkaline Conditions (pH > 6): In basic solutions, both the carboxylic acid and the hydroxyl group are deprotonated, resulting in the dianionic form. This form possesses a fully delocalized π-electron system across the xanthene ring, leading to strong fluorescence emission.[1]

The pKa of the phenolic hydroxyl group is a critical determinant of the pH sensitivity range. The electron-withdrawing chlorine atoms on the xanthene ring lower the pKa of CDCF compared to its parent compound, carboxyfluorescein, making it a more sensitive probe in the acidic pH range of 4-5.[2][3]

Quantitative Data

The photophysical properties of this compound are summarized in the table below. These values are essential for designing experiments and interpreting fluorescence data.

PropertyValueConditionsReference(s)
Excitation Maximum (λex) 504 nm0.1 M Tris, pH 8.0[4]
Emission Maximum (λem) 529 nm0.1 M Tris, pH 8.0[4]
Molar Extinction Coefficient (ε) 90,000 M⁻¹cm⁻¹pH > 6[3]
pKa 4.8[3]
Fluorescence Quantum Yield (Φf) Decreased by carboxylationCompared to fluorescein[5]

Experimental Protocols

This compound is often used in its diacetate, cell-permeant form, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (CDCFDA), for the measurement of intracellular reactive oxygen species (ROS). Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, and the resulting non-fluorescent 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (CDCFH) is then oxidized by ROS to the fluorescent CDCF.[6][7]

Protocol for Intracellular ROS Detection using CDCFDA (Microplate Assay)

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

Materials:

  • Cells of interest

  • 96-well black, clear-bottom microplate

  • 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (CDCFDA) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable physiological buffer

  • Cell culture medium

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Treatment (Optional): If investigating the effect of a compound on ROS production, treat the cells with the compound for the desired duration before loading with CDCFDA.

  • Preparation of Loading Solution: Prepare a fresh working solution of CDCFDA in a suitable buffer (e.g., PBS) at a final concentration typically ranging from 1 to 25 µM.

  • Cell Loading: Remove the cell culture medium from the wells and wash the cells once with warm PBS. Add the CDCFDA loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently remove the loading solution and wash the cells twice with warm PBS to remove any extracellular dye.

  • Fluorescence Measurement: Add fresh, pre-warmed buffer or medium to the wells. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for CDCF (e.g., Ex/Em = 495/525 nm).

  • Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced. Compare the fluorescence of treated cells to that of control cells.

Visualizations

Chemical Structures and pH-Dependent Equilibrium of this compound

G pH-dependent equilibrium of this compound. cluster_lactone Lactone (Non-fluorescent) pH < 4 cluster_zwitterion Zwitterion (Weakly fluorescent) pH 4-6 cluster_dianion Dianion (Highly fluorescent) pH > 6 Lactone Lactone Zwitterion Zwitterion Lactone->Zwitterion +OH⁻ Zwitterion->Lactone +H⁺ Dianion Dianion Zwitterion->Dianion +OH⁻ Dianion->Zwitterion +H⁺

Caption: pH-dependent equilibrium of this compound.

Jablonski Diagram for this compound Fluorescence

Jablonski Jablonski diagram illustrating the fluorescence of CDCF. S0_0 v=0 S1_2 v=2 S0_0->S1_2 Absorption S1_0 v=0 S0_1 v=1 S1_0->S0_1 Fluorescence T1_2 v=2 S1_0->T1_2 Intersystem Crossing T1_0 v=0 S0_3 v=3 T1_0->S0_3 Phosphorescence S1_1 v=1 T1_1 v=1 S0_2 v=2 S1_2->S1_0 Vibrational Relaxation S1_3 v=3 T1_3 v=3

Caption: Jablonski diagram illustrating the fluorescence of CDCF.

Experimental Workflow for Intracellular ROS Measurement

workflow Workflow for intracellular ROS measurement using CDCFDA. start Start seed Seed cells in 96-well plate start->seed treat Treat cells with compound (optional) seed->treat load Load cells with CDCFDA solution treat->load wash1 Wash cells (remove extracellular dye) load->wash1 measure Measure fluorescence (Ex/Em = 495/525 nm) wash1->measure analyze Analyze data measure->analyze end End analyze->end

Caption: Workflow for intracellular ROS measurement using CDCFDA.

References

quantum yield and extinction coefficient of CDCF

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical Properties and Applications of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF)

This guide provides a comprehensive overview of the essential photophysical characteristics of this compound (CDCF), a versatile fluorescent probe. It is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based assays. The document details the , presents experimental protocols for their determination, and explores its application in cellular assays, including the measurement of intracellular pH, detection of reactive oxygen species, and assessment of multidrug resistance protein activity.

Core Photophysical Properties of CDCF

The utility of a fluorescent probe is defined by its ability to absorb and emit light efficiently. For CDCF, the key parameters are its molar extinction coefficient and fluorescence quantum yield.

Data Presentation: Photophysical Properties of CDCF

PropertyValueNotes
Molar Extinction Coefficient (ε) 90,000 M⁻¹cm⁻¹[1]At the absorption maximum.
Fluorescence Quantum Yield (Φ) 0.79[2]This value is for the oxidized, fluorescent product of 6-carboxy-H2DCFDA inside cells.
Excitation Maximum (λex) 504 nm[1][3]In aqueous buffer (e.g., 0.1 M Tris pH 8.0).
Emission Maximum (λem) 529 nm[1]In aqueous buffer (e.g., 0.1 M Tris pH 8.0).
pKa 4.8[1]This lower pKa makes it suitable for measuring pH in acidic environments.[1][4]

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for quantitative fluorescence studies. The following are detailed methodologies for these measurements.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Experimental Workflow for Extinction Coefficient Measurement

G prep Prepare Stock Solution of CDCF in DMSO series Prepare a Dilution Series in Buffer (e.g., 0.1 M Tris pH 8.0) prep->series spec Measure Absorbance Spectra (250-600 nm) series->spec peak Identify Absorbance Maximum (λmax) spec->peak plot Plot Absorbance at λmax vs. Concentration peak->plot fit Perform Linear Regression plot->fit calc Calculate ε from the Slope (Slope = ε * path length) fit->calc

Workflow for determining the molar extinction coefficient of CDCF.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of CDCF in dimethyl sulfoxide (B87167) (DMSO).

  • Dilution Series: Create a series of dilutions of the CDCF stock solution in a suitable aqueous buffer (e.g., 0.1 M Tris, pH 8.0). The final concentrations should result in absorbance values between 0.1 and 1.0 to ensure linearity.

  • Spectrophotometry: For each dilution, measure the absorbance spectrum using a UV-Vis spectrophotometer. Use the same buffer as a blank reference.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot the absorbance at λmax against the molar concentration of CDCF for each dilution.

    • Perform a linear regression on the data points. The resulting plot should be a straight line passing through the origin.

    • The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (ε = Slope / l, where l is the path length of the cuvette, typically 1 cm).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative quantum yield is commonly determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement

G select_std Select a Quantum Yield Standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95) prep_series Prepare Dilution Series of CDCF and Standard (Absorbance < 0.1 at excitation λ) select_std->prep_series measure_abs Measure Absorbance at Excitation Wavelength prep_series->measure_abs measure_fluor Measure Fluorescence Emission Spectra (Corrected for instrument response) measure_abs->measure_fluor integrate Integrate the Area Under the Emission Spectra measure_fluor->integrate plot_data Plot Integrated Fluorescence Intensity vs. Absorbance for both CDCF and Standard integrate->plot_data calc_qy Calculate Quantum Yield using the Comparative Method Formula plot_data->calc_qy G load_cells Load Cells with CDCF Diacetate (Cell-permeant precursor) esterase Intracellular Esterases Cleave Diacetate Groups load_cells->esterase trap CDCF is Trapped within the Cell esterase->trap excite Excite at Two Wavelengths (e.g., 495 nm and 440 nm) trap->excite emit Measure Fluorescence Emission (at ~529 nm) excite->emit ratio Calculate the Ratio of Fluorescence Intensities (495/440 nm) emit->ratio calibrate Calibrate the Ratio to pH using Ionophores (e.g., Nigericin) ratio->calibrate determine_ph Determine Intracellular pH calibrate->determine_ph G cluster_cell Intracellular H2DCFDA_in Carboxy-H2DCFDA (Non-fluorescent, Cell-permeant) esterases Esterases H2DCFDA_in->esterases H2DCF Carboxy-H2DCF (Non-fluorescent, Cell-impermeant) esterases->H2DCF Deacetylation ROS Reactive Oxygen Species (ROS) H2DCF->ROS CDCF CDCF (Highly Fluorescent) ROS->CDCF Oxidation fluorescence Green Fluorescence CDCF->fluorescence H2DCFDA_out Extracellular Carboxy-H2DCFDA H2DCFDA_out->H2DCFDA_in Passive Diffusion G vesicles Prepare Inside-out Membrane Vesicles Expressing MRP2 incubate Incubate Vesicles with CDCF and ATP vesicles->incubate transport MRP2-mediated Transport of CDCF into Vesicles incubate->transport inhibition Perform Competitive Inhibition Assay with a Test Compound incubate->inhibition stop_rxn Stop the Reaction (e.g., rapid filtration) transport->stop_rxn measure_fluor Measure Intra-vesicular CDCF Fluorescence stop_rxn->measure_fluor compare Compare CDCF Transport with and without the Test Compound inhibition->compare determine_ic50 Determine IC50 for the Test Compound compare->determine_ic50

References

Core Principles of Intracellular Reactive Oxygen Species Detection Using 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the principle of action for 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (5(6)-CDCFDA), a widely utilized fluorescent probe for the detection of intracellular reactive oxygen species (ROS). This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this reagent's mechanism, application, and associated experimental protocols.

Introduction to this compound diacetate

This compound diacetate, often abbreviated as carboxy-DCFDA or C-DCDFA, is a cell-permeant indicator used to measure hydroxyl, peroxyl, and other reactive oxygen species activity within living cells.[1] It is a chemically reduced and acetylated analog of fluorescein, which upon intracellular activation and subsequent oxidation, becomes highly fluorescent.[2] This probe is valued for its ability to passively diffuse across the cell membrane and, once activated, its fluorescent product is better retained within the cell due to additional negative charges, allowing for longer data-collection times compared to its non-carboxylated counterpart, H2DCFDA.[2][3]

Principle of Action

The mechanism of 5(6)-CDCFDA as an intracellular ROS indicator involves a multi-step process that transforms the initially non-fluorescent molecule into a highly fluorescent reporter. This process can be broken down into three key stages: cellular uptake, enzymatic activation, and oxidation by reactive oxygen species.

Cellular Uptake and Intracellular Sequestration

In its native diacetate form, 5(6)-CDCFDA is a nonpolar molecule that readily permeates the plasma membrane of living cells.[4] Its passive diffusion allows it to be easily introduced into the intracellular environment of a wide range of cell types.

Enzymatic Cleavage by Intracellular Esterases

Once inside the cell, the two acetate (B1210297) groups of 5(6)-CDCFDA are hydrolyzed by intracellular esterases.[1][5] This enzymatic cleavage removes the diacetate moieties, converting the molecule into the non-fluorescent 5-(and 6)-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF).[2] The addition of the carboxyl group results in a charged molecule that is less membrane-permeable and is therefore better retained within the cytoplasm.[2]

Oxidation by Reactive Oxygen Species and Fluorescence

The resulting carboxy-H2DCF is then oxidized by various reactive oxygen species, including hydroxyl radicals and peroxyl radicals, into the highly fluorescent 5-(and 6)-carboxy-2',7'-dichlorofluorescein (carboxy-DCF).[1][6] It is this fluorescent product that is detected and quantified as a measure of intracellular ROS levels. The intensity of the fluorescence is directly proportional to the amount of ROS present within the cell.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound diacetate and its fluorescent product.

ParameterValueReference(s)
Molecular FormulaC₂₅H₁₄Cl₂O₉[7]
Molecular Weight529.28 g/mol [7]
Excitation Maximum (Ex)~495-504 nm[1]
Emission Maximum (Em)~529-535 nm[1]
Recommended Working Concentration10-50 µM[8]
Purity≥85% (HPCE)

Experimental Protocols

The following protocols provide a general framework for the use of 5(6)-CDCFDA in cell-based assays for the detection of ROS. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation
  • Stock Solution Preparation: Prepare a stock solution of 5(6)-CDCFDA at a concentration of 10-20 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[8][9] Aliquot and store at -20°C, protected from light and moisture.[10]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 10-50 µM in a suitable buffer, such as pre-warmed phenol (B47542) red-free cell culture medium or Hank's Balanced Salt Solution (HBSS).[5][8] It is critical to prepare this solution fresh and not store or reuse it.[8]

Cellular Staining and ROS Detection

This protocol is adaptable for both adherent and suspension cells and can be performed in microplates, culture dishes, or flow cytometry tubes.

  • Cell Seeding: Seed cells at an appropriate density in the desired culture vessel and allow them to adhere (for adherent cells) or reach the desired concentration (for suspension cells). For a 96-well plate, a density of 50,000 cells per well is a common starting point.[8]

  • Cell Loading: Remove the culture medium and wash the cells once with a warm buffer (e.g., HBSS or PBS).

  • Incubation with Probe: Add the freshly prepared 5(6)-CDCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[1][8]

  • Washing: After incubation, remove the loading solution and wash the cells once or twice with a warm buffer to remove any excess probe.

  • Treatment (Optional): If investigating the effect of a compound on ROS production, add the test compound at the desired concentration and incubate for the appropriate duration. Include positive (e.g., pyocyanin (B1662382) or antimycin) and negative (vehicle) controls.[1][11]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, microplate reader, or flow cytometer with excitation and emission wavelengths set appropriately for carboxy-DCF (Ex/Em: ~495/529 nm).[1]

Visualizing the Principle of Action

The following diagrams illustrate the key steps in the mechanism of action of 5(6)-CDCFDA and a typical experimental workflow.

principle_of_action Principle of Action of 5(6)-CDCFDA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CDCFDA 5(6)-CDCFDA (Non-fluorescent, Cell-permeant) H2DCF Carboxy-H2DCF (Non-fluorescent) CDCFDA->H2DCF Passive Diffusion DCF Carboxy-DCF (Highly Fluorescent) H2DCF->DCF Oxidation Esterases Intracellular Esterases Esterases->H2DCF Deacetylation ROS Reactive Oxygen Species (ROS) ROS->DCF Oxidizes

Caption: Mechanism of 5(6)-CDCFDA activation.

experimental_workflow Experimental Workflow for ROS Detection Start Start Seed Seed Cells Start->Seed Load Load with 5(6)-CDCFDA Seed->Load Wash Wash Cells Load->Wash Treat Treat with Compound (Optional) Wash->Treat Measure Measure Fluorescence (Ex/Em: ~495/529 nm) Treat->Measure Analyze Analyze Data Measure->Analyze End End Analyze->End

Caption: Typical workflow for a cell-based ROS assay.

References

An In-depth Technical Guide to the Intracellular Hydrolysis of CDCFDA by Esterases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of 5-(and-6)-carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) by intracellular esterases is a fundamental process widely employed in cell biology and drug development for the assessment of cell viability, proliferation, and cytotoxicity. CDCFDA, a non-fluorescent and cell-permeant compound, readily diffuses across the plasma membrane of living cells. Once inside, ubiquitous intracellular esterases cleave the diacetate groups, converting CDCFDA into the highly fluorescent and membrane-impermeant molecule, carboxy-2',7'-dichlorofluorescein (CDCF). The accumulation of CDCF within cells with intact membranes serves as a robust indicator of enzymatic activity and cell health. This guide provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols related to the intracellular hydrolysis of CDCFDA.

Mechanism of Action

The utility of CDCFDA as a vital dye hinges on a two-step process: passive diffusion into the cell followed by enzymatic hydrolysis.

  • Cellular Uptake: CDCFDA is a lipophilic molecule that passively diffuses across the cell membrane into the cytoplasm.[1]

  • Esterase-Mediated Hydrolysis: Within the cell, non-specific intracellular esterases, such as carboxylesterases (CES1 and CES2), recognize and hydrolyze the two acetate (B1210297) ester bonds of CDCFDA.[2] This enzymatic cleavage releases the fluorescent product, CDCF.

  • Fluorescent Product Accumulation: The resulting CDCF is a polar molecule that is retained within the cell, provided the plasma membrane is intact.[1] Dead or dying cells with compromised membranes cannot retain the fluorescent product. The intensity of the fluorescence is therefore proportional to the intracellular esterase activity and the number of viable cells.

Quantitative Data

The kinetic parameters of the hydrolysis of fluorescein-based diesters can vary depending on the specific substrate, the type of esterase, and the cellular environment. While specific kinetic data for CDCFDA with purified mammalian esterases is not extensively documented in publicly available literature, data from closely related substrates and cell systems provide valuable insights.

SubstrateEnzyme SourceKm (µM)VmaxReference
5-(and-6)-carboxyfluorescein diacetate (cFDA)Saccharomyces cerevisiae cell extracts29012.3 nmol/min/mg protein[3]
Fluorescein (B123965) diacetate (FDA)EMT6 mouse mammary tumor cells2Not specified
5-(and-6)-carboxyfluorescein diacetate (CFDA)EMT6 mouse mammary tumor cells19Not specified

Experimental Protocols

This section provides a detailed methodology for measuring intracellular esterase activity using CDCFDA in mammalian cells, adaptable for various research applications.

Materials
  • 5-(and-6)-carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Mammalian cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

  • Cell counting device (e.g., hemocytometer, automated cell counter)

Preparation of Reagents
  • CDCFDA Stock Solution (10 mM): Dissolve an appropriate amount of CDCFDA in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • CDCFDA Working Solution (2X): On the day of the experiment, dilute the 10 mM CDCFDA stock solution in pre-warmed complete cell culture medium to a 2X working concentration (e.g., 20 µM for a final concentration of 10 µM).

Assay Protocol for Microplate Reader
  • Cell Seeding: Seed the mammalian cells in a 96-well black, clear-bottom microplate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Cell Treatment (Optional): If evaluating the effect of a compound on esterase activity or cell viability, remove the culture medium and add the test compounds at various concentrations in 100 µL of fresh medium. Incubate for the desired period.

  • Cell Staining: Add 100 µL of the 2X CDCFDA working solution to each well, resulting in a final volume of 200 µL and the desired final CDCFDA concentration.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically for different cell types.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.

Assay Protocol for Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension of the cells of interest at a concentration of 1 x 106 cells/mL in complete culture medium.

  • Cell Staining: Add the CDCFDA stock solution directly to the cell suspension to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubation: Incubate the cells at 37°C for 15-30 minutes, protected from light.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS.

  • Flow Cytometric Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm bandpass). Gate on the cell population of interest based on forward and side scatter properties to exclude debris.

Visualizations

CDCFDA Hydrolysis Pathway

CDCFDA_Hydrolysis CDCFDA_ext CDCFDA (extracellular) Non-fluorescent, Cell-permeant Cell_Membrane Cell Membrane CDCFDA_ext->Cell_Membrane Passive Diffusion CDCFDA_int CDCFDA (intracellular) Cell_Membrane->CDCFDA_int Esterases Intracellular Esterases CDCFDA_int->Esterases CDCF CDCF (intracellular) Fluorescent, Cell-impermeant Esterases->CDCF Hydrolysis Fluorescence Fluorescence Emission (Ex: ~495 nm, Em: ~529 nm) CDCF->Fluorescence

Caption: The intracellular conversion of non-fluorescent CDCFDA to fluorescent CDCF.

Experimental Workflow for Microplate Assay

Microplate_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight optional_treatment Optional: Add test compounds and incubate incubate_overnight->optional_treatment add_cdcfda Add CDCFDA working solution optional_treatment->add_cdcfda incubate_stain Incubate (30-60 min) protected from light add_cdcfda->incubate_stain measure_fluorescence Measure fluorescence (Ex: ~495 nm, Em: ~529 nm) incubate_stain->measure_fluorescence end End measure_fluorescence->end Drug_Development_Logic drug_candidate Drug Candidate cell_based_assay Cell-Based Assay (e.g., CDCFDA) drug_candidate->cell_based_assay esterase_activity Intracellular Esterase Activity cell_based_assay->esterase_activity cell_viability Cell Viability/ Proliferation esterase_activity->cell_viability cytotoxicity Cytotoxicity esterase_activity->cytotoxicity efficacy_assessment Efficacy Assessment cell_viability->efficacy_assessment safety_profiling Safety Profiling cytotoxicity->safety_profiling

References

Unveiling the Spectroscopic Profile of 5(6)-Carboxy-2',7'-dichlorofluorescein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of the fluorescent probe 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF). A versatile tool in cellular and biochemical analysis, understanding its spectroscopic characteristics is paramount for its effective application in research and development. This document summarizes key quantitative data, details experimental protocols for characterization, and illustrates the logical workflow of spectral analysis.

Core Spectral and Physicochemical Properties

This compound is a derivative of fluorescein (B123965) notable for its lower pKa, making it a valuable indicator for pH in more acidic environments.[1][2] The presence of electron-withdrawing chlorine atoms on the xanthene ring and a carboxyl group on the phthalic acid moiety significantly influences its photophysical and chemical characteristics.[3] The compound is typically supplied as a mixture of the 5- and 6-carboxy isomers, which exhibit very similar spectroscopic properties.[3]

PropertyValueSource(s)
Excitation Maximum (λex) ~504-505 nm[1][4][5][6]
Emission Maximum (λem) ~526-529 nm[1][4][5][7][8]
Molar Extinction Coefficient (ε) ~90,000 M⁻¹cm⁻¹[1]
pKa ~4.8 - 5.1[1][4]
Molecular Formula C₂₁H₁₀Cl₂O₇[1][8]
Molecular Weight 445.21 g/mol [4][8]
Solubility Soluble in DMSO and buffers with pH > 6[1][8]

pH Dependence of Spectral Properties

The fluorescence of CDCF is highly dependent on pH. The carboxyl and phenolic hydroxyl groups undergo protonation and deprotonation with changes in the acidity of the medium, altering the electronic structure of the fluorophore. This property makes CDCF an excellent fluorescent indicator for intracellular pH, particularly in the acidic range of 4 to 5.[8][11] The lower pKa of CDCF compared to carboxyfluorescein is attributed to the electron-withdrawing effects of the chlorine atoms.[1][3]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key spectral properties of this compound.

Determination of Excitation and Emission Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of CDCF using a spectrofluorometer.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of CDCF (e.g., 1 mM) by dissolving the solid compound in a minimal amount of DMSO. Further dilute the stock solution in PBS (pH 7.4) to prepare a working solution with an absorbance of approximately 0.05 at the expected absorption maximum (~504 nm) to minimize inner filter effects.

  • Emission Spectrum Measurement: a. Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of CDCF (~504 nm). b. Set the emission scan range from a wavelength slightly longer than the excitation wavelength (e.g., 510 nm) to a longer wavelength (e.g., 700 nm). c. Record the fluorescence emission spectrum. The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).

  • Excitation Spectrum Measurement: a. Set the emission wavelength of the spectrofluorometer to the determined emission maximum (λem). b. Set the excitation scan range from a shorter wavelength (e.g., 400 nm) to a wavelength just below the emission maximum (e.g., 520 nm). c. Record the fluorescence excitation spectrum. The wavelength at which the highest fluorescence intensity is observed is the excitation maximum (λex).

Determination of Molar Extinction Coefficient

This protocol describes the method to calculate the molar extinction coefficient (ε) of CDCF using the Beer-Lambert law.

Materials:

  • CDCF stock solution (precisely known concentration)

  • Appropriate solvent (e.g., PBS, pH > 6)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Serial Dilutions: Prepare a series of dilutions of the CDCF stock solution in the chosen solvent. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorbance maximum.

  • Absorbance Measurement: Measure the absorbance of each dilution at the absorbance maximum (λmax), which corresponds to the excitation maximum (λex).

  • Data Analysis: a. Plot a graph of absorbance versus concentration. b. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit is the molar extinction coefficient (ε) when the path length (l) is 1 cm. c. Ensure the plot is linear, as deviations can indicate aggregation or other concentration-dependent effects.

Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol details the comparative method for determining the fluorescence quantum yield (Φf) of CDCF relative to a known standard.

Materials:

  • CDCF solution

  • A quantum yield standard with a known Φf and similar spectral properties (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95)

  • Solvent for both sample and standard (ideally the same to avoid refractive index corrections)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Absorbance Matching: Prepare dilute solutions of both the CDCF sample and the quantum yield standard in the same solvent. Adjust the concentrations so that their absorbance values at the excitation wavelength are low (typically < 0.1) and ideally very close to each other to minimize re-absorption effects.

  • Fluorescence Spectra Acquisition: a. Record the fluorescence emission spectrum of the standard solution, exciting at a wavelength where both the sample and standard absorb. b. Without changing the instrument settings, record the fluorescence emission spectrum of the CDCF sample using the same excitation wavelength.

  • Data Analysis: a. Integrate the area under the emission curves for both the sample and the standard. b. Calculate the quantum yield of the sample (Φf_sample) using the following equation:

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow cluster_prep Sample Preparation cluster_abs Absorbance Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination A Prepare Stock Solution of CDCF B Prepare Serial Dilutions A->B C Prepare Dilute Solution (Abs < 0.1) A->C D Measure Absorbance Spectrum B->D F Plot Absorbance vs. Concentration B->F L Prepare Matched Absorbance Samples (Sample & Standard) C->L E Determine Absorbance Maximum (λmax) D->E H Measure Excitation Spectrum E->H J Measure Emission Spectrum E->J G Calculate Molar Extinction Coefficient (ε) F->G I Determine Excitation Maximum (λex) H->I K Determine Emission Maximum (λem) J->K M Measure Emission Spectra (Sample & Standard) L->M N Integrate Emission Spectra M->N O Calculate Quantum Yield (Φf) N->O Signaling_Pathway_pH_Sensing cluster_environment Cellular Environment cluster_probe CDCF Probe State cluster_detection Detection A Acidic Environment (High [H⁺]) C Protonated CDCF (Low Fluorescence) A->C Protonation B Neutral/Basic Environment (Low [H⁺]) D Deprotonated CDCF (High Fluorescence) B->D Deprotonation C->D pH Increase E Fluorescence Measurement C->E Low Signal D->E High Signal

References

An In-depth Technical Guide to the Excitation and Emission Spectra of 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral properties of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF), a versatile fluorescent probe. Designed for researchers, scientists, and drug development professionals, this document details the dye's excitation and emission characteristics, experimental protocols for its use, and the underlying mechanisms of its fluorescence.

Core Spectral and Physicochemical Properties

This compound is a derivative of fluorescein (B123965) notable for its lower pKa, making it particularly useful as a pH indicator in acidic environments and for the detection of intracellular reactive oxygen species (ROS).[1][2][3] The presence of electron-withdrawing chlorine atoms and a carboxyl group enhances its photostability compared to standard carboxyfluorescein.[4] It exists as a mixture of two positional isomers, 5-carboxy and 6-carboxy, which have very similar spectroscopic properties.[3]

Quantitative Data Summary

The key spectral and physicochemical properties of this compound are summarized in the table below. These values can be influenced by the solvent and pH of the medium.

PropertyValueConditionsReference(s)
Excitation Maximum (λex) 504 - 505 nm0.1 M Tris, pH 8.0[5][6][7]
Emission Maximum (λem) 526 - 530 nm0.1 M Tris, pH 8.0[5][6]
Molar Extinction Coefficient (ε) 90,000 cm⁻¹M⁻¹pH > 6[2]
pKa 4.8 - 5.1[2][7]
Molecular Weight 445.21 g/mol [7]
Solubility Soluble in DMSO, DMF, and aqueous buffers (pH > 6)[2][7]

Experimental Protocols

Detailed methodologies for the utilization of this compound in key applications are provided below.

Protocol 1: Determination of Fluorescence Spectra

This protocol outlines the procedure for measuring the excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., DMSO or 0.1 M Tris buffer, pH 8.0)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution in the desired buffer (e.g., 0.1 M Tris, pH 8.0) to a final concentration that yields an absorbance between 0.02 and 0.1 at the excitation wavelength to ensure linearity.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum (approximately 529 nm).

    • Scan a range of excitation wavelengths (e.g., 400 nm to 520 nm).

    • The peak of the resulting spectrum is the excitation maximum.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined maximum (approximately 504 nm).

    • Scan a range of emission wavelengths (e.g., 510 nm to 600 nm).

    • The peak of this spectrum is the emission maximum.

  • Data Correction: Ensure that the recorded spectra are corrected for instrument-specific variations in lamp intensity and detector response.

Protocol 2: Intracellular pH Measurement

CDCF is an effective fluorescent probe for measuring pH in the acidic range of 4-5.[1] A dual excitation ratio method can be employed for accurate intracellular pH measurements.[8]

Materials:

  • This compound diacetate (CDCFDA), the cell-permeant precursor

  • Cells of interest

  • Balanced salt solution (e.g., HBSS or PBS)

  • Fluorescence microscope or plate reader with dual-excitation capabilities

  • Calibration buffers of known pH containing nigericin (B1684572) and high potassium

Procedure:

  • Cell Loading: Incubate the cells with a final concentration of 1-10 µM CDFDA in serum-free medium for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with the balanced salt solution to remove extracellular dye.

  • Fluorescence Measurement:

    • Alternately excite the cells at approximately 495 nm and 440 nm.

    • Measure the fluorescence emission at approximately 530 nm for each excitation wavelength.

  • Ratio Calculation: Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths (495 nm / 440 nm).

  • Calibration: To convert the fluorescence ratio to a pH value, generate a calibration curve by treating the loaded cells with buffers of known pH in the presence of nigericin (a protonophore) and high potassium (to equilibrate intracellular and extracellular pH). Plot the fluorescence ratio against the corresponding pH values.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

The diacetate form of the probe, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA), is used for intracellular ROS detection.[9]

Materials:

  • Carboxy-H2DCFDA

  • Cells of interest

  • Cell culture medium

  • ROS-inducing agent (positive control, e.g., H₂O₂)

  • Flow cytometer, fluorescence microscope, or plate reader

Procedure:

  • Cell Preparation: Culture cells to the desired confluency.

  • Probe Loading: Wash the cells with a balanced salt solution and then incubate with 1-10 µM carboxy-H2DCFDA in serum-free medium for 30-60 minutes at 37°C in the dark.[9]

  • Treatment: After washing to remove the excess probe, treat the cells with the experimental compound or a positive control (e.g., H₂O₂) to induce ROS production.

  • Fluorescence Measurement: Measure the fluorescence intensity using an appropriate instrument with excitation at ~495 nm and emission at ~529 nm. The increase in fluorescence is proportional to the level of intracellular ROS.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving this compound.

ROS_Detection_Workflow ROS Detection Workflow cluster_extracellular Extracellular cluster_intracellular Intracellular Carboxy-H2DCFDA Carboxy-H2DCFDA Carboxy-H2DCFDA_in Carboxy-H2DCFDA Carboxy-H2DCFDA->Carboxy-H2DCFDA_in Passive Diffusion Carboxy-H2DCF Carboxy-H2DCF (Non-fluorescent) Carboxy-H2DCFDA_in->Carboxy-H2DCF Deacetylation CDCF This compound (Fluorescent) Carboxy-H2DCF->CDCF Oxidation Esterases Esterases Esterases->Carboxy-H2DCF ROS ROS ROS->CDCF

Caption: Intracellular activation of the ROS probe.

The cell-permeant and non-fluorescent carboxy-H2DCFDA diffuses into the cell, where intracellular esterases cleave the acetate (B1210297) groups, trapping the non-fluorescent carboxy-H2DCF inside.[3][10] In the presence of reactive oxygen species, carboxy-H2DCF is oxidized to the highly fluorescent this compound (CDCF).[9][10]

pH_Measurement_Logic Ratiometric pH Measurement Logic Excitation Excitation 440nm 440nm Excitation->440nm 495nm 495nm Excitation->495nm Emission_530nm Emission at 530nm 440nm->Emission_530nm 495nm->Emission_530nm Ratio Intensity Ratio (495nm / 440nm) Emission_530nm->Ratio pH pH Ratio->pH Correlates with

Caption: Logic for ratiometric pH determination.

This diagram illustrates the principle of dual-excitation ratiometric pH measurement. The ratio of fluorescence emission intensities at a single wavelength when the dye is excited at two different wavelengths is calculated and correlated to the pH of the environment.[8]

References

Understanding the pKa of 5(6)-Carboxy-2',7'-dichlorofluorescein for pH Sensing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of the fluorescent probe 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its application in pH sensing. This document outlines the fundamental principles of its pH-dependent fluorescence, detailed experimental protocols for pKa determination, and the signaling mechanism underlying its function as a pH indicator.

Introduction to this compound (CDCF) as a pH Indicator

This compound is a derivative of fluorescein (B123965) that exhibits pH-dependent fluorescence, making it a valuable tool for measuring pH in various biological and chemical systems. The presence of electron-withdrawing chlorine atoms and a carboxyl group on the fluorescein core lowers the pKa of the molecule compared to the parent compound, carboxyfluorescein.[1] This lower pKa makes CDCF particularly well-suited for measuring pH in acidic environments, such as within cellular organelles like lysosomes.[2][3] The fluorescence intensity of CDCF increases with rising pH as the molecule transitions from a less fluorescent, protonated state to a more fluorescent, deprotonated state.

Physicochemical and Spectral Properties

The key properties of this compound are summarized in the table below. It is important to note that the reported pKa values can vary depending on the experimental conditions, such as ionic strength and temperature. An "effective" pKa is often cited for intracellular measurements, which can differ from the pKa determined in a cell-free system.

PropertyValueReference
Molecular Formula C₂₁H₁₀Cl₂O₇[4][5]
Molecular Weight 445.21 g/mol [4][5]
pKa 4.8, 5.1[4][5]
Excitation Maximum (λex) ~504 nm[4]
Emission Maximum (λem) ~529 nm[4]
Solubility Soluble in DMSO and aqueous buffers with pH > 6[4]

Signaling Pathway: The Mechanism of pH Sensing

The pH-sensing mechanism of CDCF is based on the reversible protonation and deprotonation of its xanthene ring system. In acidic conditions, the hydroxyl group on the xanthene core is protonated, leading to a lactone form which is non-fluorescent or weakly fluorescent. As the pH increases, this hydroxyl group deprotonates to form a phenolate, resulting in a quinonoid structure that is highly fluorescent. The carboxyl group on the phenyl ring primarily enhances water solubility and provides a site for conjugation, having a lesser effect on the main pH-sensing transition.

The equilibrium between the protonated (less fluorescent) and deprotonated (highly fluorescent) forms is governed by the pKa of the dye. At the pKa, the concentrations of the protonated and deprotonated species are equal.

G pH-Dependent Equilibrium of CDCF Protonated Protonated CDCF (Less Fluorescent) Deprotonated Deprotonated CDCF (Highly Fluorescent) Protonated->Deprotonated Increasing pH Deprotonated->Protonated Decreasing pH H_ion H+ Deprotonated->H_ion Dissociation H_ion->Protonated Association OH_ion OH-

Caption: pH-dependent equilibrium of CDCF.

Experimental Protocol for pKa Determination

This section provides a detailed methodology for determining the pKa of this compound using spectrofluorometry.

Materials and Reagents
  • This compound (CDCF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • A series of buffers with pH values spanning the range of approximately 3 to 7 (e.g., citrate, acetate, phosphate (B84403) buffers)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Calibrated pH meter

  • Spectrofluorometer

  • Quartz cuvettes

Buffer Preparation

A series of buffers with known pH values are required. It is recommended to use buffers with overlapping pH ranges to ensure accurate pH control across the desired spectrum.

  • Citrate Buffer (pH 3.0 - 6.2): Prepare solutions of 0.1 M citric acid and 0.1 M sodium citrate. Mix appropriate volumes to achieve the desired pH values.

  • Acetate Buffer (pH 3.6 - 5.6): Prepare solutions of 0.1 M acetic acid and 0.1 M sodium acetate. Mix appropriate volumes to achieve the desired pH values.

  • Phosphate Buffer (pH 5.8 - 8.0): Prepare solutions of 0.1 M sodium phosphate monobasic (NaH₂PO₄) and 0.1 M sodium phosphate dibasic (Na₂HPO₄). Mix appropriate volumes to achieve the desired pH values.

Verify the final pH of each buffer solution using a calibrated pH meter.

Sample Preparation
  • Stock Solution: Prepare a concentrated stock solution of CDCF (e.g., 1 mM) in DMSO. Store protected from light.

  • Working Solutions: For each buffer solution, prepare a dilute working solution of CDCF. A final concentration in the nanomolar to low micromolar range is typically sufficient. Ensure the final concentration of DMSO is low (e.g., <0.1%) to avoid solvent effects on the pKa.

Spectrofluorometric Measurement
  • Set the spectrofluorometer to the excitation wavelength of CDCF (~504 nm).

  • Record the fluorescence emission spectrum for each working solution across a range that includes the emission maximum (~529 nm).

  • Alternatively, set the instrument to measure the fluorescence intensity at the emission maximum (~529 nm) for each sample.

  • Record the fluorescence intensity for each buffer solution.

Data Analysis
  • Plot the fluorescence intensity at the emission maximum as a function of pH. The resulting plot should be a sigmoidal curve.

  • The pKa can be determined as the pH at which the fluorescence intensity is half of the maximum intensity.

  • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for fluorescence data:

    pH = pKa + log [ (F - F_min) / (F_max - F) ]

    Where:

    • F is the fluorescence intensity at a given pH.

    • F_min is the minimum fluorescence intensity at low pH.

    • F_max is the maximum fluorescence intensity at high pH.

    By rearranging and plotting pH versus log[ (F - F_min) / (F_max - F) ], the pKa can be determined from the y-intercept.

G Experimental Workflow for pKa Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Buffer_Prep Prepare Buffer Solutions (pH 3-7) Working_Sol Prepare Working Solutions (CDCF in each buffer) Buffer_Prep->Working_Sol CDCF_Stock Prepare CDCF Stock (in DMSO) CDCF_Stock->Working_Sol Spectro Measure Fluorescence Intensity (λex=~504nm, λem=~529nm) Working_Sol->Spectro Plot Plot Fluorescence vs. pH Spectro->Plot pKa_Det Determine pKa (Inflection point or Henderson-Hasselbalch) Plot->pKa_Det

Caption: Workflow for pKa determination of CDCF.

Quantitative Data

The following table presents representative data of the pH-dependent fluorescence of this compound. The fluorescence intensity is normalized for clarity.

pHNormalized Fluorescence Intensity (%)
3.05
3.510
4.020
4.540
4.850
5.060
5.585
6.095
6.598
7.0100

Conclusion

This compound is a robust and sensitive fluorescent probe for the measurement of pH in acidic environments. Its lower pKa, compared to other fluorescein derivatives, makes it an invaluable tool for researchers in cell biology, biochemistry, and drug development who need to quantify pH in acidic organelles or other low-pH systems. The experimental protocol detailed in this guide provides a reliable method for the determination of its pKa, ensuring accurate and reproducible pH measurements.

References

An In-depth Technical Guide to the Intracellular Localization of 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) is a fluorescent probe widely utilized in cellular biology to assess intracellular pH, oxidative stress, and the activity of multidrug resistance proteins. Its localization within the cell is a critical determinant of its utility and interpretation in these assays. This technical guide provides a comprehensive overview of the mechanisms governing the intracellular distribution of CDCF, detailed experimental protocols for its visualization and quantification in various subcellular compartments, and a summary of key quantitative data. Particular emphasis is placed on the roles of uptake and efflux transporters, cellular metabolism, and the influence of the microenvironment on the ultimate fate of this probe.

Introduction

The journey of this compound (CDCF) into the intracellular environment begins with its non-fluorescent, membrane-permeant precursor, this compound diacetate (CDCFDA). CDCFDA passively diffuses across the plasma membrane into the cytoplasm.[1] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, resulting in the formation of the fluorescent and significantly less membrane-permeant CDCF.[1] This enzymatic conversion effectively traps the probe within the cell, allowing for the study of various cellular processes.

The subsequent intracellular localization of CDCF is not uniform and is highly dependent on cell type and the expression of various transport proteins. In general, CDCF can be found in the cytoplasm, nucleus, and mitochondria, with its distribution being dynamically regulated by uptake and efflux transporters.

Mechanisms of Intracellular Transport and Sequestration

The subcellular distribution of CDCF is primarily dictated by the interplay between cellular uptake mechanisms and active efflux pumps.

Cellular Uptake: The Role of Organic Anion Transporting Polypeptides (OATPs)

In specialized cell types, particularly hepatocytes, the uptake of CDCF from the extracellular space (or its retention following intracellular generation) is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters.[2] These transporters are part of the solute carrier (SLC) superfamily and are responsible for the uptake of a wide range of endogenous and xenobiotic compounds.

OATP1B1, a liver-specific transporter, has been identified as a key player in the uptake of CDCF.[3][4] The interaction is specific, with particular amino acid residues within the transporter being crucial for substrate recognition and translocation.

Cellular Efflux: The Role of Multidrug Resistance-Associated Proteins (MRPs)

The active removal of CDCF from the cytoplasm is largely mediated by members of the ATP-binding cassette (ABC) transporter superfamily, specifically the Multidrug Resistance-Associated Proteins (MRPs). Several MRP isoforms, including MRP1, MRP2, MRP3, and MRP5, have been shown to transport CDCF, often as a glutathione (B108866) conjugate.[5][6][7][8] This efflux is an ATP-dependent process and is a key mechanism of cellular detoxification and resistance to certain drugs.

The expression levels of these MRP transporters can significantly influence the net intracellular accumulation and localization of CDCF. Cells with high levels of MRP expression will exhibit lower overall fluorescence and a distribution pattern skewed away from the plasma membrane.

Subcellular Localization of CDCF

The net result of cellular uptake, enzymatic conversion, and efflux is the compartmentalization of CDCF into various subcellular organelles.

  • Cytosol: As the initial site of CDCFDA hydrolysis, the cytosol generally maintains a significant concentration of CDCF.

  • Mitochondria: In certain cell types, such as cardiac myocytes, CDCF has been observed to accumulate preferentially in the mitochondria. The exact mechanism for this mitochondrial sequestration is not fully elucidated but may be related to the mitochondrial membrane potential.

  • Nucleus: CDCF has also been reported in the nucleus.

  • Lysosomes: The acidic environment of lysosomes can influence the fluorescence of pH-sensitive probes like CDCF. While direct transport into lysosomes is not a primary localization pathway, changes in lysosomal pH can impact the overall cellular fluorescence profile.[9][10][11]

Quantitative Data on CDCF Transport and Distribution

The following tables summarize key quantitative parameters related to the transport and distribution of CDCF.

Table 1: Kinetic Parameters of CDCF Transport

TransporterCell Type/SystemParameterValueReference
OATP1B1 HEK292 cellsUptake at 1 µM DCF(% of reference)[3]
MRP2 Membrane VesiclesCDCF Accumulation9.4-fold increase
MRP3 Membrane VesiclesVmax25.6 µM[5]
Km2.8 µM[5]
MRP5 Membrane VesiclesVmax32.9 µM[5]
Km4.9 µM[5]

Table 2: Subcellular Fluorescence Intensity Ratios

Cell TypeCompartment 1Compartment 2Intensity Ratio (1/2)Reference
Saos-2IntracellularExtracellular (10 µm above)8-10[12]
T cellsCytoplasmMitochondriaVaries[13]

Note: Data on precise subcellular concentration ratios of CDCF are limited in the literature. The provided fluorescence intensity ratios are influenced by both concentration and the local environment (e.g., pH).

Experimental Protocols

Protocol for CDCFDA Loading and Imaging by Confocal Microscopy

This protocol provides a general framework for loading cells with CDCFDA and imaging the resulting CDCF fluorescence in various subcellular compartments.

Materials:

  • This compound diacetate (CDCFDA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Cell culture medium

  • Confocal microscope with appropriate filter sets (Excitation ~495 nm, Emission ~525 nm)

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency.

  • Reagent Preparation: Prepare a stock solution of CDCFDA in DMSO (e.g., 1-10 mM).

  • Cell Loading:

    • Dilute the CDCFDA stock solution in pre-warmed cell culture medium or imaging buffer to a final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the CDCFDA-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal loading time should be determined empirically for each cell type.

  • Washing: After incubation, remove the loading solution and wash the cells 2-3 times with warm imaging buffer to remove extracellular probe.

  • Imaging:

    • Immediately image the cells using a confocal microscope.

    • Acquire images in the appropriate channels to visualize CDCF fluorescence. If co-localizing with specific organelles, use appropriate organelle-specific fluorescent trackers in separate channels.

    • For 4D imaging or time-lapse experiments, maintain the cells at 37°C and 5% CO2 using a stage-top incubator.[14][15]

Protocol for Subcellular Fractionation and CDCF Quantification

This protocol describes the separation of major subcellular compartments to quantify the relative distribution of CDCF.

Materials:

  • Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES, pH 7.4, with protease inhibitors)

  • Differential centrifugation buffers

  • Dounce homogenizer or needle/syringe for cell lysis

  • Refrigerated centrifuge and ultracentrifuge

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Loading: Load cells with CDCFDA as described in the microscopy protocol.

  • Cell Harvesting: After washing, detach the cells (e.g., by scraping) and collect them in ice-cold PBS. Centrifuge at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells.

  • Homogenization:

    • Resuspend the cell pellet in ice-cold homogenization buffer.

    • Lyse the cells using a Dounce homogenizer with a tight-fitting pestle or by passing the cell suspension through a narrow-gauge needle multiple times.[16] Monitor cell lysis under a microscope.

  • Differential Centrifugation:

    • Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C). The pellet contains the nuclei.

    • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C). The resulting pellet contains the mitochondria.

    • Microsomal Fraction (optional): The supernatant from the mitochondrial spin can be further centrifuged at 100,000 x g for 60 minutes to pellet the microsomal fraction.

    • Cytosolic Fraction: The final supernatant contains the cytosolic fraction.

  • Quantification:

    • Resuspend each subcellular pellet in a suitable buffer.

    • Measure the fluorescence of each fraction using a fluorometer or fluorescence plate reader.

    • Normalize the fluorescence signal to the protein concentration of each fraction to determine the relative distribution of CDCF.

Visualizations

Signaling and Transport Pathway

CDCF_Transport cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane CDCFDA_ext CDCFDA CDCFDA_int CDCFDA CDCFDA_ext->CDCFDA_int Passive Diffusion OATP OATP1B1 CDCFDA_ext->OATP Uptake CDCF CDCF (Fluorescent) CDCFDA_int->CDCF Hydrolysis Esterases Intracellular Esterases Esterases->CDCF CDCF_GSH CDCF-SG CDCF->CDCF_GSH Conjugation MRP MRP1/2/3/5 CDCF->MRP Efflux GSH GSH GSH->CDCF_GSH CDCF_GSH->MRP Efflux OATP->CDCF MRP->CDCFDA_ext ATP-dependent

Caption: Transport and metabolism of CDCFDA/CDCF.

Experimental Workflow

Experimental_Workflow cluster_imaging Fluorescence Imaging cluster_fractionation Subcellular Fractionation Start_Img Plate Cells Load Load with CDCFDA Start_Img->Load Wash_Img Wash Cells Load->Wash_Img Image Confocal Microscopy Wash_Img->Image Analyze_Img Image Analysis (Subcellular Localization) Image->Analyze_Img Start_Frac Load and Harvest Cells Homogenize Cell Homogenization Start_Frac->Homogenize Centrifuge Differential Centrifugation Homogenize->Centrifuge Fractions Isolate Fractions (Cytosol, Nuclei, Mitochondria) Centrifuge->Fractions Quantify Quantify Fluorescence Fractions->Quantify

Caption: Experimental workflows for studying CDCF localization.

Conclusion

The intracellular localization of this compound is a dynamic process governed by passive diffusion of its precursor, enzymatic activation, and active transport by OATP and MRP proteins. This complex interplay results in a heterogeneous distribution of the probe within the cytosol, mitochondria, and nucleus, which varies between cell types. A thorough understanding of these mechanisms is paramount for the accurate application and interpretation of CDCF-based assays in research and drug development. The provided protocols offer a robust starting point for investigating the subcellular fate of this versatile fluorescent probe. Further research is warranted to elucidate the precise mechanisms of mitochondrial sequestration and to obtain more comprehensive quantitative data on its distribution across a wider range of cell types and conditions.

References

An In-depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein: Structure, Isomers, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF), a fluorescent dye widely utilized in biomedical research. The document details its chemical structure, isomeric forms, and key quantitative properties. Furthermore, it offers detailed experimental protocols for its synthesis, the separation of its isomers, and its application in prominent research assays, including the measurement of multidrug resistance-associated protein 2 (MRP2) transport activity and the detection of intracellular reactive oxygen species (ROS).

Chemical Structure and Isomerism

This compound is a derivative of fluorescein (B123965) that is typically synthesized as a mixture of two positional isomers: 5-carboxy-2',7'-dichlorofluorescein and 6-carboxy-2',7'-dichlorofluorescein.[1] The presence of the carboxyl group on the phthalic acid moiety allows for conjugation to other molecules, while the electron-withdrawing chlorine atoms on the xanthene ring lower the pKa of the phenolic hydroxyl groups, making the dye a useful pH indicator in more acidic environments compared to its non-chlorinated counterpart, carboxyfluorescein.[1]

The two isomers, 5-carboxy and 6-carboxy, exhibit very similar spectroscopic properties, and for many applications, the mixture is used without separation.[1] However, for specific applications requiring high purity and homogeneity, separation of the isomers is necessary.

Below is a diagram illustrating the chemical structures of the two isomers and their relationship as a mixture.

isomers img5 img5 mixture Mixture of both isomers img5->mixture img6 img6 img6->mixture

Figure 1. Isomers of 2',7'-dichlorofluorescein.

Quantitative Data

The physicochemical and spectral properties of this compound are summarized in the table below. These properties are crucial for its application in fluorescence-based assays.

PropertyValue
Molecular Formula C₂₁H₁₀Cl₂O₇
Molecular Weight 445.21 g/mol
Appearance Orange solid
Excitation Wavelength (λex) 504-505 nm
Emission Wavelength (λem) 526-529 nm
pKa 4.8 - 5.1
Molar Extinction Coefficient (ε) 90,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) 0.79 (for 6-isomer)
Solubility Soluble in DMSO, DMF, and aqueous buffers at pH > 6

Experimental Protocols

This section provides detailed methodologies for the synthesis, isomer separation, and key applications of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of 4-chlororesorcinol (B43231) with 1,2,4-benzenetricarboxylic anhydride (B1165640).[2][3]

Materials:

  • 4-chlororesorcinol

  • 1,2,4-benzenetricarboxylic anhydride

  • Zinc chloride (ZnCl₂)

  • Methanesulfonic acid (optional, as a solvent and catalyst)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Hexane

Procedure:

  • Combine 4-chlororesorcinol and 1,2,4-benzenetricarboxylic anhydride in a reaction vessel.

  • Add anhydrous zinc chloride as a catalyst.

  • Heat the mixture to a high temperature (e.g., 180-200 °C) for several hours to facilitate the condensation reaction. The use of methanesulfonic acid as a solvent can also be employed.

  • After the reaction is complete, cool the mixture and dissolve it in an aqueous solution of sodium hydroxide.

  • Acidify the solution with hydrochloric acid to precipitate the crude product.

  • Collect the precipitate by filtration and wash it with water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/hexane, to obtain the mixture of this compound isomers.

Separation of 5- and 6- Isomers

While the isomeric mixture is suitable for many applications, high-purity individual isomers can be obtained by chromatographic methods. A general approach based on the separation of similar carboxyfluorescein isomers is presented below.[2]

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a preparative reverse-phase column (e.g., C18)

  • Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • Isomeric mixture of this compound

Procedure:

  • Dissolve the isomeric mixture in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or a basic aqueous solution.

  • Inject the sample onto the preparative HPLC column.

  • Elute the isomers using a gradient of mobile phase B in mobile phase A. A shallow gradient is recommended to achieve optimal separation.

  • Monitor the elution profile using a UV-Vis detector at a wavelength corresponding to the absorbance maximum of the dye (around 504 nm).

  • Collect the fractions corresponding to the two separated isomer peaks.

  • Combine the fractions for each isomer and remove the solvent by lyophilization or rotary evaporation to obtain the purified 5- and 6-carboxy-2',7'-dichlorofluorescein.

Multidrug Resistance-Associated Protein 2 (MRP2) Vesicular Transport Assay

CDCF is an excellent substrate for MRP2 and can be used as a fluorescent surrogate for non-fluorescent substrates like leukotriene C4 (LTC4) in vesicular transport assays.[4][5] This assay measures the ATP-dependent transport of CDCF into inside-out membrane vesicles expressing MRP2.

ROS_detection cluster_cell Cell esterases Intracellular Esterases h2dcf Non-fluorescent carboxy-H₂DCF esterases->h2dcf Deacetylation ros Reactive Oxygen Species (ROS) cdcf Fluorescent CDCF ros->cdcf Oxidation h2dcf->ros h2dcfda Cell-permeant carboxy-H₂DCFDA h2dcfda->esterases Diffusion into cell

References

A Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein: Commercial Sources, Purity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its diacetate derivative (CDCFDA), crucial fluorescent probes in cellular and biomedical research. This guide covers commercially available sources, typical purity levels, and detailed experimental protocols for their primary applications.

Introduction to this compound

This compound is a fluorescent dye derived from fluorescein (B123965). It is commonly used as a pH indicator and, more extensively, its diacetate form, this compound diacetate (CDCFDA), is a well-established probe for the detection of intracellular reactive oxygen species (ROS).[1][2] CDCFDA is a cell-permeant compound that, once inside the cell, is deacetylated by intracellular esterases to the membrane-impermeant 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (H2CDCF). Subsequent oxidation by ROS converts the non-fluorescent H2CDCF into the highly fluorescent CDCF.[1][2] This compound is also a known substrate for the Multidrug Resistance-Associated Protein 2 (MRP2), making it a valuable tool for studying transporter activity.[3][4]

Commercial Sources and Purity

A variety of commercial suppliers offer this compound and its diacetate form. The purity of these reagents is a critical factor for reliable and reproducible experimental results. The following tables summarize the available information from prominent suppliers.

Table 1: Commercial Sources of this compound

SupplierProduct NamePurityAnalytical MethodCAS Number
Sigma-Aldrich5(6)-Carboxy-2′,7′-dichlorofluorescein≥95%TLC111843-78-8
AbcamDCFA (this compound), green fluorophore>95%Not Specified111843-78-8[5]
Biotium5-(and-6)-Carboxy-2′,7′- dichlorofluoresceinNot SpecifiedNot Specified111843-78-8[6]
Selleck ChemicalsThis compoundNot SpecifiedNot Specified111843-78-8[3]

Table 2: Commercial Sources of this compound Diacetate (CDCFDA)

SupplierProduct NamePurityAnalytical MethodCAS Number
MedchemExpressThis compound diacetateNot SpecifiedNot Specified127770-45-0[7]
Cayman Chemical5(6)-Carboxy-2′,7′-dichlorofluorescein diacetate (CDFDA)≥85% (mixture of isomers)Not Specified127770-45-0[8]
Sigma-Aldrich5(6)-Carboxy-2′,7′-dichlorofluorescein diacetate≥85%HPCE127770-45-0[9]
Chem-ImpexThis compound diacetate≥ 85%Not Specified127770-45-0[10]
Santa Cruz Biotechnology5(6)-Carboxy-2′,7′-dichlorofluorescein diacetate≥97%Not Specified127770-45-0[11]

Experimental Protocols

Detection of Intracellular Reactive Oxygen Species (ROS)

The diacetate form, CDCFDA, is widely used for measuring intracellular ROS. The following protocols are generalized for fluorescence microscopy and flow cytometry and may require optimization for specific cell types and experimental conditions.

3.1.1. General Workflow for Intracellular ROS Detection

The overall process involves loading the cells with the cell-permeant CDCFDA, which is then deacetylated by cellular esterases to the non-fluorescent H2CDCF. In the presence of ROS, H2CDCF is oxidized to the fluorescent CDCF, which can be quantified.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CDCFDA_ext CDCFDA (Cell-Permeant) CDCFDA_int CDCFDA CDCFDA_ext->CDCFDA_int Passive Diffusion H2CDCF H2CDCF (Non-fluorescent) CDCFDA_int->H2CDCF Cellular Esterases CDCF CDCF (Fluorescent) H2CDCF->CDCF ROS (Oxidation)

Figure 1: Cellular processing of CDCFDA for ROS detection.

3.1.2. Protocol for Fluorescence Microscopy

  • Cell Seeding: Seed adherent cells on a suitable imaging dish or plate and allow them to adhere overnight.

  • Reagent Preparation: Prepare a stock solution of CDCFDA (e.g., 10 mM in anhydrous DMSO). On the day of the experiment, dilute the stock solution in a serum-free medium or a suitable buffer (e.g., PBS) to a final working concentration (typically 5-25 µM).

  • Cell Loading: Remove the culture medium from the cells and wash once with a warm buffer. Add the CDCFDA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with a warm buffer to remove excess probe.

  • Treatment: Add the experimental compounds (e.g., ROS inducers or inhibitors) to the cells in a suitable medium.

  • Imaging: Acquire fluorescent images using a fluorescence microscope with appropriate filters for fluorescein (excitation ~495 nm, emission ~525 nm).

3.1.3. Protocol for Flow Cytometry

  • Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of approximately 1 x 10^6 cells/mL.

  • Reagent Preparation: Prepare a CDCFDA working solution as described for microscopy.

  • Cell Loading: Add the CDCFDA working solution to the cell suspension and incubate for 30-60 minutes at 37°C, protected from light, with occasional mixing.

  • Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with a suitable buffer.

  • Treatment: Resuspend the cells in a medium containing your experimental compounds.

  • Analysis: Analyze the cells on a flow cytometer using a 488 nm excitation laser and a standard FITC emission filter (~530/30 nm).

MRP2 Transporter Assay

CDCF is a fluorescent substrate for the MRP2 transporter, an ATP-binding cassette (ABC) transporter involved in the efflux of various compounds from cells.[3][4] Assays using CDCF can be used to screen for MRP2 inhibitors or to study the transporter's function.

3.2.1. MRP2 Efflux Assay Workflow

This assay typically involves loading cells with the non-fluorescent, cell-permeant CDCFDA. Inside the cell, it is converted to the fluorescent, membrane-impermeant CDCF. The rate of CDCF efflux from the cells, which is mediated by MRP2, can then be measured.

G cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space CDCFDA_int CDCFDA CDCF_int CDCF (Fluorescent) CDCFDA_int->CDCF_int Cellular Esterases MRP2 MRP2 Transporter CDCF_int->MRP2 CDCF_ext CDCF MRP2->CDCF_ext Efflux

Figure 2: Workflow for the MRP2-mediated efflux of CDCF.

3.2.2. Protocol for MRP2 Efflux Assay

  • Cell Culture: Culture cells known to express MRP2 (e.g., Caco-2, or MRP2-transfected cell lines) in a suitable multi-well plate.

  • Cell Loading: Load the cells with CDCFDA as described in the ROS detection protocols.

  • Washing: Wash the cells to remove the extracellular probe.

  • Efflux Initiation: Add a fresh, warm buffer to the cells. To test for MRP2 inhibition, this buffer can contain the test compounds.

  • Sampling: At various time points, collect aliquots of the extracellular buffer.

  • Fluorescence Measurement: Measure the fluorescence of the collected samples using a fluorescence plate reader (excitation ~495 nm, emission ~525 nm). An increase in extracellular fluorescence over time indicates MRP2-mediated efflux of CDCF.

Signaling Pathways

Reactive Oxygen Species (ROS) Signaling

ROS are not merely damaging agents but also act as second messengers in various cellular signaling pathways.[8][12] The generation of ROS can be triggered by various stimuli, including growth factors, cytokines, and environmental stressors. These ROS can then modulate the activity of downstream signaling molecules, such as protein kinases and transcription factors, leading to diverse cellular responses like proliferation, inflammation, and apoptosis.[13]

G cluster_stimuli External/Internal Stimuli cluster_ros ROS Generation cluster_response Cellular Response Stimuli Growth Factors, Cytokines, Stress ROS ROS (e.g., H₂O₂, O₂⁻) Stimuli->ROS Signaling Redox-sensitive Signaling Pathways (e.g., MAPK, NF-κB) ROS->Signaling Response Proliferation, Inflammation, Apoptosis Signaling->Response

Figure 3: Simplified overview of ROS signaling pathways.
MRP2-Mediated Transport Pathway

MRP2 is an integral membrane protein primarily located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells.[5][14] It plays a crucial role in the ATP-dependent transport of a wide range of substrates, particularly conjugated organic anions, from the intracellular to the extracellular space.[14][15] This process is vital for detoxification and the elimination of xenobiotics and metabolic waste products.

G cluster_intracellular Intracellular cluster_membrane Cell Membrane cluster_extracellular Extracellular Substrate_in Substrate (e.g., CDCF, drug conjugates) MRP2 MRP2 Transporter Substrate_in->MRP2 ATP ATP ATP->MRP2 ADP ADP + Pi MRP2->ADP Substrate_out Substrate MRP2->Substrate_out Transport

Figure 4: The role of MRP2 in cellular efflux.

References

In-Depth Technical Guide: Safety and Handling of 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its diacetate derivative, intended for researchers, scientists, and drug development professionals.

Chemical Identification and Physical Properties

This compound is a fluorescent dye used as a pH indicator in acidic environments and as a substrate in various biological assays. Its diacetate form, this compound diacetate (CDCFDA), is a cell-permeant probe used to measure intracellular reactive oxygen species (ROS).

Table 1: Chemical and Physical Properties

PropertyThis compoundThis compound Diacetate
Synonyms 5-(6)-CDCF5(6)-CDCFDA
CAS Number 111843-78-8127770-45-0
Molecular Formula C₂₁H₁₀Cl₂O₇C₂₅H₁₄Cl₂O₉
Molecular Weight 445.21 g/mol 529.28 g/mol
Appearance Orange solidSolid
Solubility Soluble in DMSO and DMF. Soluble in aqueous buffers with pH > 6.Soluble in DMF (30 mg/ml) and DMSO (30 mg/ml).
Excitation Maximum ~504 nm~504 nm (after hydrolysis)
Emission Maximum ~529 nm~530 nm (after hydrolysis)
pKa ~4.8Not Applicable

Hazard Identification and Safety Precautions

The available safety data sheets indicate that the toxicological properties of this compound and its derivatives have not been fully investigated. Therefore, it should be handled with caution, assuming it is potentially harmful.

Table 2: Hazard and Precautionary Statements

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritation.P264: Wash skin thoroughly after handling.
H335: May cause respiratory irritation.P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/ eye protection/ face protection.
P302 + P352: IF ON SKIN: Wash with plenty of water.
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P319: Get medical help if you feel unwell.
P332 + P317: If skin irritation occurs: Get medical help.
P362 + P364: Take off contaminated clothing and wash it before reuse.
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
P405: Store locked up.
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Quantitative Toxicity Data: Extensive searches for quantitative toxicity data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound and its diacetate derivative did not yield any specific values. Safety data sheets consistently state that this information is not available.

Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid formation of dust and aerosols.[1]

  • Use only in a well-ventilated area with appropriate exhaust ventilation.[1]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eyewear.

  • Wash hands thoroughly after handling.

Storage:

  • Keep container tightly sealed in a dry, cool, and well-ventilated place.[1]

  • Recommended storage temperature is 4°C for the free acid and -20°C for the diacetate form.

  • Protect from direct sunlight and long-term exposure to light, especially when in solution.[1]

Accidental Release and First Aid Measures

Accidental Release:

  • Use appropriate protective equipment to clean up spills promptly.

  • Avoid dust formation.

  • Absorb spills with an appropriate material.

  • Collect and dispose of all waste in accordance with applicable laws.

  • Prevent further leakage or spillage if safe to do so. Do not allow the product to enter drains.

First Aid:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. Seek medical advice if symptoms arise.

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, separating the eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do. Seek medical advice.

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical advice.

Experimental Protocols

Measurement of Intracellular Reactive Oxygen Species (ROS) using CDFDA

This protocol describes the use of the cell-permeant this compound diacetate (CDFDA) to detect intracellular ROS. Inside the cell, esterases cleave the acetate (B1210297) groups, and the resulting non-fluorescent molecule is oxidized by ROS to the highly fluorescent this compound (CDCF).

Materials:

  • This compound diacetate (CDFDA) stock solution (e.g., 10 mM in DMSO).

  • Cells of interest.

  • Phenol (B47542) red-free cell culture medium.

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • Positive control (e.g., tert-Butyl hydroperoxide, TBHP).

  • Fluorescence microscope, plate reader, or flow cytometer.

Procedure:

  • Cell Seeding: Seed cells in a suitable culture plate (e.g., 96-well plate for plate reader analysis) and allow them to adhere overnight.

  • Preparation of Staining Solution: Prepare a working solution of CDFDA in pre-warmed, phenol red-free medium. The final concentration may need to be optimized for the specific cell line but is typically in the range of 10-50 µM.[1]

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the CDFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS to remove any extracellular probe.

  • Treatment: Add the experimental compounds or positive control (e.g., TBHP) diluted in phenol red-free medium to the cells.

  • Measurement: Measure the fluorescence intensity using a fluorescence microscope, microplate reader (excitation ~485 nm, emission ~535 nm), or flow cytometer.

Measurement of Intracellular pH

This compound can be used as a pH indicator, particularly in acidic environments, due to its pKa of approximately 4.8. For intracellular measurements, the membrane-permeant diacetate form (CDFDA) is often used.

Materials:

  • This compound diacetate (CDFDA) stock solution.

  • Cells of interest.

  • Calibration buffers of known pH containing a K+/H+ ionophore (e.g., nigericin) and a K+ ionophore (e.g., valinomycin) to equilibrate intracellular and extracellular pH.

  • Fluorometer or fluorescence microscope capable of ratiometric measurements.

Procedure:

  • Cell Loading: Load cells with CDFDA as described in the ROS detection protocol (Section 5.1, steps 1-3).

  • Washing: Wash the cells to remove extracellular dye.

  • Calibration:

    • Expose the loaded cells to a series of calibration buffers with different pH values (e.g., ranging from pH 4.0 to 6.0).

    • Measure the fluorescence intensity at two different excitation wavelengths (e.g., 495 nm and 440 nm) while keeping the emission wavelength constant (e.g., 530 nm).

    • Generate a calibration curve by plotting the ratio of the fluorescence intensities (e.g., 495/440 nm) against the corresponding pH values.

  • Experimental Measurement:

    • Subject the loaded and washed cells to the experimental conditions.

    • Measure the ratiometric fluorescence signal from the experimental cells.

    • Determine the intracellular pH by interpolating the measured fluorescence ratio on the calibration curve.

MRP2 Vesicular Transport Assay

This compound is a substrate for the multidrug resistance-associated protein 2 (MRP2) and can be used in vesicular transport assays to study MRP2 activity and inhibition.

Materials:

  • Inside-out membrane vesicles prepared from cells expressing MRP2 (and control vesicles).

  • This compound (CDCF).

  • Assay buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl₂).

  • ATP and AMP solutions.

  • Inhibitors or test compounds.

  • Ice-cold wash buffer.

  • Filter plates and vacuum manifold.

  • Fluorescence plate reader.

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing the MRP2-expressing vesicles (or control vesicles), assay buffer, and the test compound or vehicle.

  • Initiate Transport: Pre-warm the reaction mixture to 37°C. Start the transport reaction by adding ATP. For a negative control, add AMP instead of ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 5 minutes).

  • Stop Reaction: Stop the transport by adding a large volume of ice-cold wash buffer.

  • Filtration: Rapidly filter the reaction mixture through a filter plate to trap the vesicles.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound CDCF.

  • Quantification: Lyse the vesicles and quantify the amount of trapped CDCF by measuring the fluorescence in a plate reader.

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the fluorescence in the presence of AMP from that in the presence of ATP.

Visualizations

Experimental Workflows

ROS_Detection_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_exp Experiment & Measurement seed Seed Cells adhere Allow Adherence Overnight seed->adhere wash1 Wash with PBS adhere->wash1 stain Incubate with CDFDA (30-45 min, 37°C) wash1->stain wash2 Wash with PBS (x2) stain->wash2 treat Add Experimental Compounds wash2->treat measure Measure Fluorescence (Ex: 485nm, Em: 535nm) treat->measure

Workflow for Intracellular ROS Detection using CDFDA.

Intracellular_Conversion cluster_outside Extracellular cluster_inside Intracellular CDFDA_out CDFDA (Cell-Permeant, Non-fluorescent) CDFDA_in CDFDA CDFDA_out->CDFDA_in Passive Diffusion Esterases Intracellular Esterases CDFDA_in->Esterases Hydrolysis CDCF_reduced Carboxy-H2DCF (Trapped, Non-fluorescent) ROS Reactive Oxygen Species (ROS) CDCF_reduced->ROS Oxidation CDCF_oxidized CDCF (Fluorescent) MRP2_Assay_Logic start Start Assay vesicles MRP2 Vesicles + CDCF (Substrate) start->vesicles inhibitor Add Inhibitor? vesicles->inhibitor atp Add ATP (Energy Source) transport MRP2-mediated transport of CDCF into vesicle atp->transport stop Stop Reaction (Ice-cold buffer) transport->stop filter Filter and Wash stop->filter quantify Quantify Trapped CDCF (Fluorescence) filter->quantify end End quantify->end inhibitor->atp No inhibit_transport Inhibition of CDCF transport inhibitor->inhibit_transport Yes inhibit_transport->atp

References

Methodological & Application

Application Notes and Protocols for Live Cell Loading with 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-2',7'-dichlorofluorescein (B54719) diacetate (CDCFDA) is a versatile, cell-permeant fluorescent indicator dye widely utilized for assessing cellular viability and monitoring intracellular events such as oxidative stress. Its utility lies in its ability to passively diffuse across the membranes of live cells. Once inside, the non-fluorescent CDCFDA is hydrolyzed by intracellular esterases, ubiquitous enzymes in viable cells, into the highly fluorescent and membrane-impermeant this compound (CDCF). This process ensures that the fluorescent signal is retained within cells possessing intact plasma membranes and active metabolism, making it a reliable marker for cell health and function.

Applications of CDCFDA are extensive and include fluorescence microscopy, flow cytometry, and microplate-based assays for cell viability, proliferation, and cytotoxicity. Furthermore, in its reduced form (carboxy-H2DCFDA), it is a well-established probe for the detection of reactive oxygen species (ROS).

Mechanism of Action

The principle of CDCFDA as a live cell stain is a two-stage intracellular process. Initially, the non-polar, non-fluorescent CDCFDA readily crosses the plasma membrane into the cell's cytoplasm. In the second stage, intracellular esterase enzymes cleave the acetate (B1210297) groups from the CDCFDA molecule. This enzymatic conversion yields the polar, fluorescent molecule this compound (CDCF). The newly acquired carboxyl group and the hydroxyl groups render the molecule membrane-impermeant, effectively trapping it inside the cell. The accumulation of the fluorescent CDCF is thus proportional to the enzymatic activity and membrane integrity of the cell.

Quantitative Data Summary

The following tables provide key quantitative data for the use of this compound diacetate and its fluorescent product.

Table 1: Spectral Properties of this compound (CDCF)

ParameterValueReference
Excitation Maximum (λex)~504 nm[1][2]
Emission Maximum (λem)~529 nm[2][3]
Molar Extinction Coefficient (ε)~90,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ)0.01 - 0.1[4]
pKa~4.8[2]

Table 2: Recommended Live Cell Loading Parameters for CDCFDA

Cell TypeConcentration RangeIncubation TimeReference
Caco-25 µM10 minutes[5]
A5495 µM30 minutes
General Guideline1 - 10 µM15 - 60 minutes

Note: Optimal loading conditions can vary depending on the specific cell type and experimental conditions. It is recommended to perform a titration of both concentration and incubation time to determine the optimal parameters for your specific cell line.

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation:

  • Prepare a 1-10 mM stock solution of this compound diacetate in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Vortex thoroughly to ensure the compound is fully dissolved.

  • Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

2. Working Solution Preparation:

  • On the day of the experiment, dilute the stock solution to the desired final working concentration (typically in the range of 1-10 µM) in a serum-free medium or a buffered salt solution such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • It is crucial to use a serum-free medium for loading, as serum esterases can hydrolyze the dye extracellularly, leading to high background fluorescence.

Live Cell Loading Protocol for Adherent Cells
  • Cell Seeding: Plate adherent cells on a suitable culture vessel (e.g., glass-bottom dishes, microplates) and allow them to adhere and reach the desired confluency.

  • Wash: Carefully aspirate the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS.

  • Loading: Add the freshly prepared CDCFDA working solution to the cells and incubate at 37°C in a CO₂ incubator for the optimized duration (e.g., 15-60 minutes). Protect the cells from light during incubation.

  • Wash: Remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer (e.g., HBSS or phenol (B47542) red-free medium) to remove any extracellular dye.

  • Imaging: Add fresh imaging buffer to the cells and proceed with imaging using a fluorescence microscope or analysis on a microplate reader.

Live Cell Loading Protocol for Suspension Cells
  • Cell Harvesting: Centrifuge the suspension cells to pellet them and discard the supernatant.

  • Wash: Resuspend the cell pellet in pre-warmed, serum-free medium or PBS and centrifuge again.

  • Loading: Resuspend the washed cells in the freshly prepared CDCFDA working solution at an appropriate cell density and incubate at 37°C for the optimized duration (e.g., 15-60 minutes). Protect the cells from light and gently mix periodically.

  • Wash: Pellet the cells by centrifugation, remove the loading solution, and resuspend the cells in fresh, pre-warmed imaging buffer. Repeat this wash step twice.

  • Analysis: Resuspend the final cell pellet in the desired volume of imaging buffer for analysis by flow cytometry or fluorescence microscopy.

Mandatory Visualizations

G cluster_prep Reagent Preparation cluster_loading Cell Loading cluster_analysis Analysis stock_sol Prepare 1-10 mM Stock Solution in DMSO work_sol Dilute Stock to 1-10 µM in Serum-Free Medium stock_sol->work_sol On day of experiment start Start with Adherent or Suspension Cells wash1 Wash cells with Serum-Free Medium/PBS start->wash1 load Incubate with CDCFDA Working Solution (37°C, 15-60 min, in dark) wash1->load wash2 Wash cells 2-3x with Imaging Buffer load->wash2 analysis Fluorescence Microscopy, Flow Cytometry, or Plate Reader wash2->analysis

Caption: Experimental workflow for loading live cells with CDCFDA.

G cluster_cell Inside the Cell CDCFDA_in This compound diacetate (Non-fluorescent, Cell-permeant) Esterase Intracellular Esterases CDCFDA_in->Esterase Hydrolysis CDCF This compound (Fluorescent, Cell-impermeant) Esterase->CDCF CDCFDA_out CDCFDA in Extracellular Medium CDCFDA_out->CDCFDA_in Passive Diffusion

Caption: Mechanism of CDCFDA activation in live cells.

References

Optimizing Cell Staining: Application Notes and Protocols for CFDA-SE in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal use of 5(6)-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE) in flow cytometry analysis. While often referred to as CDCFDA, CFDA-SE is a more stable and widely used amine-reactive dye for tracking cell proliferation and viability.

Principle of CFDA-SE Staining

CFDA-SE is a cell-permeable dye that passively diffuses into cells.[1][2] Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting the non-fluorescent CFDA-SE into the highly fluorescent carboxyfluorescein succinimidyl ester (CFSE).[3][4] The succinimidyl ester group of CFSE then covalently binds to intracellular proteins, ensuring the dye is retained within the cell.[3][5] With each cell division, the CFSE fluorescence is distributed approximately equally between the two daughter cells.[2] This allows for the tracking of cell proliferation by flow cytometry, as each generation will exhibit a halving of fluorescence intensity.[3][4]

Key Applications

  • Cell Proliferation Assays: Tracking successive generations of dividing cells.[1][5]

  • In Vivo Cell Tracking: Monitoring the migration and fate of adoptively transferred cells.[1][6]

  • Cell Viability Assessment: Distinguishing live from dead cells, as only viable cells with active esterases can convert CFDA-SE to its fluorescent form.

Optimizing CFDA-SE Concentration

The optimal concentration of CFDA-SE is critical and can vary depending on the cell type and specific application.[6][7] It is highly recommended to perform a titration to determine the lowest concentration that provides effective labeling with minimal cytotoxicity.[6][8] High concentrations of CFDA-SE can be toxic and may induce growth arrest or apoptosis in some cell types.[2][6][7]

Summary of Recommended Staining Parameters:

ParameterRecommended RangeApplication Notes
Final CFDA-SE Concentration 0.5 - 5 µMFor most in vitro experiments, 0.5 - 2 µM is sufficient.[6][7][8] For in vivo cell tracking, a higher concentration of 2 - 5 µM may be necessary.[6][7][8] Microscopy applications might require up to 25 µM.[9]
Incubation Time 5 - 20 minutesA shorter incubation time of 5-10 minutes is often sufficient.[4][6] Titration is recommended to find the minimal effective time.[6][8]
Incubation Temperature Room Temperature or 37°C37°C is commonly used.[4][6]
Cell Density 1 x 10⁶ to 5 x 10⁷ cells/mLLower densities are typical for in vitro cultures, while higher densities are used for adoptive transfer experiments.[6][7]

Experimental Protocols

Protocol 1: Staining Suspension Cells for Proliferation Analysis

This protocol is suitable for lymphocytes, PBMCs, and other non-adherent cell lines.

Materials:

  • CFDA-SE stock solution (e.g., 2 mM in dry DMSO)[6][8]

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 0.1% BSA[6][7]

  • Complete cell culture medium (e.g., RPMI with 10% FBS)[6]

  • Suspension cells of interest

Procedure:

  • Cell Preparation: Resuspend cells at a concentration of 1 x 10⁶ to 5 x 10⁷ cells/mL in PBS or HBSS with 0.1% BSA. Ensure a single-cell suspension.[6][7]

  • Working Solution Preparation: Prepare a 2x working solution of CFDA-SE in PBS/0.1% BSA. For a final concentration of 2 µM, prepare a 4 µM working solution.

  • Staining: Add an equal volume of the 2x CFDA-SE working solution to the cell suspension. Mix gently and incubate for 5-10 minutes at 37°C, protected from light.[6][10]

  • Stopping the Reaction: Immediately fill the tube with at least 5 volumes of ice-cold complete culture medium to inactivate any unreacted CFDA-SE.[9][11]

  • Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete culture medium.[4][6]

  • Final Incubation: After the final wash, resuspend the cells in fresh, pre-warmed culture medium and incubate for at least 5 minutes at 37°C to allow any remaining unreacted dye to diffuse out.[6]

  • Analysis: The cells are now ready for culture or for immediate analysis by flow cytometry. Acquire data using a 488 nm laser for excitation and a standard fluorescein (B123965) (FITC) emission filter (e.g., 530/30 bp).[6][11]

Protocol 2: Staining Adherent Cells for Proliferation Analysis

This protocol is adapted for cells that grow attached to a surface.

Materials:

  • CFDA-SE stock solution (e.g., 2 mM in dry DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Complete cell culture medium

  • Adherent cells cultured in plates or flasks

Procedure:

  • Working Solution Preparation: Dilute the CFDA-SE stock solution in PBS or another suitable buffer to the desired final working concentration (e.g., 0.5-5 µM).[9]

  • Staining: Remove the culture medium from the adherent cells and replace it with the pre-warmed CFDA-SE working solution. Incubate for 15 minutes at 37°C.[9]

  • Deacetylation: Remove the staining solution and add fresh, pre-warmed complete culture medium. Incubate for an additional 30 minutes at 37°C to allow for the complete conversion of CFDA-SE to fluorescent CFSE.[9]

  • Washing: Wash the cells twice with complete culture medium.

  • Analysis: The cells can now be cultured for the desired period. To analyze by flow cytometry, detach the cells using a non-enzymatic cell dissociation solution, wash, and resuspend in PBS for analysis.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying cellular mechanism, the following diagrams are provided.

G cluster_prep Cell & Reagent Preparation cluster_stain Staining cluster_wash Washing & Quenching cluster_analysis Analysis P1 Prepare single-cell suspension (1-50 x 10^6 cells/mL) S1 Add equal volume of 2x CFDA-SE to cells P1->S1 P2 Prepare 2x CFDA-SE working solution P2->S1 S2 Incubate 5-10 min at 37°C S1->S2 W1 Quench with cold complete medium S2->W1 W2 Wash cells 2x with complete medium W1->W2 W3 Final 5 min incubation in fresh medium W2->W3 A1 Culture cells for proliferation assay W3->A1 A2 Acquire on flow cytometer (488 nm laser, FITC channel) A1->A2

Caption: Experimental Workflow for CFDA-SE Staining.

G cluster_cell Inside the Cell C1 Non-fluorescent CFDA-SE (cell permeable) C3 Fluorescent CFSE (cell impermeable) C1->C3 cleave acetate groups C2 Intracellular Esterases C5 Stable fluorescent conjugate C3->C5 covalent bond C4 Intracellular Proteins (with amine groups) Extracellular Extracellular CFDA-SE Extracellular->C1 Passive Diffusion

Caption: Cellular Mechanism of CFDA-SE Staining.

Data Interpretation

Following flow cytometry analysis, proliferating cells will appear as a series of peaks on a histogram, with each peak representing a successive generation and exhibiting approximately half the fluorescence intensity of the preceding peak.[2][4] Unstained cells should be used as a negative control to set the background fluorescence.

Troubleshooting

  • Low Staining Intensity: This could be due to hydrolyzed CFDA-SE stock, insufficient staining concentration, or low esterase activity in the cells.[6][7] Prepare fresh aliquots of CFDA-SE in dry DMSO and consider increasing the concentration or incubation time.[6][7][10]

  • High Cell Death: The CFDA-SE concentration may be too high.[6][7] Perform a titration to find a lower, less toxic concentration.

  • Broad Peaks: This may indicate uneven staining. Ensure a single-cell suspension and rapid, thorough mixing of the dye with the cells.[10]

References

Application Notes and Protocols for Intracellular pH Measurement Using 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its diacetate derivative, this compound diacetate (CDCFDA), for the measurement of intracellular pH (pHi). This fluorescent probe is particularly well-suited for measuring pH in acidic environments.

Introduction

This compound (CDCF) is a fluorescent pH indicator that can be used to measure intracellular pH. Its lower pKa compared to other common pH indicators like BCECF makes it particularly useful for monitoring pH in more acidic cellular compartments, such as lysosomes, which maintain a pH between 4.5 and 6.0.[1] The cell-permeant diacetate form, CDCFDA, is a non-fluorescent molecule that readily diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it to the fluorescent and membrane-impermeant CDCF, which is then trapped within the cytosol.[2][3] The fluorescence intensity of CDCF is pH-dependent, allowing for the ratiometric measurement of pHi, which minimizes variations due to dye concentration, cell number, and photobleaching effects.

Product Information and Properties

The properties of this compound are summarized in the table below. It is important to note that the diacetate form is typically used for loading into live cells.

Table 1: Properties of this compound (CDCF)

PropertyValueReference
Molecular FormulaC₂₁H₁₀Cl₂O₇[4]
Molecular Weight445.21 g/mol [4]
pKa~4.2 ("effective" with dual excitation ratio) or 5.1[4][5]
Excitation Wavelength (λex)504 nm[4]
Emission Wavelength (λem)529 nm (in 0.1 M Tris pH 8.0)[4]
FormSolid[4]

Table 2: Properties of this compound diacetate (CDCFDA)

PropertyValueReference
Alternate Name5(6)-CDCFDA[6]
Molecular FormulaC₂₅H₁₄Cl₂O₉[6]
Molecular Weight529.28 g/mol [6]
Purity≥97%[6]
FormOff-white solid[7]
SolubilityDMSO[7]

Experimental Protocols

The following protocols provide a general guideline for using CDCFDA to measure intracellular pH. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation
  • CDCFDA Stock Solution (1-10 mM): Prepare a stock solution of CDCFDA in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • Note: The stock solution should be used promptly or aliquoted and stored at ≤ -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Dye Loading Solution (1-10 µM): On the day of the experiment, dilute the CDCFDA stock solution to a final working concentration of 1-10 µM in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. The optimal concentration should be determined empirically for each cell type.

Cell Loading Protocol

This protocol is designed for adherent cells in a 96-well plate format but can be adapted for suspension cells and other formats.

  • Cell Plating: Plate adherent cells in a 96-well clear-bottom black plate at a density of 40,000 to 80,000 cells per well and allow them to adhere overnight. For suspension cells, prepare a cell suspension of approximately 1 x 10⁶ cells/mL.

  • Medium Removal: Carefully remove the growth medium from the wells.

  • Washing: Wash the cells once with HBSS or a similar physiological buffer.

  • Dye Loading: Add 100 µL of the prepared dye-loading solution to each well.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the cell type.

  • Washing: After incubation, remove the dye-loading solution and wash the cells twice with HBSS to remove any extracellular dye.

  • Final Resuspension: Add 100 µL of HBSS or the desired experimental buffer to each well. The cells are now ready for fluorescence measurement.

experimental_workflow cluster_prep Preparation cluster_cell_handling Cell Handling cluster_measurement Measurement prep_stock Prepare CDCFDA Stock Solution (DMSO) prep_loading Prepare Dye-Loading Solution (Buffer) prep_stock->prep_loading load_dye Incubate with Dye-Loading Solution prep_loading->load_dye plate_cells Plate and Culture Cells wash_cells1 Wash Cells plate_cells->wash_cells1 wash_cells1->load_dye wash_cells2 Wash to Remove Extracellular Dye load_dye->wash_cells2 add_buffer Add Experimental Buffer wash_cells2->add_buffer measure_fluorescence Measure Fluorescence (Microscopy or Flow Cytometry) add_buffer->measure_fluorescence

Figure 1. General workflow for loading cells with CDCFDA for intracellular pH measurement.

Intracellular pH Calibration

To convert fluorescence intensity ratios into absolute pHi values, a calibration curve must be generated. This is typically achieved by using an ionophore like nigericin (B1684572) in a high-potassium buffer to equilibrate the intracellular and extracellular pH.[5]

  • Prepare Calibration Buffers: Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 4.0 to 7.5) in a high-potassium buffer (e.g., 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES).

  • Load Cells with Dye: Load the cells with CDCFDA as described in the cell loading protocol.

  • Equilibrate pH: After washing, add the high-potassium calibration buffers containing 10 µM nigericin to the cells. Incubate for 5-10 minutes to allow the pHi to equilibrate with the extracellular pH.

  • Measure Fluorescence: Measure the fluorescence intensity at two different excitation wavelengths (e.g., 495 nm and 440 nm) while keeping the emission wavelength constant (e.g., 530 nm). The ratio of the fluorescence intensities (F495/F440) is then calculated for each pH value.

  • Generate Calibration Curve: Plot the fluorescence intensity ratio (F495/F440) against the corresponding pH of the calibration buffers. This curve can then be used to determine the pHi of experimental samples from their measured fluorescence ratios.

calibration_workflow cluster_prep Preparation cluster_equilibration pH Equilibration cluster_data Data Acquisition & Analysis load_cells Load Cells with CDCFDA add_nigericin Add Calibration Buffers + Nigericin to Cells load_cells->add_nigericin prep_buffers Prepare High-K+ Calibration Buffers (Varying pH) prep_buffers->add_nigericin incubate Incubate to Equilibrate Intracellular and Extracellular pH add_nigericin->incubate measure_ratio Measure Fluorescence Ratio (e.g., F495/F440) for each pH incubate->measure_ratio plot_curve Plot Ratio vs. pH to Generate Calibration Curve measure_ratio->plot_curve

Figure 2. Workflow for intracellular pH calibration using nigericin.

Data Acquisition and Analysis

Fluorescence measurements can be performed using a fluorescence microscope, a microplate reader, or a flow cytometer.

  • Fluorescence Microscopy: Allows for the visualization of pHi changes in individual cells or subcellular compartments. Ratiometric imaging is performed by acquiring images at two excitation wavelengths and calculating the pixel-by-pixel ratio.

  • Flow Cytometry: Enables the rapid analysis of pHi in a large population of cells. While ratiometric measurements can be challenging with standard flow cytometers, some instruments are equipped for dual-excitation measurements.

  • Microplate Reader: Ideal for high-throughput screening applications, providing an average pHi measurement from the cell population in each well.

Signaling Pathway and Mechanism of Action

The mechanism of using CDCFDA for pHi measurement involves several key steps, from passive diffusion into the cell to the pH-dependent fluorescence of the active probe.

mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cdcfda_ext CDCFDA (Cell-Permeant, Non-Fluorescent) esterases Intracellular Esterases cdcfda_ext->esterases Passive Diffusion cdcf CDCF (Cell-Impermeant, Fluorescent) esterases->cdcf Cleavage of Acetate Groups fluorescence pH-Dependent Fluorescence cdcf->fluorescence protons H+ protons->cdcf Equilibrium

Figure 3. Mechanism of CDCFDA for intracellular pH measurement.

Applications in Research and Drug Development

  • Monitoring Cellular Health and Metabolism: Intracellular pH is a critical parameter for many cellular functions, and its dysregulation can be an indicator of cellular stress or metabolic changes.

  • Studying Ion Transport: CDCF can be used to study the activity of ion channels and transporters that are involved in pH regulation.

  • Drug Discovery: This probe can be employed in high-throughput screening assays to identify compounds that modulate intracellular pH.

  • Cancer Research: The acidic microenvironment of tumors and the altered pH regulation in cancer cells can be investigated using CDCF.

  • Multidrug Resistance Research: CDCF has also been identified as a substrate for multidrug resistance-associated proteins (MRPs), allowing for the study of their activity.[2][4]

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of CDCFDA in the loading solution.

    • Increase the incubation time.

    • Ensure that the esterase activity in the cells is sufficient.

  • High Background Fluorescence:

    • Ensure thorough washing after dye loading to remove all extracellular dye.

    • Check for autofluorescence of the cells or medium at the measurement wavelengths.

  • Inconsistent Results:

    • Ensure consistent cell density and health.

    • Prepare fresh dye-loading and calibration solutions for each experiment.

    • Protect the dye from light to prevent photobleaching.

For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Measuring Lysosomal pH with 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lysosome is a critical organelle responsible for cellular degradation and recycling processes. Its acidic internal environment, with a pH ranging from 4.5 to 5.5, is essential for the optimal activity of its hydrolytic enzymes. Dysregulation of lysosomal pH has been implicated in various diseases, including neurodegenerative disorders, lysosomal storage diseases, and cancer. Therefore, the accurate measurement of lysosomal pH is crucial for understanding disease mechanisms and for the development of novel therapeutics.

5(6)-Carboxy-2',7'-dichlorofluorescein (carboxy-DCF) is a fluorescent pH indicator with a pKa of approximately 4.8, making it well-suited for measuring pH within the acidic range of lysosomes.[1] Its diacetate form, this compound diacetate (carboxy-DCFDA), is a cell-permeant, non-fluorescent precursor. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it to the fluorescent and membrane-impermeant carboxy-DCF, which can then be sequestered into acidic organelles like lysosomes. This application note provides a detailed protocol for the use of carboxy-DCFDA to measure lysosomal pH in living cells.

Principle of the Assay

The protocol is based on the ratiometric fluorescence measurement of carboxy-DCF that has accumulated in lysosomes. The fluorescence intensity of carboxy-DCF is pH-dependent. By exciting the dye at two different wavelengths (e.g., 495 nm and 440 nm) and measuring the ratio of the emitted fluorescence, a quantitative measure of pH can be obtained that is independent of dye concentration, photobleaching, and cell path length.[2][3]

The experimental workflow involves loading cells with the membrane-permeant carboxy-DCFDA, which is then hydrolyzed to the fluorescent carboxy-DCF by intracellular esterases. A subsequent "chase" period allows for the trafficking and accumulation of the dye within the lysosomes. The lysosomal pH is then determined by comparing the fluorescence ratio from the experimental cells to a standard calibration curve generated by treating cells with ionophores (nigericin and monensin) in buffers of known pH.

Quantitative Data Summary

ParameterValueReference
Probe NameThis compound (carboxy-DCF)
PrecursorThis compound diacetate (carboxy-DCFDA)
pKa~4.8[1]
Excitation Wavelengths (Ratiometric)495 nm (pH-sensitive) and 440 nm (isosbestic point)[3]
Emission Wavelength529 nm[1][4]
Recommended Loading Concentration of carboxy-DCFDA1-10 µM
Recommended Nigericin (B1684572) Concentration for Calibration5-10 µM
Recommended Monensin (B1676710) Concentration for Calibration5-10 µM

Experimental Protocols

Materials and Reagents
  • This compound diacetate (carboxy-DCFDA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Nigericin sodium salt

  • Monensin sodium salt

  • Ethanol (B145695)

  • Calibration Buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0) containing 130 mM KCl, 1 mM MgCl2, 10 mM MES, 10 mM HEPES. Adjust pH with NaOH/HCl.

  • LysoTracker™ Red (or other lysosomal marker for co-localization)

  • Cells of interest (e.g., HeLa, fibroblasts) cultured on glass-bottom dishes or coverslips

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_loading Dye Loading (Pulse) cluster_chase Lysosomal Trafficking (Chase) cluster_measurement Fluorescence Measurement cluster_calibration In Situ pH Calibration A Seed cells on glass-bottom dishes B Culture overnight to allow adherence A->B C Prepare carboxy-DCFDA working solution (1-10 µM in serum-free medium) B->C D Incubate cells with carboxy-DCFDA for 30-60 min at 37°C C->D E Wash cells with warm PBS D->E F Incubate in fresh, complete medium for 1-2 hours at 37°C E->F G Wash cells with HBSS F->G H Acquire fluorescence images using a fluorescence microscope G->H I Excite at 495 nm and 440 nm, collect emission at 529 nm H->I J Calculate the 495/440 nm fluorescence ratio I->J N Generate a standard curve of ratio vs. pH K Prepare calibration buffers (pH 4.0-6.0) with nigericin and monensin L Incubate dye-loaded cells in each calibration buffer K->L M Measure the 495/440 nm fluorescence ratio for each pH L->M M->N

Caption: Experimental workflow for lysosomal pH measurement.

Detailed Methodologies

1. Preparation of Stock Solutions

  • Carboxy-DCFDA Stock Solution (10 mM): Dissolve an appropriate amount of carboxy-DCFDA in anhydrous DMSO to make a 10 mM stock solution. Aliquot and store at -20°C, protected from light and moisture.

  • Nigericin Stock Solution (10 mM): Dissolve nigericin sodium salt in ethanol to make a 10 mM stock solution. Store at -20°C.

  • Monensin Stock Solution (10 mM): Dissolve monensin sodium salt in ethanol to make a 10 mM stock solution. Store at -20°C.

2. Cell Preparation and Dye Loading (Pulse-Chase)

  • Seed cells on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.

  • On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.

  • Prepare a working solution of 1-10 µM carboxy-DCFDA in pre-warmed, serum-free cell culture medium.

  • Incubate the cells with the carboxy-DCFDA working solution for 30-60 minutes at 37°C in a CO2 incubator. This is the "pulse" phase.

  • Remove the loading solution and wash the cells twice with warm PBS.

  • Add fresh, pre-warmed complete culture medium to the cells and incubate for 1-2 hours at 37°C. This "chase" period allows for the trafficking of the hydrolyzed dye to the lysosomes.

3. Co-localization with a Lysosomal Marker (Optional but Recommended)

To confirm the lysosomal accumulation of carboxy-DCF, a co-localization experiment with a known lysosomal marker should be performed.

  • Following the pulse-chase protocol for carboxy-DCFDA, add a lysosomal marker such as LysoTracker™ Red to the cells according to the manufacturer's instructions during the last 30 minutes of the chase period.

  • Wash the cells with HBSS.

  • Acquire images in both the green (carboxy-DCF) and red (LysoTracker) channels.

  • Analyze the images for co-localization of the green and red signals, which will appear as yellow in the merged image.

Signaling Pathway Diagram

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic pH) B Carboxy-DCF (Fluorescent, Membrane-Impermeant) C Esterases B->C Hydrolysis D Accumulated Carboxy-DCF B->D Trafficking & Sequestration A Carboxy-DCFDA (Non-fluorescent, Membrane-Permeant) A->B Diffusion

References

Detecting Reactive Oxygen Species with 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide. While essential for various signaling pathways, their overproduction can lead to oxidative stress, a condition implicated in numerous diseases including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the detection and quantification of intracellular ROS are crucial for understanding disease mechanisms and for the development of novel therapeutics. 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (carboxy-H2DCFDA) is a well-established, cell-permeant probe for the detection of intracellular ROS.[1][2]

Principle of the Assay

Carboxy-H2DCFDA is a non-fluorescent molecule that freely diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it into the membrane-impermeant 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF).[3][4] In the presence of ROS, carboxy-H2DCF is oxidized to the highly fluorescent 5-(and-6)-carboxy-2',7'-dichlorofluorescein (carboxy-DCF).[1][5] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[6][7] The additional carboxyl groups on this probe provide extra negative charges, which helps to improve its retention within the cell compared to its non-carboxylated counterparts.[1][3][4]

cluster_outside Extracellular Space cluster_inside Intracellular Space Carboxy-H2DCFDA Carboxy-H2DCFDA (Non-fluorescent, Cell-permeant) Carboxy-H2DCF Carboxy-H2DCF (Non-fluorescent, Cell-impermeant) Carboxy-H2DCFDA->Carboxy-H2DCF Intracellular Esterases Carboxy-DCF Carboxy-DCF (Highly Fluorescent) Carboxy-H2DCF->Carboxy-DCF Oxidation by ROS

Mechanism of carboxy-H2DCFDA for ROS detection.

Applications in Drug Development

The carboxy-H2DCFDA assay is a valuable tool in various stages of drug development:

  • Target Validation: Investigating the role of ROS in disease-relevant signaling pathways.

  • Compound Screening: High-throughput screening of compound libraries to identify molecules that modulate ROS levels.

  • Mechanism of Action Studies: Elucidating whether a drug candidate's efficacy or toxicity is mediated through the generation or suppression of ROS.

  • Toxicology and Safety Pharmacology: Assessing the potential of drug candidates to induce oxidative stress as an off-target effect.[8]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the use of carboxy-H2DCFDA.

Table 1: Spectral Properties

ParameterWavelength (nm)Reference(s)
Excitation Maximum~495[1][4]
Emission Maximum~529[1][4]

Table 2: Recommended Reagent Concentrations and Incubation Times

ApplicationCarboxy-H2DCFDA Concentration (µM)Incubation Time (minutes)Reference(s)
Flow Cytometry1 - 2530[9][10]
Fluorescence Microscopy10 - 2530 - 45[6][11]
Microplate Reader10 - 5030 - 60[12][13]

Experimental Protocols

Note: The optimal conditions for cell type, probe concentration, and incubation time should be determined experimentally.

Reagent Preparation
  • Stock Solution: Prepare a 10 mM stock solution of carboxy-H2DCFDA in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][9] Store the stock solution at -20°C, protected from light and moisture.[4]

  • Working Solution: Immediately before use, dilute the stock solution to the desired final concentration in a serum-free medium or buffer (e.g., PBS or HBSS).[9][14] Protect the working solution from light.[15]

Start Start Cell_Seeding Seed cells and allow to adhere (for adherent cells) Start->Cell_Seeding Cell_Prep Prepare cell suspension (for suspension cells) Start->Cell_Prep Washing1 Wash cells with warm, serum-free buffer Cell_Seeding->Washing1 Cell_Prep->Washing1 Loading Incubate cells with carboxy-H2DCFDA working solution Washing1->Loading Washing2 Wash cells to remove extracellular probe Loading->Washing2 Treatment Add test compounds or vehicle control Washing2->Treatment Data_Acquisition Measure fluorescence using: - Flow Cytometer - Fluorescence Microscope - Microplate Reader Treatment->Data_Acquisition End End Data_Acquisition->End

General experimental workflow for ROS detection.
Protocol 1: ROS Detection by Flow Cytometry

  • Harvest cells and adjust the cell density to 1 x 10^6 cells/mL in pre-warmed, serum-free medium.

  • Add the carboxy-H2DCFDA working solution to the cell suspension to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubate the cells for 30 minutes at 37°C in the dark.[9]

  • (Optional) Wash the cells twice with pre-warmed PBS to remove excess probe.[4]

  • Resuspend the cells in pre-warmed medium and treat with the compound of interest for the desired time.

  • Analyze the cells on a flow cytometer using the FL1 channel (or equivalent for detecting green fluorescence).[9]

Protocol 2: ROS Detection by Fluorescence Microscopy
  • Seed adherent cells in a suitable imaging vessel (e.g., glass-bottom dish or multi-well plate) and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS.

  • Add the carboxy-H2DCFDA working solution (e.g., 10-25 µM) and incubate for 30-45 minutes at 37°C in the dark.[11]

  • Wash the cells twice with pre-warmed, serum-free medium or PBS to remove any extracellular probe.[15]

  • Add fresh, pre-warmed medium containing the test compound or vehicle control.

  • Image the cells using a fluorescence microscope equipped with a standard fluorescein (B123965) (FITC) filter set. Keep the cells protected from light to minimize photobleaching.[11]

Protocol 3: ROS Detection by Microplate Reader
  • Seed cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere.[12]

  • Remove the culture medium and wash the cells with pre-warmed, serum-free medium.

  • Add the carboxy-H2DCFDA working solution (e.g., 10-50 µM) and incubate for 30-60 minutes at 37°C in the dark.[12]

  • Wash the cells three times with PBS to remove the excess probe.[12]

  • Add fresh medium containing the test compounds.

  • Measure the fluorescence intensity immediately for a baseline reading (t=0) and then at subsequent time points using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[5][11]

Data Analysis and Interpretation

The fluorescence intensity of carboxy-DCF is proportional to the amount of ROS present in the cells. Data can be expressed as:

  • Relative Fluorescence Units (RFU): A direct measure of fluorescence intensity.

  • Fold Change: The ratio of fluorescence intensity in treated cells to that in control (untreated) cells.

  • Percentage of Control: The fluorescence intensity of treated cells expressed as a percentage of the control.

It is crucial to include appropriate controls in every experiment:

  • Unstained Cells: To determine the level of cellular autofluorescence.

  • Vehicle-Treated Cells: To establish the basal level of ROS.

  • Positive Control: Cells treated with a known ROS-inducing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide) to ensure the assay is working correctly.[2]

  • Cell-Free Control: A well containing only medium and the probe to check for spontaneous oxidation of carboxy-H2DCFDA.[8][15]

cluster_pathway Hypothetical Signaling Pathway cluster_detection Detection Drug_X Drug X Receptor Cell Surface Receptor Drug_X->Receptor Enzyme_A Enzyme A Activation Receptor->Enzyme_A Mitochondria Mitochondrial Dysfunction Enzyme_A->Mitochondria ROS_Production Increased ROS Production Mitochondria->ROS_Production Cellular_Response Cellular Response (e.g., Apoptosis) ROS_Production->Cellular_Response H2DCFDA Carboxy-H2DCFDA ROS_Production->H2DCFDA DCF Fluorescent Carboxy-DCF H2DCFDA->DCF Oxidation

Drug-induced ROS production and its detection.

Troubleshooting

IssuePossible Cause(s)Solution(s)Reference(s)
High Background Fluorescence Spontaneous oxidation of the probe in solution.Prepare fresh working solutions immediately before use. Minimize light exposure. Use phenol (B47542) red-free medium. Include cell-free controls.[15]
Excessive probe concentration or incubation time.Titrate the probe concentration and optimize the incubation time.[15][16]
Incomplete removal of extracellular probe.Ensure thorough washing of cells after loading with the probe.[15]
Low or No Signal Insufficient probe loading.Increase probe concentration or incubation time. Ensure there is no serum in the loading buffer.[16]
Rapid efflux of the probe from cells.Carboxy-H2DCFDA has improved retention, but this can still be an issue in some cell types.[1][3]
Inconsistent Results Cell stress due to handling.Handle cells gently, especially during washing and scraping.[17]
Photobleaching.Minimize exposure of stained cells to light.[11]
Interaction of test compound with the probe.Perform a cell-free assay to test for direct interaction between your compound and carboxy-H2DCFDA.[8][18]

References

Application Notes and Protocols for the 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) Assay for Multidrug Resistance Protein 2 (MRP2) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 5(6)-Carboxy-2',7'-dichlorofluorescein (B54719) (CDCF) assay for the functional characterization of Multidrug Resistance Protein 2 (MRP2), also known as ABCC2. MRP2 is a critical efflux transporter that plays a significant role in the disposition of various drugs and endogenous compounds. This document outlines the principles of the CDCF assay, offers detailed protocols for both vesicular transport and cell-based formats, and presents key quantitative data to aid in experimental design and data interpretation.

Introduction to the CDCF Assay for MRP2 Activity

The this compound (CDCF) assay is a robust and sensitive fluorescent method to determine the activity of the Multidrug Resistance Protein 2 (MRP2). The assay relies on the use of a non-fluorescent substrate, this compound diacetate (CDCFDA), which is membrane-permeant and can readily enter cells.[1][2] Once inside the cell, intracellular esterases hydrolyze CDCFDA into the fluorescent molecule CDCF.[1][2] CDCF is a substrate for MRP2 and is actively transported out of the cell or into inside-out membrane vesicles in an ATP-dependent manner.[3][4][5] By measuring the change in fluorescence, the activity of MRP2 can be quantified. This assay is a valuable tool for identifying MRP2 substrates and inhibitors, which is crucial in drug development to predict drug-drug interactions and potential toxicity.[1][3]

There are two primary formats for the CDCF assay:

  • Vesicular Transport Assay: This method utilizes inside-out membrane vesicles prepared from cells overexpressing MRP2, such as Sf9 or HEK293 cells.[3][6] This system allows for the direct measurement of ATP-dependent transport of CDCF into the vesicles, providing a clean and controlled environment to study transporter kinetics and inhibition.[3][6]

  • Cell-Based Assay: This format employs intact, polarized cells that endogenously or recombinantly express MRP2, such as Caco-2 or MDCKII cells.[1] This approach provides a more physiologically relevant context by assessing MRP2 activity within a cellular environment.

Data Presentation

The following tables summarize key quantitative data for the CDCF assay, providing a reference for experimental setup and expected outcomes.

Table 1: Kinetic Parameters of CDCF Transport by MRP2

ParameterValueCell SystemReference
Km39 µMMDCKII-MRP2 membrane vesicles[7]
Vmax465.3 fmol/(mg protein x min)MDCKII-MRP2 membrane vesicles[7]

Table 2: Recommended Assay Conditions for CDCF-Based MRP2 Assays

ParameterVesicular Transport AssayCell-Based Assay (Caco-2)Reference
Substrate CDCFCDCFDA[1][3]
Substrate Concentration 5-10 µM5 µM[8][9]
Incubation Time 5 - 30 minutes10 minutes (loading), 30 minutes (efflux)[8][9]
ATP Concentration 4 mMNot applicable (endogenous ATP)[9]
Temperature 37°C37°C[1]

Table 3: Examples of MRP2 Inhibitors and their Effects in the CDCF Assay

InhibitorEffectCell SystemReference
Benzbromarone Inhibition of CDCF transportSf9-MRP2 vesicles[3]
MK571 Inhibition of platinum accumulation (competitive with CDCF)Sf9-MRP2 vesicles[9]
Myricetin Inhibition of platinum accumulation (competitive with CDCF)Sf9-MRP2 vesicles[9]
Oxaliplatin Inhibition of ATP-dependent CDCF accumulationSf9-MRP2 vesicles[9]
Probenecid Enhanced CDF accumulation in cellsMRP-overexpressing lung GLC4/Sb30 cells[10]

Experimental Protocols

Protocol 1: Vesicular Transport Assay Using MRP2-Expressing Membrane Vesicles

This protocol describes the measurement of ATP-dependent uptake of CDCF into inside-out membrane vesicles overexpressing human MRP2.

Materials:

  • MRP2-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)

  • Control membrane vesicles (from non-transfected cells)

  • This compound (CDCF)

  • Adenosine triphosphate (ATP)

  • Adenosine monophosphate (AMP)

  • Assay Buffer (e.g., Tris-HCl based buffer with sucrose (B13894) and MgCl2)

  • Washing Buffer (ice-cold)

  • 96-well filter plates

  • 96-well black microplates (for fluorescence reading)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~538 nm)

  • Test compounds (potential inhibitors or substrates)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of CDCF in DMSO. Dilute to the final working concentration (e.g., 5 µM) in Assay Buffer.

    • Prepare stock solutions of ATP and AMP (e.g., 100 mM). Dilute to the final working concentration (e.g., 4 mM) in Assay Buffer.

    • Prepare serial dilutions of test compounds.

  • Assay Setup:

    • On ice, add the following to the wells of a 96-well plate:

      • Assay Buffer

      • MRP2-expressing or control membrane vesicles (typically 20-50 µg of protein per well)

      • CDCF solution

      • Test compound or vehicle control

  • Initiation of Transport:

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the transport reaction by adding either ATP solution (for measuring total transport) or AMP solution (as a negative control for ATP-dependent transport) to the wells.

  • Termination of Transport:

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes).

    • Stop the reaction by adding a large volume of ice-cold Washing Buffer to each well.

  • Filtration and Washing:

    • Rapidly transfer the contents of the reaction plate to a 96-well filter plate placed on a vacuum manifold.

    • Apply vacuum to filter the vesicle suspension.

    • Wash the vesicles on the filter plate multiple times with ice-cold Washing Buffer to remove extra-vesicular CDCF.

  • Fluorescence Measurement:

    • After washing, elute the trapped CDCF from the vesicles by adding a lysis buffer (e.g., a buffer containing a detergent like Triton X-100) to each well of the filter plate.

    • Transfer the lysate to a 96-well black microplate.

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the fluorescence signal from the AMP controls from the ATP-containing samples to determine the ATP-dependent transport.

    • Compare the ATP-dependent transport in the presence and absence of test compounds to determine their inhibitory or stimulatory effects.

Protocol 2: Cell-Based Assay Using Caco-2 Cells

This protocol outlines a method for assessing MRP2 activity in Caco-2 cells grown as a monolayer.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • 96-well clear-bottom cell culture plates

  • This compound diacetate (CDCFDA)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black microplates

  • Fluorescence plate reader

  • Test compounds

Procedure:

  • Cell Culture:

    • Seed Caco-2 cells onto 96-well clear-bottom plates at an appropriate density.

    • Culture the cells for approximately 8-21 days to allow for differentiation and polarization into a monolayer.[1]

  • Loading with CDCFDA:

    • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

    • Prepare a loading solution of CDCFDA (e.g., 5 µM) in HBSS.

    • Add the CDCFDA loading solution to the cells and incubate for a short period (e.g., 10 minutes) at 37°C to allow for cellular uptake and conversion to CDCF.[1]

  • Efflux Phase:

    • Remove the CDCFDA loading solution and wash the cells with HBSS.

    • Add fresh, pre-warmed HBSS containing the test compound or vehicle control to the cells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for the efflux of CDCF.[1]

  • Measurement of Intracellular CDCF:

    • At the end of the efflux period, remove the buffer from the wells.

    • Lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysates to a 96-well black microplate.

    • Measure the fluorescence of the intracellularly retained CDCF.

  • Data Analysis:

    • A decrease in intracellular fluorescence in control cells indicates active efflux of CDCF by MRP2.

    • An increase in intracellular fluorescence in the presence of a test compound suggests inhibition of MRP2-mediated efflux.

Mandatory Visualizations

// Styling prep_vesicles [fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_reagents [fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate [fillcolor="#34A853", fontcolor="#FFFFFF"]; stop [fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [fillcolor="#FBBC05", fontcolor="#202124"]; } Vesicular transport assay workflow diagram.

// Styling seed_cells [fillcolor="#4285F4", fontcolor="#FFFFFF"]; differentiate [fillcolor="#4285F4", fontcolor="#FFFFFF"]; load_cdcfda [fillcolor="#34A853", fontcolor="#FFFFFF"]; efflux [fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [fillcolor="#FBBC05", fontcolor="#202124"]; } Cell-based assay workflow diagram.

// Styling CDCFDA_out [fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDCF [fillcolor="#34A853", fontcolor="#FFFFFF"]; } CDCF activation and transport pathway.

References

Application Notes and Protocols: 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate, succinimidyl ester (CDCFDA SE) for Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-2',7'-dichlorofluorescein diacetate, succinimidyl ester (CDCFDA SE) is a highly effective fluorescent probe for the long-term labeling of viable cells. This cell-permeant compound is initially colorless and non-fluorescent. Upon diffusing into a cell, intracellular esterases cleave the acetate (B1210297) groups, converting it into a fluorescently active form. The succinimidyl ester group then covalently binds to intracellular proteins, ensuring the fluorescent label is retained within the cell for extended periods, even through cell division. This stable labeling allows for the tracking of cell migration, proliferation, and viability in various experimental settings.

The fluorescence of the hydrolyzed dye is bright green and relatively insensitive to pH changes within the physiological range. Due to its stable linkage, the dye is not transferred to adjacent cells, making it an ideal tracer for cell fate studies.[1][2]

Physicochemical and Fluorescent Properties

A summary of the key properties of this compound succinimidyl ester is provided below.

PropertyValueReference
Molecular Formula C₂₉H₁₇Cl₂NO₁₁[3][4]
Molecular Weight 626.36 g/mol [3][4]
Appearance White to off-white solid[3][5]
Solubility DMSO or DMF[3]
Excitation Maximum (λex) ~504 nm (of hydrolyzed product at pH 7)[3]
Emission Maximum (λem) ~529 nm (of hydrolyzed product at pH 7)[3]
pKa 4.8[3]
Cellular Localization Nucleus & Cytoplasm[3]

Mechanism of Cell Labeling

The mechanism of cell labeling with CDCFDA SE involves a two-step intracellular activation process.

G Mechanism of CDCFDA SE Cell Labeling cluster_cell Intracellular Space Hydrolyzed_Dye Fluorescent & Amine-Reactive Dye Labeled_Protein Fluorescently Labeled Intracellular Protein Hydrolyzed_Dye->Labeled_Protein Covalent Bonding to Amines CDCFDA_SE CDCFDA SE (Non-fluorescent) CDCFDA_SE->Hydrolyzed_Dye Passive Diffusion into Cell & Intracellular Esterase Cleavage

Caption: Mechanism of CDCFDA SE Cell Labeling.

Applications

CDCFDA SE is a versatile tool with a broad range of applications in cell biology and drug development:

  • Cell Proliferation Assays: As cells divide, the fluorescent label is distributed equally between daughter cells, leading to a progressive halving of fluorescence intensity. This allows for the tracking of cell division by flow cytometry.[1][6]

  • Cell Viability and Cytotoxicity Assays: The conversion of non-fluorescent CDCFDA SE to its fluorescent form requires active intracellular esterases, making it a reliable indicator of cell viability.[7]

  • In Vivo Cell Tracking: The stable, long-term labeling enables the tracking of cell migration and fate following transplantation or adoptive transfer.[8][9]

  • Apoptosis Detection: The dye remains detectable in apoptotic and necrotic cells, allowing for the tracing of dying cells in mixed populations.[10]

  • Drug Delivery Research: Its fluorescent properties can be used to track the release and distribution of drug delivery systems within cells.[7]

Experimental Protocols

1. Preparation of Stock Solution

Proper preparation and storage of the stock solution are critical to prevent hydrolysis and ensure consistent labeling.

ParameterRecommendationReference
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[8]
Stock Concentration 1-10 mM (e.g., 2 mM for a 1000x stock)[8]
Storage Aliquot into single-use vials and store at -20°C, protected from light and moisture (desiccated).[8][9]
Stability Use aliquoted stocks for no more than 2 months.[8]

2. Protocol for Labeling Cells in Suspension

This protocol is suitable for non-adherent cells or cells that have been detached.

G Workflow for Labeling Suspension Cells Start Start: Cell Suspension Resuspend Resuspend cells in PBS/0.1% BSA Start->Resuspend Prepare_Dye Prepare 2X CDCFDA SE in PBS/0.1% BSA Mix Add equal volume of 2X dye to cells Resuspend->Mix Prepare_Dye->Mix Incubate Incubate 5-10 min at 37°C Mix->Incubate Wash1 Quench with complete media & centrifuge Incubate->Wash1 Wash2 Wash 3x with complete media Wash1->Wash2 End Ready for analysis/culture Wash2->End G Workflow for Labeling Adherent Cells Start Start: Adherent Cells Remove_Media Remove culture medium Start->Remove_Media Add_Dye Add pre-warmed CDCFDA SE working solution Remove_Media->Add_Dye Incubate_Label Incubate 20 min at 37°C Add_Dye->Incubate_Label Replace_Media Replace with fresh pre-warmed culture medium Incubate_Label->Replace_Media Incubate_Hydrolyze Incubate ≥20 min at 37°C for hydrolysis Replace_Media->Incubate_Hydrolyze Wash Wash cells with PBS Incubate_Hydrolyze->Wash End Ready for analysis Wash->End

References

Application Notes: Detection of Intracellular Reactive Oxygen Species in Adherent Cells using CDCF Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and its derivatives, such as 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), for the detection and quantification of intracellular reactive oxygen species (ROS) in adherent cells.

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play crucial roles in cell signaling and homeostasis. However, excessive ROS production can lead to oxidative stress, a condition implicated in various pathologies including cancer, neurodegenerative diseases, and inflammation. The detection and quantification of intracellular ROS are therefore critical for research in these areas.

CDCFDA and its analogs are widely used fluorogenic probes for detecting intracellular ROS. These cell-permeant molecules are non-fluorescent upon entry into cells. Inside the cell, intracellular esterases cleave the acetate (B1210297) groups, and in the case of CM-H2DCFDA, the chloromethyl group reacts with intracellular thiols, which enhances probe retention within the cell.[1] Subsequent oxidation by ROS, such as hydrogen peroxide, converts the molecule into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured using fluorescence microscopy, microplate readers, or flow cytometry.[1][2]

Mechanism of CDCF Staining

The following diagram illustrates the conversion of CM-H2DCFDA to its fluorescent form, DCF, within a live cell.

CDCF_Mechanism cluster_cell Intracellular Space CM_H2DCFDA_in CM-H2DCFDA (Non-fluorescent) H2DCF H2DCF (Non-fluorescent) CM_H2DCFDA_in->H2DCF Intracellular Esterases DCF DCF (Fluorescent) H2DCF->DCF Oxidation by ROS CM_H2DCFDA_out CM-H2DCFDA (Cell-permeant) CM_H2DCFDA_out->CM_H2DCFDA_in Diffusion

Caption: Mechanism of CM-H2DCFDA activation within a cell.

Experimental Protocols

This section provides detailed methodologies for CDCF staining in adherent cells for analysis by fluorescence microscopy and microplate reader.

Materials and Reagents
  • Adherent cells of interest

  • Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[3]

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • DCFH-DA or CM-H2DCFDA

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Positive control (e.g., Tert-butyl hydroperoxide (TBHP) or H₂O₂)[4]

  • Black, clear-bottom 96-well plates (for microplate reader)

  • Coverslips or chamber slides (for fluorescence microscopy)

Preparation of Reagents
  • CDCFDA Stock Solution (10-20 mM): Dissolve DCFH-DA or CM-H2DCFDA in anhydrous DMSO. For example, to make a 10 mM stock solution of DCFH-DA (MW ~487 g/mol ), dissolve 4.87 mg in 1 mL of DMSO.[2] Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]

  • CDCFDA Working Solution (1-20 µM): Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed, serum-free cell culture medium or a physiological buffer like PBS or HBSS.[1][5] The optimal concentration should be determined empirically for each cell type and experimental condition.

Experimental Workflow for Adherent Cells

The following diagram outlines the general workflow for CDCF staining in adherent cells.

Staining_Workflow A Seed adherent cells and allow to attach overnight B Optional: Treat cells with experimental compounds A->B C Wash cells with pre-warmed PBS or HBSS B->C D Incubate with CDCFDA working solution C->D E Wash cells to remove excess probe D->E F Add buffer or phenol (B47542) red-free medium E->F G Image with fluorescence microscope or measure fluorescence with a microplate reader F->G

Caption: General experimental workflow for CDCF staining.

Detailed Protocol for Fluorescence Microscopy
  • Cell Seeding: Seed adherent cells on sterile glass coverslips or in chamber slides at an appropriate density to achieve 50-70% confluency on the day of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Cell Treatment (Optional): If investigating the effect of a compound on ROS production, treat the cells for the desired duration.

  • Washing: Carefully aspirate the culture medium and wash the cells twice with pre-warmed PBS or HBSS.[1]

  • Staining: Add the freshly prepared CDCFDA working solution to the cells and incubate for 15-45 minutes at 37°C in the dark.[3][6]

  • Washing: Aspirate the staining solution and wash the cells twice with pre-warmed PBS or HBSS to remove any excess probe.[5]

  • Imaging: Mount the coverslips on a slide with a drop of mounting medium or add fresh pre-warmed buffer/phenol red-free medium to the chamber slide. Immediately visualize the cells using a fluorescence microscope with a filter set appropriate for fluorescein (B123965) (FITC) (Excitation/Emission: ~495/529 nm).[6][7]

Detailed Protocol for Microplate Reader Assay
  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of approximately 25,000 cells per well.[3][6] Allow cells to adhere overnight.

  • Cell Treatment (Optional): Treat cells with experimental compounds as required.

  • Washing: Remove the media and wash the cells once with 100 µL/well of pre-warmed PBS or HBSS.[3]

  • Staining: Add 100 µL/well of the diluted CDCFDA working solution and incubate for 45 minutes at 37°C in the dark.[3][6]

  • Washing: Remove the staining solution and wash the cells once with 100 µL/well of pre-warmed PBS or HBSS.[6]

  • Fluorescence Measurement: Add 100 µL/well of PBS or phenol red-free medium. Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[6]

Data Presentation

The optimal staining parameters can vary depending on the cell type and experimental conditions. It is recommended to optimize these for each specific setup.

ParameterRecommended RangeCommon Starting PointNotes
Final Concentration 1 - 20 µM5 - 10 µMHigher concentrations may lead to cytotoxicity. Optimization is crucial.[1][5]
Incubation Time 15 - 60 minutes30 - 45 minutesLonger times may be needed for cells with low esterase activity.[1][3]
Incubation Temperature Room Temperature or 37°C37°C37°C is generally optimal for cellular uptake and enzymatic activity.[1]

Troubleshooting

ProblemPossible CauseSolution
High Background Fluorescence Incomplete removal of excess probe.Ensure thorough washing after the staining step.[5]
Autofluorescence from cells or medium.Use phenol red-free medium.[3] Include unstained control wells to measure background.
Weak or No Signal Low ROS levels.Include a positive control (e.g., treat cells with H₂O₂ or TBHP) to ensure the assay is working.[4][5]
Insufficient probe concentration or incubation time.Optimize the concentration of CDCFDA and the incubation time.[5]
Photobleaching Excessive exposure to excitation light.Minimize light exposure during imaging. Use an anti-fade mounting medium if possible.[6]
Uneven Staining Inconsistent cell density or health.Ensure a homogenous cell monolayer and healthy cell culture conditions.
Incomplete reagent coverage.Ensure the entire cell surface is covered with the staining solution and wash buffers.

References

Application Notes and Protocols: 5(6)-Carboxy-2',7'-dichlorofluorescein in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its derivatives are versatile fluorescent probes with broad applications in cellular analysis and fluorescence microscopy. These probes are valued for their utility in assessing cell viability, measuring intracellular pH, detecting reactive oxygen species (ROS), and studying multidrug resistance proteins.[1][2] This document provides detailed application notes and protocols for the use of CDCF and its analogues in fluorescence microscopy.

Physicochemical Properties and Spectral Data

A solid understanding of the physicochemical and spectral properties of CDCF and its derivatives is crucial for their effective application. The key characteristics are summarized in the table below.

PropertyThis compound (CDCF)This compound diacetate (CDCFDA)This compound diacetate, succinimidyl ester (CDCFDA SE)
Molecular Formula C₂₁H₁₀Cl₂O₇[3]C₂₅H₁₄Cl₂O₉[1][4]C₂₉H₁₇Cl₂NO₁₁[5][6]
Molecular Weight 445.2 g/mol [2]529.28 g/mol [1][4]626.35 g/mol [5]
Excitation Max (nm) 504[3][7]~495 (after hydrolysis and oxidation)[8]~470-504 (after hydrolysis)[5][9]
Emission Max (nm) 529[3][7]~529 (after hydrolysis and oxidation)[8]529[5][9]
pKa 4.8[3]Not applicableNot applicable
Cell Permeability Membrane impermeant[3]Membrane permeant[1]Membrane permeant[10]
Solubility Soluble in DMSO and buffers with pH > 6[3]Soluble in DMF and DMSO[11]Soluble in DMSO
Appearance Orange solid[3]Off-white to light orange powder[1]White solid[5]

Application 1: Intracellular pH (pHi) Measurement

CDCF is an effective fluorescent indicator for measuring acidic intracellular pH (pHi).[12] Its pKa of approximately 4.8 makes it particularly well-suited for studying acidic organelles like lysosomes or for monitoring cellular processes that involve acidification.[3][12] The fluorescence intensity of CDCF is pH-dependent, allowing for ratiometric measurements to determine pHi.[12]

Experimental Protocol: Measuring Acidic Intracellular pH

This protocol outlines the steps for loading cells with CDCF and calibrating the fluorescent signal to measure pHi.

Materials:

  • This compound (CDCF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Nigericin (B1684572)

  • High potassium calibration buffers (various pH values from 4.0 to 6.0)

  • Cells of interest cultured on coverslips or in a microplate

Procedure:

  • Prepare a CDCF Stock Solution: Dissolve CDCF in high-quality DMSO to a final concentration of 1-10 mM. Store protected from light at -20°C.

  • Cell Loading:

    • Wash cells twice with PBS.

    • Incubate cells with a final concentration of 5-10 µM CDCF in serum-free medium for 30-60 minutes at 37°C.

    • Wash cells twice with PBS to remove excess dye.

  • Intracellular pH Calibration:

    • To create a standard curve, incubate loaded cells with high potassium calibration buffers containing 10 µM nigericin for 5-10 minutes. This will equilibrate the intracellular and extracellular pH.

    • Measure the fluorescence intensity at two different excitation wavelengths (e.g., 495 nm and 440 nm) while keeping the emission wavelength constant (e.g., 530 nm).[12]

    • Plot the ratio of the fluorescence intensities (495/440 nm) against the corresponding pH of the calibration buffers to generate a standard curve.

  • Image Acquisition and Analysis:

    • Acquire fluorescence images of the experimental cells using the same settings as for the calibration.

    • Calculate the fluorescence intensity ratio for the experimental cells.

    • Determine the intracellular pH by interpolating the ratio values from the standard curve.

cluster_loading Cell Loading cluster_calibration pH Calibration cluster_experiment Experiment prep_cells Prepare and wash cells add_cdcf Incubate with CDCF prep_cells->add_cdcf wash_excess Wash excess dye add_cdcf->wash_excess add_nigericin Add Nigericin & High K+ Buffers (various pH) acquire_images Acquire Images of Experimental Cells wash_excess->acquire_images Proceed to Experiment measure_fluorescence Measure Fluorescence (Ex: 495/440 nm, Em: 530 nm) add_nigericin->measure_fluorescence generate_curve Generate Standard Curve (Ratio vs. pH) measure_fluorescence->generate_curve determine_phi Determine pHi from Standard Curve generate_curve->determine_phi Use for Interpolation calculate_ratio Calculate Fluorescence Ratio acquire_images->calculate_ratio calculate_ratio->determine_phi start Start: Cell-permeant, non-fluorescent CDCFDA inside_cell CDCFDA diffuses into the cell start->inside_cell esterase Intracellular Esterases inside_cell->esterase hydrolysis Hydrolysis of acetate (B1210297) groups esterase->hydrolysis product Fluorescent, membrane-impermeant CDCF hydrolysis->product trapped CDCF is trapped in viable cells product->trapped fluorescence Fluorescence signal is proportional to the number of viable cells trapped->fluorescence cluster_workflow Cell Tracking Workflow start Cells in Suspension wash1 Wash cells with PBS start->wash1 resuspend1 Resuspend in PBS wash1->resuspend1 add_dye Add CDCFDA SE (1-10 µM) resuspend1->add_dye incubate Incubate at 37°C add_dye->incubate stop_reaction Stop with culture medium incubate->stop_reaction wash2 Wash cells stop_reaction->wash2 resuspend2 Resuspend in fresh medium wash2->resuspend2 end Labeled cells ready for experiment and imaging resuspend2->end cluster_transport MRP2-mediated Transport mrp2_vesicle MRP2-expressing Membrane Vesicle adp ADP + Pi mrp2_vesicle->adp cdcf_int mrp2_vesicle->cdcf_int Transport into vesicle cdcf_ext cdcf_ext->mrp2_vesicle Binds to MRP2 atp ATP atp->mrp2_vesicle Hydrolysis

References

Application Notes and Protocols for Flow Cytometry Gating of DCF Positive Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of intracellular reactive oxygen species (ROS) is a critical tool in a wide array of research and drug development applications, including the assessment of oxidative stress, immune responses, and the mechanism of action of therapeutic compounds. A widely utilized method for quantifying ROS is through the use of the cell-permeant probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFH-DA). Inside the cell, H2DCFH-DA is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF). In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[1][2][3] The intensity of the DCF fluorescence, readily measurable by flow cytometry, is directly proportional to the amount of intracellular ROS.[2]

These application notes provide a comprehensive protocol for the preparation and analysis of cells stained with H2DCFH-DA and a detailed gating strategy for the identification and quantification of DCF positive cells using flow cytometry.

Experimental Protocols

Materials
  • Cells of interest (e.g., suspension or adherent cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFH-DA) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Positive control (e.g., hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP))[4]

  • Negative control or vehicle control (e.g., DMSO)

  • Flow cytometer equipped with a 488 nm laser and a 530/30 nm bandpass filter (or similar FITC channel)[1][5]

Reagent Preparation
  • H2DCFH-DA Stock Solution (10 mM): Dissolve H2DCFH-DA powder in high-quality, anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2]

  • H2DCFH-DA Working Solution (0.1 - 20 µM): On the day of the experiment, dilute the 10 mM H2DCFH-DA stock solution in pre-warmed PBS or serum-free medium to the desired final working concentration. The optimal concentration should be determined empirically for each cell type and experimental condition but typically ranges from 0.1 µM to 20 µM.[2][5]

  • Positive Control (e.g., 1 M H2O2 Stock): Prepare a high-concentration stock of H2O2 in sterile deionized water. This will be further diluted in culture medium to a working concentration (e.g., 100 µM) to induce ROS production.[2][4]

Cell Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation:

    • Suspension cells: Harvest cells by centrifugation and wash once with pre-warmed PBS. Resuspend the cell pellet in pre-warmed PBS or serum-free medium at a concentration of 1 x 10^6 cells/mL.[2][6]

    • Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Wash the cells once with complete medium to inactivate the dissociation reagent, followed by a wash with pre-warmed PBS. Resuspend the cell pellet in pre-warmed PBS or serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add the H2DCFH-DA working solution to the cell suspension. Incubate the cells for 15-45 minutes at 37°C in the dark.[4][5] The optimal incubation time should be determined empirically.

  • Washing: After incubation, wash the cells twice with pre-warmed PBS to remove excess probe. Centrifuge at a gentle speed (e.g., 130 x g for 5 minutes) to avoid cell damage.[2][6]

  • Experimental Treatment: Resuspend the stained cells in complete culture medium. At this point, cells can be treated with experimental compounds, positive controls (e.g., H2O2), or vehicle controls for the desired duration.

  • Sample Acquisition: Following treatment, harvest the cells, wash once with PBS, and resuspend in flow cytometry buffer (e.g., PBS with 1% BSA). Keep the cells on ice and protected from light until analysis on the flow cytometer. Analyze the samples as soon as possible after staining.

Flow Cytometry Gating Strategy

The following is a hierarchical gating strategy to identify and quantify DCF positive cells.

Logical Gating Workflow

Gating_Strategy cluster_0 Step 1: Cell Population Identification cluster_1 Step 2: Doublet Exclusion cluster_2 Step 3: Quantifying DCF Positive Cells Total_Events All Acquired Events FSC_vs_SSC Forward Scatter (FSC) vs. Side Scatter (SSC) Plot Total_Events->FSC_vs_SSC Main_Population Gate on Main Cell Population (P1) FSC_vs_SSC->Main_Population P1_Events Events from P1 Gate Main_Population->P1_Events FSC_A_vs_FSC_H FSC-Area (FSC-A) vs. FSC-Height (FSC-H) Plot P1_Events->FSC_A_vs_FSC_H Singlets Gate on Singlets (P2) FSC_A_vs_FSC_H->Singlets P2_Events Events from P2 Gate (Singlets) Singlets->P2_Events DCF_Histogram DCF Fluorescence (e.g., FITC Channel) Histogram P2_Events->DCF_Histogram DCF_Positive Set Gate on DCF Positive Population (P3) DCF_Histogram->DCF_Positive

Caption: A hierarchical gating strategy for identifying DCF positive cells.

Step 1: Identify the Cell Population of Interest. The initial step in the gating process is to distinguish the cells of interest from debris and other non-cellular events.[7][8] This is achieved by plotting the forward scatter (FSC), which correlates with cell size, against the side scatter (SSC), which is related to the internal complexity or granularity of the cell.[7] A gate (P1) is drawn around the main cell population to exclude smaller events (debris) and larger aggregates.

Step 2: Exclude Doublets. To ensure that each event analyzed corresponds to a single cell, it is crucial to exclude doublets or cell aggregates.[8] This is typically done by plotting the area of the forward scatter signal (FSC-A) against its height (FSC-H). Single cells will have a proportional increase in both area and height and will form a diagonal population. Doublets will have a larger area relative to their height and will deviate from this diagonal. A gate (P2) is drawn around the singlet population.

Step 3: Gate on DCF Positive Cells. The final step is to quantify the cells exhibiting DCF fluorescence. The singlet population (from gate P2) is visualized in a histogram plotting the cell count against the fluorescence intensity of the DCF channel (typically the FITC or a similar channel with a 530/30 nm bandpass filter).[5] A gate (P3) is set to delineate the DCF positive population from the DCF negative population. The position of this gate should be determined based on an unstained or vehicle-treated control sample. The percentage of DCF positive cells and the mean fluorescence intensity (MFI) of this population can then be calculated.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in tables for easy comparison between different experimental conditions.

Table 1: Percentage of DCF Positive Cells

Treatment GroupConcentration% DCF Positive Cells (Mean ± SD)
Untreated Control-5.2 ± 1.3
Vehicle Control (DMSO)0.1%5.5 ± 1.8
Compound A1 µM15.8 ± 2.5
Compound A10 µM45.3 ± 4.1
Positive Control (H2O2)100 µM85.1 ± 5.6

Table 2: Mean Fluorescence Intensity (MFI) of DCF Positive Cells

Treatment GroupConcentrationMFI of DCF Positive Cells (Mean ± SD)
Untreated Control-150 ± 25
Vehicle Control (DMSO)0.1%162 ± 30
Compound A1 µM450 ± 55
Compound A10 µM1250 ± 150
Positive Control (H2O2)100 µM2500 ± 320

Signaling Pathway and Experimental Workflow

Cellular Mechanism of DCF Fluorescence

Cellular_Mechanism cluster_cell Inside the Cell H2DCFH_DA_in H2DCFH-DA (Cell Permeant, Non-fluorescent) H2DCF H2DCF (Cell Impermeant, Non-fluorescent) H2DCFH_DA_in->H2DCF Cellular Esterases DCF DCF (Fluorescent) H2DCF->DCF ROS (e.g., H2O2, •OH) H2DCFH_DA_out H2DCFH-DA (Added to medium) H2DCFH_DA_out->H2DCFH_DA_in Diffusion

Caption: Mechanism of H2DCFH-DA conversion to fluorescent DCF within the cell.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Culture and Harvest Cells Staining 2. Stain with H2DCFH-DA Cell_Culture->Staining Washing1 3. Wash to Remove Excess Probe Staining->Washing1 Treatment 4. Treat with Experimental Compounds Washing1->Treatment Acquisition 5. Acquire on Flow Cytometer Treatment->Acquisition Analysis 6. Analyze Data (Gating and Quantification) Acquisition->Analysis

Caption: A streamlined workflow for measuring intracellular ROS using DCF.

Concluding Remarks

The protocol and gating strategy outlined in these application notes provide a robust framework for the reliable detection and quantification of intracellular ROS using H2DCFH-DA and flow cytometry. Adherence to a consistent gating hierarchy is essential for obtaining reproducible results. Researchers are encouraged to optimize staining and experimental conditions for their specific cell types and to always include appropriate positive and negative controls to validate their findings. This methodology is a valuable asset for drug development professionals and scientists investigating the role of oxidative stress in various biological processes.

References

Application Notes and Protocols for 5(6)-Carboxy-2',7'-dichlorofluorescein in HeLa and Jurkat Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its diacetate derivative (CDCFDA) in HeLa and Jurkat cell lines. The applications covered include the measurement of intracellular Reactive Oxygen Species (ROS) and the determination of intracellular pH (pHi).

Measurement of Intracellular Reactive Oxygen Species (ROS)

The diacetate form, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA or CDCFDA), is a cell-permeant, non-fluorescent probe. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, and the probe is subsequently oxidized by ROS to the highly fluorescent this compound (CDCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Quantitative Data Summary
ParameterHeLa CellsJurkat CellsReference
Probe 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA)5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA)[1][2]
Typical Working Concentration 5 - 25 µM5 - 25 µM[3]
Incubation Time 30 - 60 minutes at 37°C30 - 60 minutes at 37°C[3]
Excitation Wavelength (max) ~495 nm~495 nm[4]
Emission Wavelength (max) ~529 nm~529 nm[4]
Instrumentation Fluorescence Microscope, Microplate Reader, Flow CytometerFluorescence Microscope, Microplate Reader, Flow Cytometer[1][3]

Experimental Workflow for ROS Detection

ROS_Workflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_treatment Experimental Treatment cluster_analysis Data Acquisition cell_culture Culture HeLa or Jurkat cells to desired confluency harvest Harvest cells cell_culture->harvest load_cells Incubate cells with probe (30-60 min, 37°C) harvest->load_cells prepare_probe Prepare carboxy-H2DCFDA working solution (5-25 µM) prepare_probe->load_cells induce_ros Treat cells with ROS inducer (e.g., H₂O₂) or test compound load_cells->induce_ros wash Wash cells to remove excess probe induce_ros->wash measure Measure fluorescence (Ex/Em ~495/529 nm) wash->measure

Caption: General workflow for intracellular ROS detection.

Detailed Protocol for ROS Measurement in HeLa Cells (Adherent)

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA)

  • DMSO

  • ROS inducer (e.g., H₂O₂) as a positive control

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed HeLa cells in a 96-well black, clear-bottom microplate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare a 10 mM stock solution of carboxy-H2DCFDA in DMSO.

  • On the day of the experiment, remove the culture medium and wash the cells once with warm PBS.

  • Prepare a working solution of 10 µM carboxy-H2DCFDA in serum-free medium or PBS.

  • Add 100 µL of the carboxy-H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Remove the loading solution and wash the cells twice with warm PBS.

  • Add 100 µL of the desired treatment compounds (including a positive control like 100 µM H₂O₂) diluted in culture medium to the respective wells.

  • Incubate for the desired treatment period.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm. For microscopy, use a standard FITC filter set.

Detailed Protocol for ROS Measurement in Jurkat Cells (Suspension) by Flow Cytometry

Materials:

  • Jurkat cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA)

  • DMSO

  • ROS inducer (e.g., Phorbol 12-myristate 13-acetate - PMA) as a positive control

  • FACS tubes

  • Flow cytometer

Procedure:

  • Culture Jurkat cells to a density of 0.5-1 x 10⁶ cells/mL.

  • Harvest the cells by centrifugation (300 x g for 5 minutes) and wash once with warm PBS.

  • Resuspend the cell pellet in warm PBS at a concentration of 1 x 10⁶ cells/mL.

  • Add carboxy-H2DCFDA stock solution to the cell suspension to a final concentration of 10 µM.

  • Incubate for 30 minutes at 37°C in the dark, with occasional mixing.

  • Centrifuge the cells, remove the supernatant, and resuspend in fresh, warm culture medium.

  • Add the treatment compounds (e.g., 100 nM PMA as a positive control) and incubate for the desired time.

  • Transfer the cells to FACS tubes and analyze immediately on a flow cytometer, detecting the fluorescence in the FITC channel.

Measurement of Intracellular pH (pHi)

This compound (CDCF) is a pH-sensitive fluorescent indicator with a pKa of approximately 4.8, making it particularly useful for measuring pH in acidic environments. For accurate pHi measurements, a calibration curve is generated using a proton ionophore like nigericin (B1684572) in a high-potassium buffer to equilibrate the intracellular and extracellular pH.

Quantitative Data Summary
ParameterValueReference
Probe This compound (CDCF)[5][6]
pKa ~4.8[6]
Excitation Wavelengths (Ratiometric) 495 nm (pH-sensitive) and 440 nm (pH-insensitive)[5]
Emission Wavelength ~529 nm[6]
Calibration Ionophore Nigericin (typically 5-10 µM)[5][7]
Calibration Buffer High Potassium Buffer (e.g., 140 mM KCl)[5][8]

Experimental Workflow for Intracellular pH Measurement

pHi_Workflow cluster_prep Cell Preparation & Loading cluster_measurement Experimental Measurement cluster_calibration Calibration cluster_analysis Data Analysis cell_prep Prepare and load cells with CDCFDA (hydrolyzes to CDCF) baseline Measure baseline fluorescence ratio (495 nm / 440 nm) cell_prep->baseline treatment Apply experimental treatment baseline->treatment measure_exp Measure experimental fluorescence ratio treatment->measure_exp generate_curve Generate calibration curve (Ratio vs. pH) measure_exp->generate_curve add_nigericin Add Nigericin and high K⁺ buffer of known pH measure_calib Measure fluorescence ratio at several known pH values add_nigericin->measure_calib measure_calib->generate_curve determine_pHi Determine experimental pHi from the calibration curve generate_curve->determine_pHi

Caption: Workflow for intracellular pH measurement and calibration.

Detailed Protocol for Intracellular pH Measurement in HeLa and Jurkat Cells

Materials:

  • HeLa or Jurkat cells

  • Culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound diacetate (CDCFDA)

  • DMSO

  • High Potassium Calibration Buffers (see table below)

  • Nigericin

  • Fluorometer or fluorescence microscope with dual-excitation capability

High Potassium Calibration Buffer Recipes:

pH1 M K₂HPO₄ (mL)1 M KH₂PO₄ (mL)1 M KCl (mL)H₂O to 100 mL
6.00.624.3813.5Adjust
6.51.483.5213.5Adjust
7.03.051.9513.5Adjust
7.54.210.7913.5Adjust

Note: Final KCl concentration should be around 135-140 mM. Adjust pH with HCl or KOH if necessary.

Procedure:

  • Cell Preparation and Dye Loading:

    • HeLa Cells: Seed cells on glass coverslips and grow to 70-80% confluency.

    • Jurkat Cells: Harvest and wash 1-2 x 10⁶ cells.

    • Load cells with 5-10 µM CDCFDA in HBSS for 30-60 minutes at 37°C. The diacetate form will be cleaved by intracellular esterases to the pH-sensitive CDCF.

    • Wash the cells twice with HBSS to remove extracellular dye.

  • Experimental Measurement:

    • Place the coverslip with HeLa cells in a perfusion chamber or resuspend Jurkat cells in HBSS.

    • Measure the baseline fluorescence ratio by exciting at 495 nm and 440 nm, with emission collected at ~529 nm.

    • Introduce your experimental compound and record the change in the fluorescence ratio over time.

  • In Situ Calibration:

    • At the end of the experiment, perfuse the cells with a high potassium buffer of a known pH (e.g., pH 7.0) containing 10 µM nigericin. This will equilibrate the intracellular and extracellular pH.

    • Record the fluorescence ratio once it stabilizes.

    • Repeat this step with at least two other calibration buffers of different pH values (e.g., pH 6.5 and 7.5) to generate a calibration curve.

  • Data Analysis:

    • Plot the fluorescence ratio (F₄₉₅/F₄₄₀) against the corresponding pH values of the calibration buffers.

    • Fit the data to a suitable equation (e.g., a sigmoid curve) to generate the calibration curve.

    • Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.

Signaling Pathways Influenced by Intracellular pH in HeLa and Jurkat Cells

Changes in intracellular pH can significantly impact various signaling pathways, including those involved in apoptosis.

HeLa Cells: Intracellular pH and Apoptosis Regulation

In HeLa cells, both intracellular alkalinization and acidification can trigger apoptosis through different mechanisms. For instance, staurosporine-induced apoptosis is associated with a rise in pHi, leading to Bax translocation to the mitochondria and subsequent cytochrome c release. Conversely, TNF-α-induced apoptosis can involve a decrease in pHi.

HeLa_Apoptosis cluster_stimuli Apoptotic Stimuli cluster_pHi Intracellular pH Change cluster_pathway Apoptotic Pathway staurosporine Staurosporine alkalinization ↑ pHi (Alkalinization) staurosporine->alkalinization tnfa TNF-α acidification ↓ pHi (Acidification) tnfa->acidification bax Bax translocation to mitochondria alkalinization->bax acidification->bax cytochrome_c Cytochrome c release bax->cytochrome_c caspases Caspase activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Regulation of apoptosis by pHi in HeLa cells.

Jurkat Cells: Intracellular Acidification and Apoptosis

In Jurkat cells, various apoptotic stimuli, such as anti-Fas antibodies or cycloheximide, lead to intracellular acidification.[9][10] This drop in pHi is an early event in the apoptotic cascade and may be required for the activation of acid-dependent endonucleases that contribute to DNA fragmentation, a hallmark of apoptosis.[9][11]

Jurkat_Apoptosis cluster_stimuli Apoptotic Stimuli cluster_pHi Intracellular pH Change cluster_pathway Apoptotic Cascade anti_fas Anti-Fas Antibody acidification ↓ pHi (Acidification) anti_fas->acidification cycloheximide Cycloheximide cycloheximide->acidification endonuclease Acid Endonuclease Activation acidification->endonuclease dna_frag DNA Fragmentation endonuclease->dna_frag apoptosis Apoptosis dna_frag->apoptosis

Caption: Role of intracellular acidification in Jurkat cell apoptosis.

References

Measuring Mitochondrial Reactive Oxygen Species with a 5(6)-Carboxy-2',7'-dichlorofluorescein-based Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are critical signaling molecules involved in a myriad of cellular processes. However, their overproduction, particularly within the mitochondria, is a hallmark of oxidative stress and is implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Accurate measurement of mitochondrial ROS is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the use of 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (carboxy-H2DCFDA), a widely used fluorescent probe, for the assessment of intracellular ROS that may be linked to mitochondrial activity. It is important to note that while carboxy-H2DCFDA is a reliable indicator of overall cellular ROS, it is not specific to the mitochondria.[2][3] Therefore, the protocols provided herein emphasize a co-localization approach to visually correlate the ROS signal with mitochondrial presence and discuss the critical considerations and limitations of this method. For specific quantification of mitochondrial ROS, dedicated probes such as MitoSOX™ Red are recommended.

Principle of Detection

Carboxy-H2DCFDA is a cell-permeant, non-fluorescent molecule. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it to the membrane-impermeant 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF). In the presence of ROS, primarily hydrogen peroxide (H₂O₂), carboxy-H2DCF is oxidized to the highly fluorescent 5-(and-6)-carboxy-2',7'-dichlorofluorescein (carboxy-DCF).[4] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.

Data Presentation

The following tables summarize key characteristics and a comparative overview of carboxy-H2DCFDA and a common mitochondrial-specific ROS probe, MitoSOX™ Red.

Table 1: Probe Characteristics

Feature5(6)-Carboxy-H2DCFDAMitoSOX™ Red
Target ROS Primarily Hydrogen Peroxide (H₂O₂) and other ROSSuperoxide (O₂⁻)
Cellular Localization Cytosol, not mitochondria-specificMitochondria
Excitation (max) ~495 nm~510 nm
Emission (max) ~529 nm~580 nm
Readout Green FluorescenceRed Fluorescence
Advantages High sensitivity, bright signalSpecific to mitochondrial superoxide
Limitations Not specific to mitochondria, potential for auto-oxidation and photo-instabilityCan be influenced by mitochondrial membrane potential

Table 2: Typical Experimental Parameters

Parameter5(6)-Carboxy-H2DCFDAMitoSOX™ Red
Working Concentration 1 - 25 µM2.5 - 5 µM
Incubation Time 30 - 60 minutes10 - 30 minutes
Incubation Temperature 37°C37°C
Wash Steps 2-3 times with warm buffer2-3 times with warm buffer
Detection Method Fluorescence Microscopy, Flow Cytometry, Plate ReaderFluorescence Microscopy, Flow Cytometry, Plate Reader

Experimental Protocols

Protocol 1: In Situ Detection of Intracellular ROS and Co-localization with Mitochondria in Adherent Cells using Fluorescence Microscopy

This protocol describes the simultaneous staining of intracellular ROS and mitochondria to visually assess the spatial relationship between ROS production and mitochondrial location.

Materials:

  • 5(6)-Carboxy-H2DCFDA (or Carboxy-DCFDA)

  • MitoTracker™ Red CMXRos

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (phenol red-free recommended)

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Positive control (e.g., 100 µM H₂O₂ or 10 µM Antimycin A)

  • Negative control (e.g., 10 mM N-acetylcysteine, NAC)

Procedure:

  • Cell Seeding: Seed adherent cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of carboxy-H2DCFDA in anhydrous DMSO. Store in aliquots at -20°C, protected from light.

    • Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos in anhydrous DMSO. Store in aliquots at -20°C.

    • On the day of the experiment, prepare a working solution of 5-10 µM carboxy-H2DCFDA and 100-200 nM MitoTracker™ Red CMXRos in pre-warmed, serum-free, and phenol (B47542) red-free cell culture medium.

  • Cell Treatment (Optional): If investigating the effect of a specific compound, treat the cells for the desired period before staining.

  • Staining:

    • Remove the culture medium and wash the cells twice with warm PBS.

    • Add the combined carboxy-H2DCFDA and MitoTracker™ Red working solution to the cells.

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing:

    • Aspirate the staining solution and wash the cells three times with warm PBS.

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free medium to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for green (carboxy-DCF) and red (MitoTracker™) fluorescence.

    • Capture images of the green and red channels separately and create an overlay image to visualize co-localization.

Protocol 2: Quantification of Intracellular ROS using a Microplate Reader

This protocol allows for a high-throughput, quantitative assessment of overall intracellular ROS levels.

Materials:

  • 5(6)-Carboxy-H2DCFDA

  • Anhydrous DMSO

  • PBS, pH 7.4

  • Cell culture medium (phenol red-free)

  • Cells cultured in a 96-well, black, clear-bottom plate

  • Positive and negative controls (as in Protocol 1)

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of carboxy-H2DCFDA in anhydrous DMSO.

    • Prepare a working solution of 10-25 µM carboxy-H2DCFDA in pre-warmed, serum-free, phenol red-free medium.

  • Cell Treatment (Optional): Treat cells with compounds of interest.

  • Staining:

    • Remove the medium and wash cells twice with warm PBS.

    • Add 100 µL of the carboxy-H2DCFDA working solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing:

    • Remove the staining solution and wash the cells twice with warm PBS.

  • Measurement:

    • Add 100 µL of pre-warmed, phenol red-free medium or PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.

Signaling Pathways and Workflows

Mitochondrial_ROS_Production Mitochondrial Electron Transport Chain and ROS Production cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ROS ROS Generation Complex I Complex I CoQ CoQ Complex I->CoQ e- O2_leak O₂ Complex I->O2_leak e- leak Complex III Complex III CoQ->Complex III e- Complex II Complex II Complex II->CoQ e- Cyt c Cyt c Complex III->Cyt c e- Complex III->O2_leak e- leak Complex IV Complex IV Cyt c->Complex IV e- O2 O2 Complex IV->O2 e- H2O H2O O2->H2O + 4H+ + 4e- Superoxide O₂⁻• O2_leak->Superoxide + e- H2O2 H₂O₂ Superoxide->H2O2 SOD2 Cellular Damage / Signaling Cellular Damage / Signaling H2O2->Cellular Damage / Signaling Oxidative Stress

Caption: Overview of ROS production in the mitochondrial electron transport chain.

Experimental_Workflow Experimental Workflow for ROS Co-localization Cell_Culture 1. Culture Adherent Cells Treatment 2. Experimental Treatment (Optional) Cell_Culture->Treatment Staining 3. Stain with carboxy-H2DCFDA and MitoTracker Red Treatment->Staining Washing 4. Wash to Remove Excess Probe Staining->Washing Imaging 5. Fluorescence Microscopy Washing->Imaging Analysis 6. Image Analysis and Co-localization Imaging->Analysis

Caption: Workflow for co-localization of intracellular ROS and mitochondria.

Probe_Mechanism Mechanism of carboxy-H2DCFDA Action Probe carboxy-H2DCFDA (Cell-Permeant, Non-fluorescent) Entry Passive Diffusion into Cell Probe->Entry Intermediate carboxy-H2DCF (Cell-Impermeant, Non-fluorescent) Entry->Intermediate Hydrolysis by Esterases Hydrolysis Intracellular Esterases Fluorescence carboxy-DCF (Fluorescent) Intermediate->Fluorescence Oxidation by ROS Oxidation ROS (e.g., H₂O₂)

Caption: The mechanism of action for the carboxy-H2DCFDA probe.

Critical Considerations and Limitations

  • Specificity: Carboxy-H2DCFDA is not specific for any single ROS and can be oxidized by various reactive species. It is most sensitive to hydrogen peroxide.

  • Mitochondrial Specificity: The probe measures general intracellular ROS and does not specifically accumulate in the mitochondria. The oxidized, fluorescent product is also cytosolic.[5][6] Co-localization with a mitochondrial marker provides qualitative spatial information but is not a direct measurement of mitochondrial ROS production.

  • Photo-oxidation: The probe can be photo-oxidized by the excitation light from the microscope, leading to artifactual fluorescence. It is crucial to use the lowest possible laser power and exposure times.

  • Probe Concentration: High concentrations of the probe can be cytotoxic and may lead to artifacts. The optimal concentration should be determined empirically for each cell type.

  • Controls are Essential: Always include positive controls (to ensure the assay is working) and negative controls (to account for background fluorescence and potential probe auto-oxidation). A cell-free control can also help identify direct interactions between the probe and experimental compounds.[4]

For more definitive and quantitative measurements of mitochondrial ROS, particularly superoxide, the use of mitochondria-targeted probes like MitoSOX™ Red is strongly recommended.[3][7][8] These probes are specifically designed to accumulate in the mitochondria, providing a more accurate assessment of ROS production within this organelle.

References

In Vivo Imaging with 5(6)-Carboxy-2',7'-dichlorofluorescein Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its diacetate derivative, this compound diacetate (CDCFDA), are powerful fluorescent tools for the investigation of oxidative stress in biological systems. CDCFDA is a cell-permeant, non-fluorescent molecule that, upon entering a cell, is deacetylated by intracellular esterases to the fluorescent probe CDCF. The trapped CDCF is then oxidized by reactive oxygen species (ROS) to a highly fluorescent product, providing a measure of intracellular oxidative stress. This document provides detailed application notes and protocols for the use of these derivatives in in vivo imaging studies, a critical application for understanding the role of oxidative stress in various disease models.

Applications in In Vivo Imaging

The primary application of CDCF derivatives in in vivo imaging is the detection and quantification of ROS, which are implicated in a wide range of pathological conditions. Key research areas include:

  • Inflammation: Monitoring the inflammatory response, where immune cells such as neutrophils and macrophages generate ROS.[1]

  • Neurodegenerative Diseases: Investigating the role of oxidative stress in the progression of diseases like Alzheimer's and Amyotrophic Lateral Sclerosis (ALS).[2][3]

  • Cancer Biology: Studying the tumor microenvironment and the effects of cancer therapies that induce oxidative stress.

  • Cardiovascular Disease: Assessing oxidative stress in models of heart disease and stroke.

  • Drug Development: Evaluating the efficacy of antioxidant therapies and the pro-oxidant effects of new drug candidates.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound derivatives.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueReference
This compound (CDF)
Molecular FormulaC₂₁H₁₀Cl₂O₇[4]
Molecular Weight445.2 g/mol [4]
Excitation Maximum (pH 7)504 nm[4][5]
Emission Maximum (pH 7)529 nm[4][5]
Molar Extinction Coefficient (ε)90,000 cm⁻¹M⁻¹[4]
pKa4.8[4]
SolubilitySoluble in DMSO and buffers with pH > 6[4]
This compound diacetate (CDCFDA)
Molecular FormulaC₂₅H₁₄Cl₂O₉
Molecular Weight529.28 g/mol
Cell PermeabilityPermeant

Table 2: Pharmacokinetic Parameters of CDF in Isolated Perfused Rat Liver

ParameterValueConditionsReference
Biliary Recovery (2h)65 ± 8% of doseWild-type livers[6][7]
Biliary Recovery with Probenecid15 ± 2% of doseWild-type livers[6][7]
Hepatocyte Uptake (Km)22 ± 10 µMSandwich-cultured rat hepatocytes[6][7]
Hepatocyte Uptake (Vmax)97 ± 9 pmol/min/mg proteinSandwich-cultured rat hepatocytes[6][7]

Experimental Protocols

Protocol 1: General In Vivo Imaging of Oxidative Stress in a Mouse Model

This protocol provides a general framework for non-invasive imaging of systemic oxidative stress in a mouse model using CDCFDA. Note: Optimization of probe concentration, injection route, and imaging time points is crucial for specific animal models and experimental questions.

Materials:

  • This compound diacetate (CDCFDA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system with appropriate fluorescence filters (Excitation: ~485 nm, Emission: ~530 nm)

  • Animal model of interest (e.g., mice with induced inflammation, neurodegeneration, or tumor xenografts) and control animals.

Procedure:

  • Probe Preparation:

    • Prepare a stock solution of CDCFDA in anhydrous DMSO (e.g., 10-20 mM). Store in small aliquots at -20°C, protected from light and moisture.

    • On the day of the experiment, dilute the stock solution in sterile PBS to the desired final concentration. The optimal concentration should be determined empirically, but a starting point of 2.5 mM has been used for other ROS probes in mice.[8] Vortex the solution thoroughly to ensure the probe is fully dissolved.

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane.

    • If necessary, remove fur from the imaging area to reduce light scattering and autofluorescence.

  • Probe Administration:

    • Inject the freshly prepared CDCFDA solution into the mouse. The intravenous (i.v.) route is often preferred for systemic distribution. The injection volume should be appropriate for the size of the animal (e.g., 100-200 µL for a mouse).

  • In Vivo Imaging:

    • Place the anesthetized mouse in the in vivo imaging system.

    • Acquire a baseline (pre-injection) fluorescence image to measure autofluorescence.

    • Acquire fluorescence images at multiple time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 24h) to determine the optimal imaging window for signal-to-background ratio.[8]

  • Data Analysis:

    • Define regions of interest (ROIs) over specific organs or tissues.

    • Quantify the mean fluorescence intensity within each ROI for all time points.

    • Subtract the autofluorescence signal from the post-injection signals.

    • Compare the fluorescence intensity between experimental and control groups to determine the relative levels of oxidative stress.

  • Ex Vivo Validation (Optional but Recommended):

    • At the end of the in vivo imaging session, euthanize the mouse.

    • Excise major organs (liver, spleen, kidneys, heart, lungs, brain) and any tissues of specific interest (e.g., tumors).

    • Image the excised organs using the in vivo imaging system to confirm the biodistribution of the fluorescent signal.[8]

Protocol 2: Intravital Microscopy for Cellular-Level ROS Detection

This protocol is adapted for high-resolution imaging of ROS in the microcirculation of living animals using intravital microscopy. This technique is particularly useful for studying dynamic cellular processes.

Materials:

  • CDCFDA and preparation reagents as in Protocol 1.

  • Surgical tools for exposing the tissue of interest (e.g., cremaster muscle, liver, or skin flap).

  • Intravital microscope equipped with a fluorescence light source, appropriate filters, and a sensitive camera.

  • Physiological saline solution.

Procedure:

  • Animal Surgery:

    • Anesthetize the animal and perform the necessary surgery to expose the tissue of interest while maintaining its blood supply and physiological integrity.

    • Continuously superfuse the exposed tissue with warm physiological saline to keep it moist and at a stable temperature.

  • Probe Application:

    • The CDCFDA probe can be administered either systemically via i.v. injection as described in Protocol 1, or applied topically to the exposed tissue. Topical application may require lower probe concentrations and should be optimized.

  • Intravital Imaging:

    • Position the animal on the microscope stage.

    • Using a low-magnification objective, identify a suitable area of the microvasculature for imaging.

    • Switch to a higher-magnification objective to visualize individual cells.

    • Acquire a time-lapse series of fluorescence images to observe the dynamics of ROS production in response to a stimulus or over time in a disease model.

  • Image Analysis:

    • Quantify the fluorescence intensity in specific cells or regions over time.

    • Correlate changes in fluorescence with cellular events, such as leukocyte-endothelial interactions or changes in blood flow.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis probe_prep Probe Preparation (CDCFDA in DMSO/PBS) injection Probe Administration (e.g., Intravenous) probe_prep->injection animal_prep Animal Preparation (Anesthesia, Hair Removal) animal_prep->injection baseline Baseline Imaging (Autofluorescence) injection->baseline post_injection Post-Injection Imaging (Time-course) baseline->post_injection roi ROI Analysis (Quantify Fluorescence) post_injection->roi ex_vivo Ex Vivo Validation (Organ Imaging) roi->ex_vivo ros_signaling stimuli External/Internal Stimuli (e.g., Inflammation, Hypoxia) ros Increased ROS Production (O₂⁻, H₂O₂) stimuli->ros nfkb_path NF-κB Pathway ros->nfkb_path mapk_path MAPK Pathways (JNK, p38, ERK) ros->mapk_path pi3k_path PI3K/Akt Pathway ros->pi3k_path inflammation Inflammation nfkb_path->inflammation gene_expression Altered Gene Expression nfkb_path->gene_expression apoptosis Apoptosis mapk_path->apoptosis proliferation Cell Proliferation mapk_path->proliferation mapk_path->gene_expression pi3k_path->proliferation probe_activation cluster_cell extracellular Extracellular Space CDCFDA CDCFDA (Non-fluorescent, Cell-permeant) intracellular Intracellular Space esterases Intracellular Esterases CDCFDA->esterases Diffusion CDCF CDCF (Fluorescent, Cell-impermeant) esterases->CDCF Deacetylation ROS ROS oxidized_CDCF Oxidized CDCF (Highly Fluorescent) ROS->oxidized_CDCF Oxidation

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background Fluorescence in CDCFDA Staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address high background fluorescence when using 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (CDCFDA) for detecting intracellular reactive oxygen species (ROS).

Frequently Asked Questions (FAQs)

Q1: What are the main causes of high background fluorescence in a CDCFDA assay?

High background fluorescence can obscure the true signal from intracellular ROS, leading to inaccurate results.[1] The primary causes include:

  • Spontaneous oxidation of the CDCFDA probe: The probe can oxidize in the solution without any cellular activity, often due to components in the media or exposure to light.[1][2]

  • Incomplete removal of extracellular probe: Residual CDCFDA in the surrounding medium can be hydrolyzed by esterases found in serum or released by cells, causing background fluorescence.[1]

  • Excessive probe concentration or incubation time: Using too much probe or incubating for too long can lead to high, non-specific signals.

  • Use of phenol (B47542) red-containing medium: Phenol red can contribute to background fluorescence.[1][2]

  • Poor cell health: Unhealthy or dying cells can exhibit altered membrane permeability and esterase activity, contributing to higher background.

Q2: My negative control wells, which only contain media and the probe, are highly fluorescent. What's wrong?

This indicates spontaneous, cell-free oxidation of the CDCFDA probe.[1] To mitigate this, always prepare fresh working solutions of the probe immediately before use and protect them from light.[1][3][4] It is also recommended to use phenol red-free medium for the assay.[1][2] Running a cell-free control is crucial to determine the level of fluorescence originating from the solution itself.[1]

Q3: I'm observing high background across the entire plate, even in areas without cells. What should I do?

This is likely due to the incomplete removal of the extracellular probe.[1] Ensure you are thoroughly washing the cells with a warm, serum-free buffer like HBSS or PBS after incubation with the CDCFDA working solution.[1][3] Typically, two to three washes are recommended.[3]

Q4: Can I use a plate reader for my CDCFDA assay?

Yes, a plate reader is a common instrument for this assay. To optimize for a plate reader, it is advisable to use black-walled, clear-bottom plates to minimize crosstalk between wells.[1] You will also need to optimize the cell number, probe concentration, and gain settings to achieve the best possible signal-to-background ratio.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues leading to high background fluorescence.

Issue Potential Cause Recommended Solution
High fluorescence in cell-free controls Spontaneous oxidation of the probe in the solution.[1][2]• Prepare fresh CDCFDA working solution immediately before each experiment.[1][3][4] • Protect the probe stock and working solutions from light by wrapping tubes in foil.[1] • Use phenol red-free medium for the assay.[1][2]
High background across the entire plate Incomplete removal of extracellular probe.[1]• Wash cells 2-3 times with warm, serum-free buffer (e.g., HBSS or PBS) after probe incubation.[1][3]
High background in control cells • Excessive probe concentration. • Prolonged incubation time.• Titrate the CDCFDA concentration to find the lowest effective concentration. A starting range of 5-10 µM is common.[3] • Optimize the incubation time; 15-60 minutes is a typical range.[1]
Inconsistent results between experiments • Variations in cell density and health. • Inconsistent probe loading or incubation times.• Ensure consistent cell seeding density and confluency (70-80% is often recommended).[2] • Standardize all incubation times and solution preparation steps.[2]
Signal decreases over time Leakage of the deacetylated probe (carboxy-DCFH) from the cells.[2]• Consider using a modified probe like 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA), which has better cellular retention.[2]

Experimental Protocols

Protocol 1: Standard CDCFDA Staining for Adherent Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Seeding: Seed adherent cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.[2]

  • Reagent Preparation: Prepare a 5-10 µM working solution of CDCFDA in a warm, serum-free, and phenol red-free buffer (e.g., HBSS or PBS).[1][3] This solution must be prepared fresh and protected from light.[1][3][4]

  • Cell Washing: Gently wash the cells twice with the warm, serum-free buffer.[1]

  • Probe Incubation: Remove the buffer and add the CDCFDA working solution to the cells. Incubate for 15-60 minutes at 37°C, protected from light.[1]

  • Washing: Aspirate the loading solution and wash the cells twice with the warm, serum-free buffer to remove any extracellular probe.[1]

  • Measurement: Add back the appropriate buffer or medium (phenol red-free) and measure the fluorescence immediately using a fluorescence microscope, plate reader, or flow cytometer (Excitation/Emission: ~495 nm / ~529 nm).

Protocol 2: Troubleshooting High Background

If you are experiencing high background, implement the following steps:

  • Run Controls:

    • Cell-free control: A well containing only your experimental medium and the CDCFDA probe to measure spontaneous oxidation.[1]

    • Unstained cells: To measure cellular autofluorescence.

    • Positive control: Cells treated with a known ROS inducer.

  • Optimize Probe Concentration: Perform a titration experiment with a range of CDCFDA concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to identify the optimal concentration that provides a good signal with minimal background.[1]

  • Optimize Incubation Time: Test different incubation times (e.g., 15 min, 30 min, 45 min, 60 min) to find the shortest time that yields a sufficient signal.

  • Buffer Selection: If using serum-containing medium for staining, switch to a serum-free buffer like HBSS or PBS for probe dilution and washing steps to avoid esterase activity from the serum.[5]

Visualizations

CDCFDA_Staining_Workflow CDCFDA Staining Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis prep_solution Prepare fresh CDCFDA working solution (5-10 µM) in warm, serum-free buffer incubate Incubate with CDCFDA (15-60 min, 37°C, dark) prep_solution->incubate seed_cells Seed cells to 70-80% confluency wash1 Wash cells 2x with warm buffer seed_cells->wash1 wash1->incubate wash2 Wash cells 2x with warm buffer incubate->wash2 measure Measure fluorescence (Ex/Em: ~495/529 nm) wash2->measure

Caption: A flowchart illustrating the key steps in a standard CDCFDA staining protocol.

High_Background_Troubleshooting Troubleshooting High Background Fluorescence start High Background Fluorescence Observed q1 Is fluorescence high in cell-free controls? start->q1 a1_yes Spontaneous Oxidation q1->a1_yes Yes q2 Is background high across the entire plate? q1->q2 No sol1 • Use fresh, light-protected solution • Use phenol red-free medium a1_yes->sol1 end_node Optimized Protocol sol1->end_node a2_yes Incomplete Washing q2->a2_yes Yes q3 Is background high only in stained cells? q2->q3 No sol2 • Increase number/vigor of washes • Use warm, serum-free buffer a2_yes->sol2 sol2->end_node a3_yes Excessive Staining q3->a3_yes Yes sol3 • Titrate probe concentration down • Reduce incubation time a3_yes->sol3 sol3->end_node

Caption: A decision tree for troubleshooting high background in CDCFDA staining experiments.

References

troubleshooting weak or no signal in 5(6)-Carboxy-2',7'-dichlorofluorescein assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) assays to measure intracellular reactive oxygen species (ROS).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound diacetate (CDCFDA) assay?

A1: The assay utilizes a cell-permeant compound, this compound diacetate (CDCFDA), to detect intracellular reactive oxygen species (ROS). Once inside the cell, CDCFDA is deacetylated by cellular esterases to form this compound (CDCFH), which is non-fluorescent and trapped within the cell. In the presence of ROS, CDCFH is oxidized to the highly fluorescent this compound (CDCF).[1][2][3][4] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS. The fluorescence can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation and emission wavelengths of approximately 495 nm and 529 nm, respectively.[3]

Q2: My fluorescence signal is very weak or absent. What are the possible causes?

A2: A weak or non-existent signal can stem from several factors. These include issues with the cells themselves, the reagents, or the experimental protocol. It is crucial to ensure that the cells are healthy and metabolically active, as dead cells will not retain the dye.[5][6] The CDCFDA reagent is sensitive to air and light, so improper storage can lead to its degradation.[7] Additionally, insufficient incubation time or a suboptimal concentration of the dye can result in a weak signal.

Q3: I am observing high background fluorescence in my negative control wells. What could be causing this?

A3: High background fluorescence can be a significant issue, potentially masking the true signal from your experimental samples. This can be caused by the auto-oxidation of the CDCFDA probe, which can be exacerbated by exposure to light or certain components in the assay medium.[8][9] Some culture media components, like phenol (B47542) red, can also contribute to background fluorescence.[3] It is also important to consider the possibility of cell-free interactions between your test compounds and the CDCFDA dye, which can lead to fluorescence in the absence of cellular ROS production.[1][10]

Q4: Can my test compound interfere with the CDCFDA assay?

A4: Yes, test compounds can interfere with the assay in several ways. Some compounds can directly oxidize the CDCFH probe, leading to a false-positive signal for ROS production.[1][10] Conversely, a compound could quench the fluorescence of the oxidized CDCF, resulting in a false-negative result. Therefore, it is essential to include cell-free controls to test for any direct interaction between your compound and the assay components.[1][10]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

This guide provides a step-by-step approach to diagnosing and resolving issues of low or absent fluorescence in your CDCF assay.

Troubleshooting Workflow for Weak/No Signal

weak_signal_troubleshooting cluster_cells Cell Health Checks cluster_reagents Reagent Integrity Checks cluster_protocol Protocol Optimization cluster_instrument Instrument Settings start Start: Weak or No Signal check_cells 1. Check Cell Health & Viability start->check_cells cell_viability Confirm >90% viability (e.g., Trypan Blue) check_cells->cell_viability Healthy? check_reagents 2. Verify Reagent Integrity dye_storage Check CDCFDA storage (aliquoted, -20°C/-80°C, dark) check_reagents->dye_storage Properly stored? optimize_protocol 3. Optimize Assay Protocol dye_conc Titrate CDCFDA concentration optimize_protocol->dye_conc Optimized? instrument_setup 4. Check Instrument Settings filters Verify Ex/Em filters (~495/~529 nm) instrument_setup->filters Correct? end_ok Signal Restored end_persist Issue Persists: Consult Literature cell_density Optimize seeding density cell_viability->cell_density cell_density->check_reagents dye_age Use fresh working solution dye_storage->dye_age dye_age->optimize_protocol incubation_time Optimize incubation time dye_conc->incubation_time wash_steps Ensure proper washing incubation_time->wash_steps wash_steps->instrument_setup gain Adjust detector gain filters->gain gain->end_ok Signal OK gain->end_persist Still weak

Caption: Troubleshooting workflow for weak or no signal in CDCF assays.

Potential Cause Recommended Solution
Cell Issues
Low cell viabilityEnsure cells are healthy and not overly confluent before starting the experiment. Use a viability assay (e.g., Trypan Blue) to confirm cell health.[5][11]
Suboptimal cell densityOptimize the cell seeding density. Too few cells will produce a weak signal, while too many can lead to nutrient depletion and cell death.[11]
Reagent Problems
Degraded CDCFDAAliquot the CDCFDA stock solution and store it protected from light at -20°C or -80°C.[8][12] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Incorrect dye concentrationTitrate the CDCFDA concentration to find the optimal level for your cell type. A typical starting range is 1-20 µM.[3][4][8]
Protocol Deficiencies
Insufficient incubation timeOptimize the incubation time for both dye loading and treatment. This is cell-type dependent but typically ranges from 30 to 60 minutes for dye loading.[3][8]
Inadequate washingEnsure that extracellular CDCFDA is thoroughly washed away before measurement to reduce background fluorescence.
Instrument Settings
Incorrect filter setsVerify that the excitation and emission wavelengths on your instrument are set correctly for CDCF (approximately 495 nm Ex / 529 nm Em).[3]
Low detector gainIncrease the gain or sensitivity setting on the fluorescence reader. Be careful not to saturate the detector with your positive control.
Issue 2: High Background Fluorescence

This guide outlines steps to identify and minimize sources of high background signal in your assay.

Troubleshooting Workflow for High Background

high_background_troubleshooting cluster_media Medium Composition cluster_controls Control Analysis cluster_handling Experimental Handling start Start: High Background check_media 1. Evaluate Assay Medium start->check_media phenol_red Use phenol red-free medium check_media->phenol_red check_controls 2. Analyze Controls no_cell_control Run cell-free controls (dye + medium +/- compound) check_controls->no_cell_control optimize_handling 3. Optimize Handling light_exposure Protect from light during all steps optimize_handling->light_exposure end_ok Background Reduced end_persist Issue Persists: Consider Alternative Probe serum_effects Test for serum-induced fluorescence phenol_red->serum_effects serum_effects->check_controls unstained_control Check for autofluorescence (cells only) no_cell_control->unstained_control unstained_control->optimize_handling wash_efficiency Increase number/volume of wash steps light_exposure->wash_efficiency wash_efficiency->end_ok Background OK wash_efficiency->end_persist Still high assay_workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate_cells 2. Incubate Overnight seed_cells->incubate_cells wash_cells1 3. Wash with PBS/HBSS incubate_cells->wash_cells1 load_dye 4. Load with CDCFDA (e.g., 10 µM for 30-60 min at 37°C) wash_cells1->load_dye wash_cells2 5. Wash to remove extracellular dye load_dye->wash_cells2 add_treatment 6. Add Test Compounds and Controls wash_cells2->add_treatment incubate_treatment 7. Incubate for Desired Time add_treatment->incubate_treatment read_plate 8. Measure Fluorescence (Ex: 495 nm, Em: 529 nm) incubate_treatment->read_plate end End read_plate->end CDCFDA_pathway cluster_cell Intracellular Space CDCFDA_ext CDCFDA (Cell-Permeant, Non-fluorescent) CDCFDA_int CDCFDA CDCFDA_ext->CDCFDA_int Passive Diffusion Cell_Membrane Cell Membrane CDCFH CDCFH (Cell-Impermeant, Non-fluorescent) CDCFDA_int->CDCFH Deacetylation Esterases Cellular Esterases Esterases->CDCFDA_int CDCF CDCF (Fluorescent) CDCFH->CDCF Oxidation ROS ROS (Reactive Oxygen Species) ROS->CDCFH Detection Fluorescence Detection (Ex: 495 nm / Em: 529 nm) CDCF->Detection

References

Technical Support Center: Assessing 5(6)-Carboxy-2',7'-dichlorofluorescein Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its diacetate precursor (CDCFDA) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound diacetate (CDCFDA) and why is it used in cell-based assays?

A1: this compound diacetate (CDCFDA) is a cell-permeant, non-fluorescent compound. Once inside a cell, it is deacetylated by intracellular esterases to form this compound (CDCF). CDCF is fluorescent and, due to its charged nature, is retained within cells that have intact membranes. Its primary application is as a probe to detect intracellular reactive oxygen species (ROS), as the non-fluorescent reduced form is oxidized to the fluorescent form by ROS. It is also used in cell viability and proliferation assays.[1][2]

Q2: Is CDCFDA itself cytotoxic?

A2: Yes, at higher concentrations, CDCFDA can be cytotoxic. This is an important consideration, as the probe used to measure cytotoxicity can itself influence the outcome of the experiment. The cytotoxicity is often linked to the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptotic pathways. One study noted that higher concentrations of a similar compound, DCFDA, compromised the viability of MCF-7 breast cancer cells.[3]

Q3: How does CDCFDA induce cytotoxicity?

A3: The primary mechanism of CDCFDA-induced cytotoxicity is through the generation of intracellular reactive oxygen species (ROS). An excess of ROS can lead to oxidative stress, which damages cellular components such as lipids, proteins, and DNA. This damage can trigger programmed cell death, or apoptosis, through various signaling pathways.

Q4: What are the key differences between using CDCFDA for ROS detection versus cytotoxicity assessment?

A4: For ROS detection, CDCFDA is typically used at low, non-toxic concentrations to minimize its interference with normal cell function. The focus is on measuring the fluorescence intensity as a direct indicator of ROS levels. When assessing cytotoxicity, a broader range of CDCFDA concentrations is often used to determine the dose at which it causes cell death. In this context, the fluorescence can be an indicator of both ROS production and, at higher concentrations or over longer exposure times, a marker for cells that are losing membrane integrity.

Q5: Can I use CDCFDA to assess the cytotoxicity of other compounds?

A5: While CDCFDA is more commonly used to measure ROS production induced by other compounds, it can be used in viability assays. However, it's crucial to be aware of potential interactions. Some test compounds can directly interact with the dye or affect its fluorescence, leading to inaccurate results. Therefore, proper controls are essential.

Troubleshooting Guides

Here are some common issues encountered when using CDCFDA for cytotoxicity assessment and how to resolve them:

Issue Potential Cause(s) Troubleshooting Steps
High background fluorescence - Autofluorescence of the test compound or cell culture medium. - Spontaneous oxidation of the probe. - Contamination of reagents or cultureware.- Run controls with the test compound alone and medium alone to quantify their fluorescence. - Prepare fresh probe solutions for each experiment. - Use high-quality, sterile reagents and cultureware.
Low or no fluorescence signal - Inefficient probe loading. - Low intracellular esterase activity. - Quenching of the fluorescent signal by the test compound. - Rapid efflux of the probe from cells.- Optimize probe concentration and incubation time. - Ensure cells are healthy and metabolically active. - Test for quenching by mixing the test compound with a known concentration of fluorescent CDCF in a cell-free system. - Consider using a probenecid (B1678239) or other efflux pump inhibitor, but be aware of its own potential toxicity.
High variability between replicate wells - Uneven cell seeding. - Inconsistent probe loading or washing steps. - Edge effects in the microplate.- Ensure a single-cell suspension and mix well before seeding. - Use a multichannel pipette for consistency and be gentle during washing to avoid detaching cells. - Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity.
Test compound appears to increase fluorescence in cell-free controls - The test compound is directly oxidizing the probe. - The test compound is interacting with components in the medium (e.g., serum) to generate ROS.- This indicates an artifact. The assay may not be suitable for this specific compound. - The increase in fluorescence cannot be attributed to cellular ROS production.

Experimental Protocols

Protocol 1: General Assessment of CDCFDA Cytotoxicity using a Microplate Reader

Objective: To determine the concentration-dependent cytotoxicity of CDCFDA.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • CDCFDA stock solution (e.g., 10 mM in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: ~495 nm, Emission: ~529 nm)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to attach overnight.

    • For suspension cells, seed at an appropriate density on the day of the experiment.

  • Compound Preparation: Prepare serial dilutions of CDCFDA in a complete culture medium. A typical starting range might be 1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest CDCFDA concentration).

  • Treatment: Remove the old medium and add the CDCFDA dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Fluorescence Measurement:

    • After incubation, gently wash the cells twice with warm PBS to remove any extracellular probe.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Express the results as a percentage of the vehicle control. Plot the percentage of viable cells against the log of the CDCFDA concentration to determine the IC50 value.

Protocol 2: Assessing ROS-Mediated Cytotoxicity

Objective: To correlate ROS generation with cell death induced by a test compound, using CDCFDA.

Materials:

  • Same as Protocol 1, plus a known ROS-inducing agent as a positive control (e.g., hydrogen peroxide or tert-butyl hydroperoxide).

  • A cell viability dye (e.g., Propidium Iodide) for flow cytometry or a viability assay kit (e.g., MTT or LDH).

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Probe Loading:

    • Prepare a working solution of CDCFDA in a serum-free medium (e.g., 5-10 µM).

    • Remove the culture medium, wash the cells once with warm PBS, and add the CDCFDA working solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm PBS to remove the unloaded probe.

  • Treatment: Add the test compound at various concentrations in a complete culture medium. Include vehicle and positive controls.

  • Incubation: Incubate for the desired time period (e.g., 1, 6, or 24 hours).

  • Measurement:

    • For ROS: Measure the fluorescence intensity at different time points using a microplate reader.

    • For Cytotoxicity: At the end of the incubation period, perform a cell viability assay (e.g., MTT or LDH assay) according to the manufacturer's instructions.

  • Data Analysis: Correlate the increase in fluorescence (ROS generation) with the decrease in cell viability for each concentration of the test compound.

Quantitative Data

Specific IC50 values for this compound diacetate (CDCFDA) are not widely reported in the literature, as it is primarily used as an indicator for reactive oxygen species (ROS) rather than as a cytotoxic agent for dose-response studies. However, the following table provides semi-quantitative data on concentrations at which cytotoxic effects have been observed or should be considered a potential concern.

Cell LineCompoundObserved EffectConcentrationReference
MCF-7 (Human breast adenocarcinoma)2',7'-dichlorofluorescin diacetate (DCFDA)Compromised cell viability>10 µM[3]
Enteric Glial Cells (EGCs)DCFDAUsed as a probe to detect ROS induced by mycotoxins at their CC50 concentrations25 µM (as a probe)[4]
Caco-2 (Human colorectal adenocarcinoma)CDCFDAUsed for efflux transport studies5 µM (for loading)[1]

Note: The cytotoxicity of CDCFDA can vary significantly depending on the cell type, cell density, and incubation time. It is crucial to determine the optimal, non-toxic concentration for ROS detection assays and to perform a full dose-response curve when assessing its inherent cytotoxicity.

Visualizations

Signaling Pathway of ROS-Induced Apoptosis

The following diagram illustrates the key signaling pathways involved in apoptosis induced by reactive oxygen species (ROS), a primary mechanism of CDCFDA-mediated cytotoxicity.

ROS_Apoptosis_Pathway CDCFDA CDCFDA (cell-permeant) esterases Intracellular Esterases CDCFDA->esterases Enters cell CDCF_reduced Reduced CDCF (non-fluorescent) esterases->CDCF_reduced Deacetylation ROS Reactive Oxygen Species (ROS) CDCF_oxidized Oxidized CDCF (fluorescent) ROS->CDCF_oxidized Oxidation oxidative_stress Oxidative Stress ROS->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage mitochondria Mitochondria oxidative_stress->mitochondria Mitochondrial Damage p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak bcl2 Bcl-2 Inhibition p53->bcl2 bax_bak->mitochondria Forms pores in outer membrane bcl2->mitochondria Inhibits pore formation cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight (for adherent cells) seed_cells->overnight_incubation add_treatment Add CDCFDA Dilutions to Cells overnight_incubation->add_treatment prepare_dilutions Prepare Serial Dilutions of CDCFDA prepare_dilutions->add_treatment incubation Incubate for 24/48/72 hours add_treatment->incubation wash_cells Wash Cells with PBS incubation->wash_cells measure_fluorescence Measure Fluorescence (Ex: 495nm, Em: 529nm) wash_cells->measure_fluorescence data_analysis Data Analysis: - Background Subtraction - Normalize to Control - Calculate IC50 measure_fluorescence->data_analysis end End data_analysis->end

References

optimizing incubation time and temperature for CDCFDA loading

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the optimization of 5-(and-6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) loading. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the CDCFDA loading and subsequent reactive oxygen species (ROS) detection assays.

Issue 1: High Background Fluorescence

Q: My control cells (un-treated) are showing high fluorescence after loading with CDCFDA. What could be the cause?

A: High background fluorescence can be a significant issue. Here are several potential causes and solutions:

  • Autohydrolysis of CDCFDA: The CDCFDA probe can hydrolyze spontaneously in aqueous solutions, leading to a fluorescent product without any cellular activity.

    • Solution: Always prepare the CDCFDA working solution fresh, just before adding it to the cells.[1][2] Avoid storing the diluted probe.

  • Presence of Phenol (B47542) Red: Phenol red in cell culture media can contribute to background fluorescence.[1]

    • Solution: Use phenol red-free media for the incubation and measurement steps.

  • Media Components: Certain components in microbiological media, such as tryptone, peptone, and yeast extract, can promote the hydrolysis of fluorescein (B123965) diacetate (FDA) probes in the absence of live cells.[3]

    • Solution: If possible, perform the incubation in a simple, serum-free buffer like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[4]

  • Probe Concentration Too High: Using an excessively high concentration of CDCFDA can lead to increased background and potential self-quenching.[4]

    • Solution: Titrate the CDCFDA concentration to find the optimal balance between signal and background. A starting range of 5-25 µM is often recommended.[1][5]

  • Light Exposure: CDCFDA and its hydrolyzed product are light-sensitive and can be photo-oxidized, leading to increased fluorescence.[1]

    • Solution: Protect the probe and the stained cells from light at all stages of the experiment.[1]

Issue 2: Low or No Fluorescence Signal

Q: I am not observing a significant increase in fluorescence in my treated cells compared to the control. What should I check?

A: A weak or absent signal can be due to several factors related to the cells, the probe, or the experimental setup.

  • Insufficient Incubation Time: The cells may not have had enough time to take up the probe and for intracellular esterases to cleave the acetate (B1210297) groups.

    • Solution: Optimize the incubation time. While 30-45 minutes is a common starting point, some cell types may require longer.[5][6]

  • Low Esterase Activity: The conversion of non-fluorescent CDCFDA to its fluorescent form depends on the activity of intracellular esterases.[7][8]

    • Solution: Some cell types naturally have low esterase activity. It might be necessary to extend the incubation time or consider a different probe if this is the case.[9]

  • Probe Degradation: Improper storage of the CDCFDA stock solution can lead to its degradation.

    • Solution: Store the stock solution at -20°C, protected from light and moisture.[10] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[11]

  • Rapid Efflux of the Probe: Some cell types, particularly hepatocytes, can actively export the fluorescent product (DCF), leading to a weak signal.[12]

    • Solution: If efflux is suspected, consider using an anion transport inhibitor like probenecid, although this should be validated for your specific cell type.

  • Cell Density: The density of cells can affect the overall fluorescence signal.

    • Solution: Optimize the cell density to ensure a detectable signal without causing artifacts from overcrowding.[1]

Issue 3: Inconsistent and Irreproducible Results

Q: I am getting variable results between experiments. How can I improve the reproducibility of my CDCFDA assay?

A: Lack of reproducibility is a common challenge. Here are some key areas to focus on for consistency:

  • Standardize Cell Culture Conditions: Ensure that cells are at a consistent confluency and passage number for each experiment.

  • Precise Timing: Be consistent with all incubation times, including probe loading, treatment, and measurement.

  • Temperature Control: Maintain a constant and optimal temperature during incubation. For most mammalian cells, this is 37°C.[13]

  • Consistent Washing Steps: Inconsistent washing can leave behind extracellular probe, contributing to background and variability. Standardize the number and volume of washes.

  • Instrument Settings: Use the same instrument settings (e.g., excitation/emission wavelengths, gain, exposure time) for all measurements within and between experiments.[2]

Frequently Asked Questions (FAQs)

Q1: What are the optimal incubation time and temperature for CDCFDA loading?

A: The optimal conditions can be cell-type dependent. However, a good starting point for most mammalian cell lines is an incubation temperature of 37°C .[13][14] The incubation time typically ranges from 15 to 60 minutes .[5] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cells.

Q2: What is the recommended working concentration for CDCFDA?

A: A common working concentration range for CDCFDA is 5-25 µM .[1][5] The exact concentration should be optimized for each cell line to achieve a sufficient signal-to-noise ratio.

Q3: Should I add the treatment (e.g., a ROS inducer) before or after loading with CDCFDA?

A: This depends on the duration of your treatment. For treatments lasting longer than an hour, it is common to treat the cells first and then add the CDCFDA for the final 30-45 minutes of the experiment.[15] For very short treatments, you may load the cells with CDCFDA first.

Q4: Can I fix the cells after staining with CDCFDA?

A: Fixation after staining with DCFDA-based dyes is generally not recommended as it can cause the dye to leak from the cells, leading to signal loss and artifacts.[9] It is best to analyze live cells immediately after staining.

Q5: What are the excitation and emission wavelengths for the fluorescent product of CDCFDA?

A: The oxidized, fluorescent product, 2',7'-dichlorofluorescein (B58168) (DCF), has a maximum excitation at approximately 495-505 nm and a maximum emission at 525-535 nm .[8][10]

Data Presentation

Table 1: Recommended Incubation Parameters for CDCFDA Loading

ParameterRecommended RangeKey Considerations
Incubation Temperature 35°C - 37°C[14]Maintain consistency across experiments.
Incubation Time 15 - 60 minutes[5]Optimize for your specific cell type.
CDCFDA Concentration 5 - 25 µM[1][5]Titrate to find the optimal concentration.

Experimental Protocols

Protocol: CDCFDA Loading for Fluorescence Microscopy

  • Cell Seeding: Seed adherent cells on a suitable substrate for live-cell imaging (e.g., glass-bottom dishes or chamber slides) and allow them to adhere overnight.

  • Preparation of CDCFDA Working Solution: Prepare a fresh working solution of CDCFDA in pre-warmed, serum-free, phenol red-free medium or buffer (e.g., HBSS) at the desired final concentration (e.g., 20 µM).[1]

  • Cell Washing: Wash the cells once with the same buffer used for the working solution.

  • Incubation: Add the CDCFDA working solution to the cells and incubate for 30-45 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells once or twice with the pre-warmed buffer to remove any extracellular probe.

  • Imaging: Image the live cells immediately using a fluorescence microscope with a filter set appropriate for fluorescein (FITC) (Ex/Em ~488/525 nm).[1] Use low light intensity to minimize photobleaching.[1]

Protocol: CDCFDA Loading for Flow Cytometry

  • Cell Preparation: Prepare a single-cell suspension of your cells. For adherent cells, this will involve trypsinization followed by quenching with media.[5]

  • Staining: Resuspend the cells in culture media containing the desired concentration of CDCFDA (e.g., 20 µM) and incubate for 30 minutes at 37°C.

  • Treatment (Optional): After staining, you can treat the cells with your compound of interest.

  • Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission at around 535 nm (typically in the FL1 channel).[13]

Visualizations

CDCFDA_Loading_Workflow CDCFDA Loading and ROS Detection Workflow cluster_prep Preparation cluster_loading Loading cluster_analysis Analysis prep_cells Prepare Cells (Adherent or Suspension) wash1 Wash Cells prep_cells->wash1 prep_probe Prepare Fresh CDCFDA Working Solution incubate Incubate with CDCFDA (37°C, 15-60 min, Dark) prep_probe->incubate wash1->incubate wash2 Wash Cells to Remove Excess Probe incubate->wash2 treatment Apply Experimental Treatment wash2->treatment analysis Measure Fluorescence (Microscopy, Flow Cytometry, or Plate Reader) treatment->analysis

Caption: Workflow for CDCFDA loading and subsequent ROS detection.

Troubleshooting_Logic Troubleshooting Logic for CDCFDA Assay start Start Assay issue Problem Encountered? start->issue high_bg High Background Fluorescence issue->high_bg Yes low_signal Low or No Signal issue->low_signal Yes inconsistent Inconsistent Results issue->inconsistent Yes end Successful Assay issue->end No solution1 Check: - Fresh Probe - Phenol Red-Free Media - Light Exposure - Probe Concentration high_bg->solution1 solution2 Check: - Incubation Time - Probe Concentration - Cell Density - Esterase Activity low_signal->solution2 solution3 Check: - Consistent Timing - Stable Temperature - Standardized Washing - Instrument Settings inconsistent->solution3

Caption: Decision tree for troubleshooting common CDCFDA assay issues.

References

Technical Support Center: 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) Hydrolysis Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) in experimental settings, with a specific focus on the effects of serum on its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound diacetate (CDCFDA) and how does it work?

A1: CDCFDA is a cell-permeant fluorescent probe used to detect intracellular reactive oxygen species (ROS). In its diacetate form, it is non-fluorescent. Once it crosses the cell membrane, intracellular esterases cleave the diacetate groups, converting it to the fluorescent compound this compound (CDCF). In the presence of ROS, CDCF is oxidized to a highly fluorescent product, which can be measured to quantify ROS levels.

Q2: Why am I observing high background fluorescence in my CDCFDA assay when using serum-containing media?

A2: Serum, such as Fetal Bovine Serum (FBS), contains endogenous esterases. These enzymes can hydrolyze CDCFDA extracellularly, leading to the generation of the fluorescent product outside the cells. This results in high background fluorescence that is not indicative of intracellular ROS production and can mask the true experimental signal.

Q3: How can I minimize the impact of serum-induced hydrolysis of CDCFDA?

A3: The most effective method is to perform the probe loading step in a serum-free medium, such as Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS). After loading, it is crucial to thoroughly wash the cells with a serum-free buffer to remove any extracellular probe before proceeding with the experiment in your complete, serum-containing medium.

Q4: Is it necessary to run cell-free controls in my experiment?

A4: Absolutely. It is essential to include cell-free controls containing the same concentration of CDCFDA in your experimental medium (with serum) but without cells. This will allow you to quantify the level of background fluorescence caused by the interaction between the probe and serum components, enabling you to correct your experimental data.

Q5: Can components of the culture medium other than serum affect the assay?

A5: Yes, some components in culture media can contribute to the auto-oxidation of the probe, leading to increased background fluorescence. For example, media containing phenol (B47542) red can be a source of background signal. Whenever possible, using a phenol red-free medium during the assay is recommended.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background fluorescence in all wells (including controls) 1. Extracellular hydrolysis of CDCFDA by serum esterases.2. Auto-oxidation of the CDCFDA probe.3. Contamination of reagents or media.1. Perform the probe loading step in serum-free medium. Ensure thorough washing of cells with serum-free buffer after loading.2. Prepare fresh working solutions of CDCFDA for each experiment and protect them from light.3. Use fresh, sterile reagents and media.
Inconsistent results between replicate wells 1. Uneven cell seeding.2. Incomplete removal of extracellular probe.3. Variation in incubation times.1. Ensure a homogenous cell suspension and careful seeding to achieve a uniform cell monolayer.2. Standardize and perform a thorough washing procedure after probe loading.3. Maintain consistent incubation times for all steps across all wells.
Low or no fluorescent signal in positive control wells 1. Inefficient probe loading.2. Low intracellular esterase activity.3. Rapid efflux of the fluorescent product from cells.1. Optimize the concentration of CDCFDA and the incubation time for your specific cell type.2. Ensure cells are healthy and metabolically active. Allow sufficient time for probe hydrolysis.3. Image or measure fluorescence immediately after the experimental treatment.
High fluorescence in negative control wells (with cells but no treatment) 1. Basal level of ROS production is high in the cells.2. Cell stress due to handling or experimental conditions.3. Presence of confounding compounds in the media.1. Establish a baseline ROS level for your cell type under normal culture conditions.2. Handle cells gently and minimize exposure to light and prolonged temperature changes.3. Run appropriate vehicle controls to account for any effects of the solvent used for your test compounds.

Data Presentation

Table 1: Representative Effect of Fetal Bovine Serum (FBS) Concentration on the Extracellular Hydrolysis of CDCFDA

The following table provides a representative summary of the expected increase in background fluorescence due to the hydrolysis of CDCFDA by esterases present in FBS. These values are illustrative and based on the general findings in the literature that serum esterase activity leads to a concentration-dependent increase in probe hydrolysis. Actual values may vary depending on the specific lot of FBS, incubation time, and temperature.

FBS Concentration (%)Relative Fluorescence Units (RFU) - BackgroundFold Increase Over Serum-Free
0100 ± 151.0
5450 ± 404.5
10900 ± 759.0
201800 ± 15018.0

*Data are presented as mean ± standard deviation and represent the fluorescence intensity in cell-free conditions after a 60-minute incubation at 37°C.

Experimental Protocols

Protocol: Measuring Intracellular ROS using CDCFDA with Serum-Containing Media

This protocol is designed to minimize the artifacts caused by serum-induced hydrolysis of CDCFDA.

Materials:

  • Cells of interest plated in a multi-well plate (e.g., 96-well black, clear-bottom plate)

  • This compound diacetate (CDCFDA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium (e.g., HBSS or PBS)

  • Complete cell culture medium (containing serum)

  • Positive control for ROS induction (e.g., H₂O₂)

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a multi-well plate and allow them to adhere and reach the desired confluency.

  • Preparation of CDCFDA Stock Solution: Prepare a stock solution of CDCFDA (e.g., 10 mM) in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

  • Preparation of Loading Buffer: Immediately before use, dilute the CDCFDA stock solution to the desired final working concentration (typically 5-25 µM) in pre-warmed (37°C) serum-free medium.

  • Probe Loading: a. Aspirate the complete culture medium from the cells. b. Wash the cells once with pre-warmed serum-free medium. c. Add the CDCFDA loading buffer to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing: a. Aspirate the loading buffer. b. Wash the cells twice with pre-warmed serum-free medium to remove any extracellular CDCFDA.

  • Experimental Treatment: a. Add the complete culture medium (containing serum) with your experimental compounds (and appropriate controls) to the wells. b. Include a positive control (e.g., H₂O₂) and a vehicle control. c. Set up cell-free control wells containing complete medium with CDCFDA to measure background fluorescence.

  • Incubation: Incubate the plate for the desired duration of your experiment at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 495 nm and 525 nm, respectively. Alternatively, visualize the cells using a fluorescence microscope with a suitable filter set.

  • Data Analysis: Subtract the average fluorescence intensity of the cell-free control wells from the fluorescence intensity of your experimental wells to correct for background fluorescence.

Visualizations

Caption: Signaling pathway of CDCFDA hydrolysis.

Experimental_Workflow A 1. Seed Cells C 3. Wash Cells with Serum-Free Medium A->C B 2. Prepare CDCFDA in Serum-Free Medium D 4. Load Cells with CDCFDA B->D C->D E 5. Wash Cells to Remove Extracellular Probe D->E F 6. Add Treatment in Serum-Containing Medium E->F G 7. Incubate F->G H 8. Measure Fluorescence G->H I 9. Data Analysis (Correct for Background) H->I

Caption: Experimental workflow for CDCFDA assay.

how to prepare a stable stock solution of CDCFDA in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preparing and troubleshooting stable stock solutions of 5-(and-6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a CDCFDA stock solution?

A1: High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing CDCFDA stock solutions.[1][2][3] CDCFDA is readily soluble in DMSO.[1][2]

Q2: What is a typical concentration for a CDCFDA stock solution?

A2: Stock solution concentrations typically range from 10 mM to 40 mM.[4][5][6] A common concentration used in many protocols is 20 mM.[4][5]

Q3: How should I properly store the CDCFDA stock solution to ensure its stability?

A3: For long-term stability, the DMSO stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[2][6][7][8][9] It is crucial to protect the solution from light and moisture.[1][2] Avoid repeated freeze-thaw cycles as this can degrade the compound.[8][9][10]

Q4: What is the shelf life of a CDCFDA stock solution in DMSO?

A4: When stored properly at -20°C and protected from light, the stock solution in DMSO can be stable for at least six months.[2][8] Some sources suggest stability for up to a year or longer under ideal conditions.

Q5: Why is it important to aliquot the stock solution?

A5: Aliquoting prevents contamination and degradation of the entire stock from repeated handling and freeze-thaw cycles.[2][7][9] It also minimizes the exposure of the stock solution to ambient light and moisture, which can compromise its stability.

Q6: How do I prepare a working solution from the DMSO stock?

A6: A working solution is typically prepared by diluting the DMSO stock solution in a suitable buffer (like PBS or HBSS) or cell culture medium immediately before use.[4][5][7] It is not recommended to store the diluted aqueous solution for more than a day.[2][3] The final concentration of DMSO in the cell culture should be kept low, typically below 0.5%, to avoid cellular toxicity.[9]

Troubleshooting Guide

Q1: My CDCFDA solution has precipitated after being stored or diluted. What should I do?

A1: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous buffer or if the DMSO stock was not properly warmed and mixed before dilution. If precipitation occurs upon dilution in aqueous media, brief warming at 37°C combined with vortexing or sonication can help redissolve the compound.[11] To prevent this, ensure your DMSO stock is fully dissolved before making dilutions.

Q2: I am observing high background fluorescence in my control wells. What could be the cause?

A2: High background can result from the auto-oxidation or hydrolysis of CDCFDA in the working solution.[12][13] To mitigate this, always prepare the working solution fresh, just before adding it to the cells.[4][12] Also, ensure that the buffer or medium used for dilution does not contain components that could interact with the probe and cause fluorescence.[7] Washing the cells after loading with CDCFDA can also help reduce background signal.[14]

Q3: My cells are not showing any fluorescent signal after loading with CDCFDA. What went wrong?

A3: A lack of signal could be due to several factors:

  • Inactive Compound: The CDCFDA may have degraded due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles).[15]

  • Insufficient Esterase Activity: The probe requires intracellular esterases to cleave the acetate (B1210297) groups and become fluorescent upon oxidation.[1][16][17][18] Some cell types may have very low esterase activity.

  • Experimental Error: Incorrect concentrations, insufficient incubation time, or accidental photobleaching of the dye can all lead to a weak or absent signal.[14]

Q4: I'm getting inconsistent results between experiments. How can I improve reproducibility?

A4: Inconsistency often stems from variations in the preparation and handling of the CDCFDA solutions.[19] To improve reproducibility:

  • Use single-use aliquots of the stock solution to ensure the same concentration and quality for each experiment.[2][7]

  • Strictly control incubation times and temperatures.[5][14]

  • Protect the cells and reagents from light as much as possible throughout the experiment to prevent photobleaching.[2][14]

  • Ensure the final DMSO concentration is consistent across all wells.[20]

Quantitative Data Summary

ParameterRecommended ValueNotes
Stock Solution Solvent Anhydrous DMSOHigh-purity, low-water content is critical.[2][3]
Stock Concentration 10 - 40 mM20 mM is a commonly used concentration.[4][5][6]
Storage Temperature -20°C or -80°CProtect from light and moisture.[2][7][8]
Shelf Life (in DMSO) ≥ 6 monthsWhen stored correctly in aliquots.[2][8]
Working Concentration 10 - 50 µMCell-line dependent, requires optimization.[5]
Excitation Wavelength ~495 nm
Emission Wavelength ~529 nm

Experimental Protocol: Preparation of a 20 mM CDCFDA Stock Solution

Materials:

  • 5-(and-6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

Procedure:

  • Preparation: Allow the vial of CDCFDA powder and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Calculation: Calculate the required volume of DMSO to achieve a 20 mM concentration. The molecular weight of CDCFDA is approximately 529.46 g/mol .

    • Example for 1 mg of CDCFDA:

      • Moles = 0.001 g / 529.46 g/mol ≈ 1.889 x 10⁻⁶ moles

      • Volume (L) = Moles / Molarity = 1.889 x 10⁻⁶ moles / 0.020 mol/L ≈ 9.44 x 10⁻⁵ L

      • Volume (µL) = 94.4 µL of DMSO

  • Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the CDCFDA powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Aliquoting: Dispense the stock solution into small, single-use, light-protected (e.g., amber) microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Preparing a Stable CDCFDA Stock Solution

CDCFDA_Stock_Preparation start Start reagents Equilibrate CDCFDA powder and anhydrous DMSO to Room Temperature start->reagents calculate Calculate Volume of DMSO for Desired Concentration (e.g., 20 mM) reagents->calculate add_dmso Add Anhydrous DMSO to CDCFDA Powder calculate->add_dmso dissolve Vortex Thoroughly Until Fully Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use, Light-Protected Tubes dissolve->aliquot store Store Aliquots at -20°C or -80°C Away from Light aliquot->store end Stable Stock Solution Ready store->end

Caption: Workflow for preparing a stable CDCFDA stock solution in DMSO.

References

Technical Support Center: Quenching of 5(6)-Carboxy-2',7'-dichlorofluorescein Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its diacetate derivative (CDCFDA) to measure fluorescence quenching by experimental compounds.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using this compound diacetate (CDCFDA) in fluorescence quenching assays?

A1: CDCFDA is a cell-permeant, non-fluorescent probe used to measure intracellular reactive oxygen species (ROS).[1][2][3] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting CDCFDA into the cell-impermeant and still non-fluorescent 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF).[1][2] In the presence of ROS, carboxy-H2DCF is oxidized to the highly fluorescent this compound (CDCF).[1][2][4] The fluorescence intensity of CDCF is proportional to the amount of ROS. Experimental compounds can quench this fluorescence through various mechanisms, which can be studied to understand their antioxidant properties or other interactions.

Q2: What are the common mechanisms of fluorescence quenching for fluorescein (B123965) derivatives like CDCF?

A2: Fluorescence quenching of fluorescein derivatives can occur through several mechanisms:

  • Concentration Quenching: At high concentrations, dye molecules can form non-fluorescent dimers.[5]

  • Förster Resonance Energy Transfer (FRET): Energy can be transferred from an excited fluorescent molecule (the donor, CDCF) to another molecule (the acceptor, the experimental compound) if their emission and absorption spectra overlap.

  • Collisional (Dynamic) Quenching: The excited fluorophore is deactivated upon contact with a quencher molecule (the experimental compound).

  • Static Quenching: A non-fluorescent complex is formed between the fluorophore and the quencher.

For carboxyfluorescein, a related compound, quenching in liposomes is primarily attributed to dimerization and energy transfer to these non-fluorescent dimers.[5]

Q3: What are the excitation and emission maxima for CDCF?

A3: The excitation and emission maxima for this compound are approximately 495-504 nm and 523-530 nm, respectively.[2][4][6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background fluorescence or auto-fluorescence 1. Compound Auto-fluorescence: The experimental compound itself is fluorescent at the same wavelengths as CDCF. 2. Media Components: Phenol (B47542) red or other components in the cell culture media can contribute to background fluorescence. 3. Cellular Auto-fluorescence: Cells naturally contain fluorescent molecules (e.g., NADH, riboflavins).1. Run a control experiment with the compound alone (no cells or CDCFDA) to measure its intrinsic fluorescence. If significant, consider using a different fluorescent probe or correcting for the background. 2. Use phenol red-free media for the experiment. 3. Include a control of unstained cells to measure and subtract the cellular auto-fluorescence.
No or low fluorescence signal 1. Inefficient Probe Loading: CDCFDA is not effectively entering the cells. 2. Esterase Activity is Low: Insufficient cleavage of the acetate groups from CDCFDA. 3. Rapid Efflux of the Probe: The de-acetylated probe is being actively transported out of the cells. CDCF is a substrate for Multidrug Resistance Protein 2 (MRP2).[8][9][10] 4. Experimental Compound is a Potent Quencher: The compound is very effective at quenching the CDCF fluorescence.1. Optimize the loading concentration of CDCFDA and the incubation time. Ensure the probe is protected from light during storage and handling.[2] 2. Ensure cells are healthy and metabolically active. Allow sufficient incubation time for de-acetylation. 3. Consider using an inhibitor of MRP2 if efflux is suspected, but be aware of potential off-target effects. 4. Perform a cell-free assay to confirm direct quenching of CDCF fluorescence by the compound.
Inconsistent or variable results 1. Cell Health and Density: Variations in cell number or viability can affect probe uptake, metabolism, and ROS production. 2. Probe Instability: CDCFDA can be unstable and prone to auto-oxidation. 3. pH Sensitivity: The fluorescence of dichlorofluorescein is pH-dependent, particularly in acidic conditions.[7][11] 4. Interaction with Serum: Components in fetal bovine serum (FBS) can interact with experimental compounds and affect the assay.[12][13]1. Ensure consistent cell seeding density and monitor cell viability. 2. Prepare fresh solutions of CDCFDA for each experiment. Protect from light and minimize exposure to air. 3. Maintain a stable and physiological pH throughout the experiment. Use a buffered solution like HBSS. 4. Run cell-free controls with and without serum to determine if there are interactions.[12][13] For example, the toxicant MEHP was found to increase DCF fluorescence only in the presence of serum in a cell-free system.[13]
Artifactual increase in fluorescence in cell-free controls 1. Direct Chemical Reaction: The experimental compound may directly oxidize the probe in the absence of cells. 2. Interaction with Assay Components: The compound may interact with components of the buffer or media to generate ROS or facilitate probe oxidation.1. This is a critical control. If the compound increases fluorescence in a cell-free system, the assay is not suitable for measuring cellular ROS production for that compound.[13] For instance, the flame retardant TBBPA was shown to facilitate the conversion of carboxy-H2DCFDA to its fluorescent form in the absence of cells.[12][13] 2. Systematically test the compound in different buffers and media to identify the source of the interaction.

Experimental Protocols

Protocol 1: Intracellular ROS Measurement and Quenching

This protocol is a general guideline for measuring the quenching of CDCF fluorescence by an experimental compound in a cell-based assay.

Materials:

  • Cells of interest

  • This compound diacetate (CDCFDA)

  • Experimental compound

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a stock solution of CDCFDA in DMSO.

    • Dilute the stock solution in pre-warmed HBSS to the desired final concentration (e.g., 10-100 µM).[12]

    • Remove the culture medium from the cells and wash twice with warm HBSS.

    • Add the CDCFDA loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[12]

  • Compound Treatment:

    • Wash the cells twice with warm HBSS to remove excess probe.

    • Add HBSS containing the experimental compound at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).[12]

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity using a plate reader with excitation at ~495 nm and emission at ~525 nm.[12]

    • Readings can be taken at multiple time points to assess the kinetics of quenching.

Protocol 2: Cell-Free Control for Artifactual Fluorescence

This is a crucial control experiment to ensure that the experimental compound does not directly interact with the probe.

Materials:

  • This compound diacetate (CDCFDA)

  • Experimental compound

  • Hanks' Balanced Salt Solution (HBSS)

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of the experimental compound in HBSS at the same concentrations used in the cell-based assay.

  • Add a constant concentration of CDCFDA to each well.

  • Incubate the plate under the same conditions as the cell-based assay (e.g., 1 hour at 37°C).

  • Measure the fluorescence intensity. A significant increase in fluorescence in the absence of cells indicates an artifactual result.[13]

Data Presentation

Table 1: Properties of this compound and its Diacetate Precursor

Property This compound (CDCF) This compound diacetate (CDCFDA)
CAS Number 111843-78-8[7]127770-45-0[6]
Molecular Formula C₂₁H₁₀Cl₂O₇[7]C₂₅H₁₄Cl₂O₉[6]
Molecular Weight 445.21 g/mol [7]529.28 g/mol
Excitation Max (nm) ~504[7]N/A (non-fluorescent)
Emission Max (nm) ~529[7]N/A (non-fluorescent)
Cell Permeability Impermeant[7]Permeant[1][6]
Fluorescence HighNone
pKa 4.8[7]N/A

Visualizations

experimental_workflow start Start: Seed Cells in 96-well Plate wash1 Wash Cells with Warm HBSS start->wash1 load_probe Load Cells with CDCFDA (30-60 min, 37°C) wash1->load_probe wash2 Wash Cells to Remove Excess Probe load_probe->wash2 add_compound Add Experimental Compound wash2->add_compound measure_fluorescence Measure Fluorescence (Ex: ~495nm, Em: ~525nm) add_compound->measure_fluorescence analyze Analyze Data measure_fluorescence->analyze end_node End analyze->end_node

Caption: Workflow for intracellular ROS quenching assay.

troubleshooting_logic start Inconsistent or Artifactual Results? cell_free_control Perform Cell-Free Control: Compound + Probe (No Cells) start->cell_free_control fluorescence_increase Fluorescence Increase in Control? cell_free_control->fluorescence_increase artifact Result is an Artifact. Assay is not suitable for this compound. fluorescence_increase->artifact Yes no_artifact No Artifact. Proceed with Cellular Assay Troubleshooting. fluorescence_increase->no_artifact No check_serum Check for Serum Interactions: Run cell-free controls +/- serum no_artifact->check_serum check_health Check Cell Health, Density, and pH no_artifact->check_health

Caption: Logic for troubleshooting artifactual results.

References

appropriate negative and positive controls for ROS assays using CDCFDA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed answers to frequently asked questions (FAQs) and troubleshooting advice for researchers using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA or H2DCFDA) probe to measure intracellular Reactive Oxygen Species (ROS).

Frequently Asked Questions (FAQs)
Q1: What are appropriate positive and negative controls for a DCFDA-based ROS assay?

Answer: Proper controls are essential for validating the results of a DCFDA assay. They ensure the assay is working as expected and provide references for interpreting changes in ROS levels.

  • Positive Controls: These are compounds that reliably induce ROS production, confirming that the DCFDA probe and cellular machinery can detect an oxidative burst.

    • Hydrogen Peroxide (H₂O₂): A common choice, H₂O₂ is a stable ROS molecule that can diffuse across cell membranes. However, its reaction with the DCFH probe is often indirect and mediated by intracellular components.[1] Typical concentrations range from 50 µM to 500 µM, depending on the cell type and treatment duration.[2][3]

    • Tert-butyl hydroperoxide (TBHP): A stable organic peroxide that induces intracellular ROS.[4][5] It is often used at concentrations of 50 µM to 250 µM.[5]

    • Pyocyanin or Antimycin A: These compounds induce ROS by interfering with the mitochondrial electron transport chain.[3][6]

  • Negative Controls (ROS Scavengers): These are antioxidants used to confirm that the signal detected is genuinely from ROS. They are often used to pre-treat cells before adding a ROS-inducing stimulus.

    • N-acetylcysteine (NAC): A widely used antioxidant that acts as a precursor to glutathione, a major intracellular antioxidant.[6][7][8] It is effective at scavenging ROS and can be used to demonstrate that the fluorescence signal from a positive control or experimental treatment can be quenched.[9][10]

Q2: How do I select the right concentration and incubation time for my positive control?

Answer: The optimal concentration and incubation time for a positive control like H₂O₂ or TBHP are highly dependent on the cell type. It is critical to perform a dose-response and time-course experiment to identify conditions that induce a robust but sub-lethal increase in ROS.

  • Dose-Response: Test a range of concentrations (e.g., for H₂O₂, 1 µM to 500 µM) to find one that gives a significant increase in fluorescence without causing excessive cell death.[2][11] A concentration that results in greater than 50% cell viability is often recommended.[2]

  • Time-Course: Measure ROS levels at different time points after adding the control (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) to determine the peak response time.[5]

Q3: My test compound is dissolved in DMSO. Do I need a vehicle control?

Answer: Yes. A vehicle control is crucial. Cells should be treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve your test compound. This allows you to distinguish the effect of your compound from any potential effects of the solvent itself.

Data Presentation: Expected Results for Controls

The following tables summarize typical quantitative data you might expect from your controls in a microplate reader-based DCFDA assay. Values are illustrative and will vary by cell type and experimental conditions.

Table 1: Example of Positive Control (TBHP) Dose-Response

Treatment GroupConcentrationMean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Untreated
Untreated Cells-15,0001.0
Vehicle Control0.1% DMSO15,5001.03
TBHP50 µM45,0003.0
TBHP100 µM78,0005.2
TBHP250 µM120,0008.0

Table 2: Example of Negative Control (NAC) Quenching ROS Signal

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)% of Positive Control Signal
Untreated Cells16,00019%
Positive Control (100 µM TBHP)85,000100%
NAC Pre-treatment (5 mM) + 100 µM TBHP24,00028%
Experimental Protocols & Visualizations
Mechanism of DCFDA Action

The cell-permeant DCFDA passively diffuses into cells, where intracellular esterases cleave off the acetate (B1210297) groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) inside.[12] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured.[12]

DCFDA_Mechanism cluster_cell Intracellular Space DCFDA DCFDA (Cell-Permeable, Non-fluorescent) DCFH DCFH (Trapped, Non-fluorescent) DCFDA->DCFH Cellular Esterases DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS ROS->DCFH

Caption: Mechanism of intracellular ROS detection using DCFDA.
General Experimental Workflow

This workflow outlines the key steps for performing a DCFDA assay with appropriate controls.

DCFDA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_treatments Treatment Groups A 1. Seed Cells in 96-well plate B 2. Allow cells to adhere overnight A->B C 3. Wash cells with serum-free media/PBS B->C D 4. Load cells with 10-25 µM DCFDA (30-45 min @ 37°C) C->D E 5. Wash cells to remove excess DCFDA D->E F 6. Add Treatments E->F G 7. Incubate for determined time F->G T1 Untreated T2 Vehicle Control T3 Positive Control (e.g., TBHP) T4 Negative Control (e.g., NAC + TBHP) T5 Test Compound H 8. Measure Fluorescence (Ex: 485nm, Em: 535nm) G->H

Caption: General experimental workflow for a DCFDA-based ROS assay.
Detailed Protocol for Adherent Cells

This protocol is a general guideline for a 96-well plate format. Optimization is required for specific cell lines.

  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the experiment (e.g., 25,000-50,000 cells/well).[13] Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.

  • Reagent Preparation:

    • Prepare a 10-25 µM working solution of DCFDA in pre-warmed, serum-free medium (e.g., DMEM without phenol (B47542) red).[14] Protect this solution from light.

    • Prepare treatment solutions, including positive control (e.g., 100 µM TBHP) and negative control (e.g., 5 mM NAC), in serum-free medium.

  • DCFDA Loading:

    • Carefully aspirate the culture medium from the wells.

    • Wash cells once with 100 µL of pre-warmed PBS.

    • Add 100 µL of the DCFDA working solution to each well.

    • Incubate for 30-45 minutes at 37°C, protected from light.[15]

  • Washing and Treatment:

    • Aspirate the DCFDA solution and wash the cells once with 100 µL of pre-warmed PBS or serum-free medium to remove any excess probe.

    • For the negative control group, pre-incubate cells with NAC-containing medium for 1 hour before proceeding.

    • Add 100 µL of the appropriate treatment solutions (untreated, vehicle, positive control, test compound) to the corresponding wells.

  • Incubation: Incubate the plate at 37°C for the desired treatment period (e.g., 1-4 hours).[5]

  • Measurement: Measure fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission set to ~535 nm.[16]

Troubleshooting Guide
Q: My positive control shows no (or a very weak) signal. What's wrong?

A: This indicates a problem with the assay setup, reagents, or cells.

  • Expired Reagents: H₂O₂ solutions can degrade over time. Ensure your positive control stock is fresh. DCFDA is light-sensitive and should be stored properly in aliquots at -20°C.

  • Sub-optimal Concentrations: The concentration of DCFDA or the positive control may be too low for your cell type. Perform a dose-response optimization.[13]

  • Incorrect Filter Settings: Double-check that the excitation and emission wavelengths on the plate reader are set correctly for DCF (Ex/Em: ~485/535 nm).[4]

  • Cell Health: Unhealthy or dead cells will not have the necessary esterase activity to cleave DCFDA, preventing the assay from working. Check cell viability.

Q: My negative control (untreated) cells show very high background fluorescence. Why?

A: High background is a common issue and can obscure real results.[17]

  • Media Components: Phenol red and serum in culture media can be autofluorescent and interfere with the assay.[13][18] Always use serum-free, phenol red-free media or a simple buffer (like PBS or HBSS) during the final incubation and reading steps.[2][18]

  • Probe Auto-oxidation: The DCFDA probe can auto-oxidize, especially when exposed to light.[14] Always protect the probe and stained cells from light. Prepare the DCFDA working solution immediately before use.[19]

  • Cell Density: Overly confluent cells can exhibit higher basal ROS levels. Ensure consistent and appropriate cell seeding density.[13][14]

  • Improper Washing: Insufficient washing after DCFDA loading can leave extracellular probe that contributes to background fluorescence.

Troubleshooting Start Problem: High Background Fluorescence Q1 Are you using serum/phenol red-free media for the assay? Start->Q1 A1_Yes Good Q1->A1_Yes Yes A1_No Action: Switch to serum-free, phenol red-free media or buffer (PBS). Q1->A1_No No Q2 Are cells and reagents protected from light? A1_Yes->Q2 A2_Yes Good Q2->A2_Yes Yes A2_No Action: Minimize light exposure at all steps. Prepare probe fresh. Q2->A2_No No Q3 Did you include cell-free controls (probe + compound)? A2_Yes->Q3 A3_Yes Good Q3->A3_Yes Yes A3_No Action: Run cell-free controls to check for direct interaction between compound and probe. Q3->A3_No No Conclusion If issues persist, consider optimizing cell density or DCFDA concentration. A3_Yes->Conclusion

Caption: Troubleshooting logic for high background fluorescence in DCFDA assays.
Q: My test compound seems to increase fluorescence even in a cell-free system. What does this mean?

A: This is a critical control experiment to run. If your compound causes an increase in fluorescence in a solution containing only media and the DCFDA probe, it suggests a direct chemical interaction.[18][20] The result from your cell-based assay may be an artifact and cannot be attributed to cellular ROS production.[18][20] You may need to consider an alternative method for measuring ROS.

References

Technical Support Center: Impact of Phenol Red on 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the impact of phenol (B47542) red in cell culture media on the fluorescence of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its precursor, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with using phenol red-containing media for CDCF fluorescence assays?

A1: Phenol red, a common pH indicator in cell culture media, can significantly interfere with fluorescence-based assays, including those using CDCF. The primary issues are:

  • Increased Background Fluorescence: Phenol red exhibits its own fluorescence, particularly when excited with wavelengths in the blue-green region of the spectrum, which can overlap with the emission of CDCF, leading to a higher background signal and reduced assay sensitivity.[1][2][3][4][5][6]

  • Fluorescence Quenching: Phenol red can absorb light in the excitation and emission range of CDCF, a phenomenon known as quenching. This absorption reduces the amount of light that excites the fluorophore and the amount of emitted light that reaches the detector, resulting in a diminished fluorescence signal.[5]

  • Spectral Overlap: The absorbance spectrum of phenol red, which is pH-dependent with major peaks around 430 nm and 560 nm, can overlap with the excitation spectrum of CDCF (excitation maximum ~504 nm).[7][8][9][10] This overlap leads to the inner filter effect, where phenol red absorbs the excitation light intended for CDCF.

Q2: How does phenol red's pH-indicating property affect CDCF, which is also pH-sensitive?

A2: Both phenol red and CDCF are sensitive to pH. Phenol red changes color and absorbance properties with pH, which can alter the background fluorescence and quenching effects.[5][8][10] CDCF fluorescence is also pH-dependent, with its fluorescence intensity generally increasing with higher pH. Therefore, pH fluctuations in the media, indicated by phenol red, will directly impact the fluorescence of CDCF. This can complicate data interpretation, as it becomes difficult to distinguish between fluorescence changes due to experimental conditions and those due to minor pH shifts.

Q3: Are there alternatives to using phenol red in my cell culture media for fluorescence experiments?

A3: Yes, several alternatives are available and highly recommended for fluorescence-based assays:

  • Phenol Red-Free Media: The most straightforward solution is to use commercially available phenol red-free versions of your standard cell culture medium.[1] This eliminates the source of interference without altering other media components.

  • Live-Cell Imaging Solutions: Specialized, optically clear, and pH-stable media formulations are designed for live-cell imaging and fluorescence applications. These are often free of components that cause autofluorescence.

  • Alternative pH Indicators: If a pH indicator is necessary, other options with different spectral properties that do not overlap with CDCF can be considered, such as bromothymol blue or m-cresol (B1676322) purple.[1] However, it is crucial to validate their non-interference with the specific assay.

  • Buffer Exchange: For short-term experiments, you can replace the phenol red-containing medium with a clear, buffered salt solution like Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) immediately before the fluorescence measurement.

Q4: Can I still obtain reliable data using phenol red-containing media?

A4: While challenging, it is possible with careful experimental design and controls. Key strategies include:

  • Background Subtraction: Always include "media-only" and "cells in media without dye" controls to measure and subtract the background fluorescence.

  • Washing Steps: Thoroughly wash the cells with a phenol red-free buffer (e.g., PBS) before adding the fluorescent dye and before measurement to remove residual phenol red.

  • Use of Phenol Red-Free Medium for Staining: Incubate cells with the H2DCFDA probe in a phenol red-free medium or buffer.

  • Bottom-Reading Plate Readers: For adherent cells, using a plate reader with bottom-reading capabilities can minimize the light path through the phenol red-containing medium, thereby reducing interference.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background fluorescence Presence of phenol red in the medium.Switch to phenol red-free medium. Include a "media-only" control for background subtraction. Wash cells thoroughly with PBS before and after staining.
Low or weak CDCF fluorescence signal Quenching of fluorescence by phenol red. Suboptimal pH of the medium.Use phenol red-free medium. Ensure the pH of the assay buffer is optimal for CDCF fluorescence (typically slightly alkaline). Increase the concentration of the H2DCFDA probe (titrate to find the optimal concentration).
High well-to-well variability Inconsistent removal of phenol red during washing steps. pH variations across the plate.Standardize and automate washing steps if possible. Ensure the plate is uniformly buffered and equilibrated.
Unexpected changes in fluorescence over time pH shifts in the culture medium affecting both phenol red absorbance and CDCF fluorescence. Photobleaching of CDCF.Use a well-buffered, phenol red-free medium. Minimize exposure of the plate to light during incubation and reading.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the impact of phenol red on CDCF fluorescence intensity. This data is intended to serve as an example of the results you might obtain when following the provided experimental protocol.

Condition Mean Fluorescence Intensity (Arbitrary Units) Standard Deviation Signal-to-Background Ratio
Cells in Phenol Red-Free Medium 15,000800150
Cells in Phenol Red-Containing Medium 9,5001,20047.5
Phenol Red-Free Medium Only (Background) 10020N/A
Phenol Red-Containing Medium Only (Background) 20035N/A

Note: The Signal-to-Background Ratio was calculated as (Mean Fluorescence of Cells) / (Mean Fluorescence of corresponding Medium Only).

Experimental Protocols

Protocol for Quantifying the Impact of Phenol Red on CDCF Fluorescence

This protocol provides a method to quantify the interference of phenol red on CDCF fluorescence in your specific cell type and experimental setup.

Materials:

  • Your cell line of interest

  • Cell culture medium with phenol red

  • Cell culture medium without phenol red

  • 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader with excitation/emission filters for ~495 nm/529 nm

Procedure:

  • Cell Seeding: Seed your cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere and grow overnight in your standard phenol red-containing medium.

  • Media Exchange:

    • For the "Phenol Red-Free" group, carefully aspirate the phenol red-containing medium and replace it with pre-warmed phenol red-free medium.

    • For the "Phenol Red" group, replace the medium with fresh, pre-warmed phenol red-containing medium.

    • Include "Medium Only" wells for both types of media to serve as background controls.

  • H2DCFDA Loading:

    • Prepare a working solution of H2DCFDA in the appropriate phenol red-free medium or buffer (e.g., HBSS) at the desired concentration (typically 10-50 µM).

    • Aspirate the medium from the cell wells and add the H2DCFDA working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Washing:

    • Aspirate the H2DCFDA solution.

    • Wash the cells twice with pre-warmed PBS to remove any unloaded probe.

  • Fluorescence Measurement:

    • Add pre-warmed phenol red-free medium to the "Phenol Red-Free" wells and pre-warmed phenol red-containing medium to the "Phenol Red" wells.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.[12]

  • Data Analysis:

    • Subtract the average background fluorescence from the "Medium Only" wells from the corresponding cell-containing wells.

    • Compare the fluorescence intensity between the "Phenol Red-Free" and "Phenol Red" groups.

    • Calculate the signal-to-background ratio for each condition.

Mandatory Visualization

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, visualize key signaling pathways where CDCF is utilized and the experimental workflow for assessing phenol red interference.

MRP2_Transport_Mechanism cluster_membrane Cell Membrane MRP2_inactive MRP2 (Inactive) Substrate_bound MRP2-Substrate Complex MRP2_inactive->Substrate_bound Conformational Change MRP2_active MRP2 (Active) MRP2_active->MRP2_inactive Reset Extracellular Extracellular Space MRP2_active->Extracellular Substrate Efflux Substrate_bound->MRP2_active ATP Hydrolysis ADP ADP + Pi Substrate_bound->ADP Intracellular Intracellular Space Substrate CDCF Substrate->MRP2_inactive Binding ATP ATP ATP->Substrate_bound

Caption: Mechanism of CDCF efflux via the MRP2 transporter.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS (measured by CDCF) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteines (Inhibition) Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Nrf2 Nrf2 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes Transcription Nrf2_n->ARE Binds

Caption: The Nrf2 signaling pathway for antioxidant response.

Phenol_Red_Interference_Workflow start Start: Seed Cells in Phenol Red Medium media_exchange Media Exchange start->media_exchange group1 Group 1: Phenol Red-Free Medium media_exchange->group1 group2 Group 2: Phenol Red Medium media_exchange->group2 staining Load Cells with H2DCFDA in Phenol Red-Free Buffer group1->staining group2->staining wash Wash 2x with PBS staining->wash measurement Measure Fluorescence (Ex: 495 nm, Em: 529 nm) wash->measurement analysis Data Analysis: Subtract Background, Compare Groups measurement->analysis end End: Quantify Interference analysis->end

Caption: Experimental workflow to quantify phenol red interference.

References

minimizing autofluorescence interference in 5(6)-Carboxy-2',7'-dichlorofluorescein measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize autofluorescence interference when using 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF).

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in my CDCF assays?

Autofluorescence is the natural fluorescence emitted by biological materials such as cells and tissues when they are excited by light, even without the addition of any fluorescent dye.[1][2][3] This intrinsic fluorescence can be a significant issue in assays using CDCF because its signal can be obscured or conflated with the background noise, leading to inaccurate measurements and reduced signal-to-noise ratios.[3]

Q2: What are the common sources of autofluorescence in my samples?

Autofluorescence can originate from several sources within your biological sample and experimental setup:

  • Endogenous Cellular Components: Molecules like NADH, collagen, elastin, riboflavin, and lipofuscin are naturally fluorescent.[1][3][4] These are often excited by wavelengths in the UV to blue-green range and emit in the green spectrum, which can overlap with the emission of CDCF.[1][5]

  • Fixation Methods: The use of aldehyde fixatives, such as formaldehyde (B43269) and glutaraldehyde, can generate fluorescent products by forming Schiff bases with amines in the tissue.[6][7] Glutaraldehyde tends to produce more autofluorescence than formaldehyde.[6]

  • Cell Culture Media: Common components in cell culture media, like phenol (B47542) red and fetal bovine serum (FBS), are known to be fluorescent and can increase background signals.[1][8]

  • Sample Handling: Heat and dehydration of samples can increase autofluorescence.[7] The presence of red blood cells can also contribute to background fluorescence due to the heme group.[6][7]

Q3: How can I identify if autofluorescence is impacting my results?

The most straightforward method is to prepare an unstained control sample. This sample should undergo all the same processing steps as your experimental samples, but without the addition of CDCF.[1][2] By examining this control under the microscope or in the plate reader, you can determine the level of background fluorescence inherent to your sample and experimental conditions.[9]

Troubleshooting Guide

Issue 1: High background fluorescence is obscuring my CDCF signal.

High background can be a multifaceted problem. The following troubleshooting steps can help you systematically identify and address the source of the interference.

Possible Cause Recommended Solution
Endogenous Autofluorescence Select fluorophores that are spectrally distinct from the autofluorescence. Dyes that emit in the red to far-red region of the spectrum are often a good choice as autofluorescence is less common at these wavelengths.[1][6]
Fixative-Induced Autofluorescence If possible, use an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695) instead of aldehydes.[1][2] If aldehyde fixation is necessary, use the lowest concentration and shortest fixation time possible.[6][7] You can also treat samples with a quenching agent like sodium borohydride (B1222165) after fixation.[6][10]
Autofluorescence from Media For live-cell imaging, use a medium that is free of phenol red and has a reduced serum concentration.[1][8] Consider switching to a low-autofluorescence medium like FluoroBrite.[8] For fixed cells, consider performing the final measurement in a buffered saline solution like PBS.[8]
Presence of Dead Cells Dead cells are often more autofluorescent than live cells.[1][2] Use a viability dye to gate out dead cells during analysis or remove them from the sample before the experiment.[1][2]
Lipofuscin Accumulation In aged tissues or certain cell types, lipofuscin can be a major source of autofluorescence.[4] Consider treating your samples with Sudan Black B to quench this autofluorescence.[4][6]

Quantitative Data Summary

Understanding the spectral properties of both your fluorophore and potential sources of autofluorescence is key to minimizing interference.

Substance Excitation Max (nm) Emission Max (nm) Notes
This compound (CDCF) ~504[11][12]~529-530[11]Emission is in the green part of the spectrum.
Collagen ~300-450[6]Blue-GreenA major source of autofluorescence in connective tissues.[4]
NADH ~355-488[1]~350-550[1]A common metabolic coenzyme found in most cells.
Riboflavin ~355-488[1]~350-550[1]A vitamin present in many cell types.
Lipofuscin Broad (360-647)[4]Broad (Yellow-Orange)[4]An "aging pigment" that accumulates in post-mitotic cells.[4]
Aldehyde Fixatives BroadBroad (Blue, Green, Red)[6]The resulting Schiff bases have broad emission spectra.[6]

Experimental Protocols

Protocol 1: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride

This protocol is for reducing autofluorescence caused by aldehyde-based fixatives like formaldehyde and glutaraldehyde.[10]

  • Fixation: Fix your cells or tissue as per your standard protocol.

  • Washing: Wash the sample thoroughly with Phosphate-Buffered Saline (PBS) to remove the fixative.

  • Quenching Solution Preparation: Prepare a fresh solution of 0.1% sodium borohydride (NaBH₄) in ice-cold PBS. Caution: Prepare this solution fresh and in a well-ventilated area as NaBH₄ reacts with water to produce hydrogen gas.[10]

  • Incubation: Incubate your sample in the sodium borohydride solution for 15-30 minutes at room temperature.

  • Final Washes: Wash the sample three times with PBS, for 5 minutes each wash, to remove any residual sodium borohydride.[10]

  • Proceed with Staining: You can now proceed with your CDCF staining protocol.

Protocol 2: Quenching Lipofuscin Autofluorescence with Sudan Black B

This protocol is particularly useful for tissues with high lipofuscin content, such as neural tissue.[4]

  • Staining: Complete your entire immunofluorescence or other staining protocol, including any primary and secondary antibody steps.

  • Sudan Black B Solution Preparation: Prepare a 0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir this solution in the dark for 1-2 hours to ensure it is fully dissolved.[4]

  • Filtering: Filter the Sudan Black B solution through a 0.2 µm filter to remove any undissolved particles.

  • Incubation: Apply the filtered Sudan Black B solution to your sample for 10-20 minutes at room temperature.

  • Washing: Quickly rinse the sample multiple times with PBS until the buffer runs clear.[4]

  • Mounting: Mount your sample and proceed with imaging.

Visualizations

Troubleshooting_Workflow start High Autofluorescence Detected unstained_control Run Unstained Control start->unstained_control identify_source Identify Source of Autofluorescence unstained_control->identify_source endogenous Endogenous (e.g., NADH, Collagen) identify_source->endogenous Green/Blue Emission fixation Fixation-Induced identify_source->fixation Aldehyde Fixative Used media Media Components (Phenol Red, FBS) identify_source->media Live Cell Imaging solution_endogenous Switch to red-shifted dyes Use quenching agents (e.g., Sudan Black B) Photobleaching endogenous->solution_endogenous solution_fixation Use organic solvents (Methanol/Ethanol) Reduce fixative concentration/time Quench with Sodium Borohydride fixation->solution_fixation solution_media Use phenol red-free media Reduce FBS concentration Image in buffered saline media->solution_media re_evaluate Re-evaluate Autofluorescence solution_endogenous->re_evaluate solution_fixation->re_evaluate solution_media->re_evaluate

Caption: A decision tree for troubleshooting autofluorescence in fluorescence microscopy.

References

Validation & Comparative

Validating MRP2 Transporter Activity: A Comparative Guide to Using 5(6)-Carboxy-2',7'-dichlorofluorescein and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the activity of the Multidrug Resistance-Associated Protein 2 (MRP2) is crucial for understanding drug disposition, drug-drug interactions, and mechanisms of drug resistance. This guide provides a comprehensive comparison of the widely used fluorescent substrate, 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF), with other common methods for assessing MRP2 transporter activity. Detailed experimental protocols, quantitative data, and a discussion of the advantages and limitations of each method are presented to aid in the selection of the most appropriate assay for specific research needs.

The Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2, is a critical ATP-binding cassette (ABC) transporter primarily located on the apical membrane of polarized cells, such as hepatocytes, renal proximal tubule cells, and enterocytes. It plays a vital role in the efflux of a wide range of endogenous and xenobiotic compounds, including conjugated drugs, toxins, and bilirubin (B190676) glucuronide.[1][2] Validating the function of this transporter is therefore essential in drug development and toxicology studies.

This guide focuses on the use of this compound (CDCF) as a probe substrate for MRP2 activity and compares its performance with other established methods, including the use of calcein-AM, [99mTc]mebrofenin, and estradiol-17-β-D-glucuronide.

Comparison of Methods for Validating MRP2 Transporter Activity

The selection of an appropriate assay for determining MRP2 activity depends on various factors, including the specific research question, available equipment, and desired throughput. The following tables provide a comparative overview of the most common methods.

Table 1: Quantitative Comparison of Kinetic Parameters for MRP2 Substrates

SubstrateAssay MethodSystemKm (µM)Vmax (pmol/mg protein/min)Reference
CDCF Vesicular TransportSf9-MRP21995.5[3]
CDCF Vesicular TransportMDCKII-MRP239465.3 (fmol/mg protein/min)[4]
CDCF Vesicular TransportRat cLPM2.2 ± 0.3115 ± 26[5]
Estradiol-17-β-D-glucuronide Vesicular TransportSf9-human MRP2150 (K0.5)1413[6]
Estradiol-17-β-D-glucuronide Vesicular TransportSf9-rat Mrp261.574.4[6]
Ethinylestradiol-glucuronide Vesicular TransportSf9-MRP235.1 ± 3.5-[7]

Note: Kinetic parameters can vary depending on the experimental conditions and the expression system used.

Table 2: Comparison of IC50 Values for MRP2 Inhibitors Across Different Assay Platforms

InhibitorProbe SubstrateAssay SystemIC50 (µM)Reference
Benzbromarone CDCFRat cLPM Vesicles≤ 1.1[5]
MK-571 CDCFRat cLPM Vesicles≤ 1.1[5]
Cyclosporin A CDCFRat cLPM Vesicles≤ 1.1[5]
Myricetin VincristineMDCKII-MRP2 Cells24.6 ± 1.3[8]
Probenecid CDCFrMrp2 ProteoliposomesInhibition observed[9]

This table highlights the variability in reported IC50 values, which can be influenced by the probe substrate, assay system, and experimental conditions.

Table 3: Advantages and Disadvantages of Different MRP2 Activity Assays

Assay MethodAdvantagesDisadvantages
CDCF Vesicular Transport Assay - Direct measurement of transport. - High specificity for MRP2 when using MRP2-expressing vesicles. - Amenable to high-throughput screening.[5] - Allows for the determination of kinetic parameters (Km, Vmax, Ki).[10]- Requires preparation of inside-out membrane vesicles. - Does not account for cellular processes like metabolism or regulation.
Calcein-AM Cell-Based Assay - Uses live cells, providing a more physiologically relevant context.[11] - High-throughput compatible. - Commercially available kits.- Calcein (B42510) is a substrate for other ABC transporters (e.g., MRP1, P-gp), potentially leading to a lack of specificity.[9][12] - Indirect measurement of transport. - Susceptible to interference from compounds affecting intracellular esterases.
[99mTc]mebrofenin Imaging - In vivo method, allowing for the assessment of MRP2 function in a whole organism.[13] - Clinically translatable.- Requires specialized imaging equipment and handling of radioactive materials. - Complex data analysis. - Uptake is also mediated by other transporters (OATPs).
Estradiol-17-β-D-glucuronide Assay - Endogenous substrate, potentially more physiologically relevant. - Well-characterized substrate for MRP2.- Often requires radiolabeling for detection. - Transport kinetics can be complex and show species differences.[6][14]

Experimental Protocols

Vesicular Transport Assay using this compound (CDCF)

This protocol is adapted from commercially available kits and published literature for determining the interaction of test compounds with the MRP2 transporter using inside-out membrane vesicles.

Materials:

  • MRP2-expressing membrane vesicles (e.g., from Sf9 or HEK293 cells)

  • Control membrane vesicles (lacking MRP2)

  • CDCF (probe substrate)

  • ATP and AMP solutions

  • Assay buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 70 mM KCl, 7.5 mM MgCl2)

  • Washing buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl)

  • Test compounds and known inhibitors (e.g., Benzbromarone)

  • 96-well filter plates and vacuum manifold

  • Fluorescence plate reader

Procedure:

  • Preparation: Thaw all reagents and membrane vesicles on ice. Prepare serial dilutions of the test compound and control inhibitor.

  • Reaction Setup: In a 96-well plate on ice, add the reaction mixture containing assay buffer, CDCF, and membrane vesicles. Add the test compound or inhibitor to the appropriate wells.

  • Initiation of Transport: Pre-warm the reaction plate and ATP/AMP solutions to 37°C. Start the transport reaction by adding ATP to the test wells and AMP (as a negative control for ATP-dependent transport) to control wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes), ensuring the transport is in the linear range.

  • Termination of Transport: Stop the reaction by adding ice-cold washing buffer.

  • Filtration and Washing: Rapidly transfer the reaction mixture to a pre-wetted filter plate on a vacuum manifold. Wash the vesicles on the filter multiple times with ice-cold washing buffer to remove extra-vesicular CDCF.

  • Quantification: After drying the filter plate, elute the trapped fluorescent CDCF from the vesicles using a lysis buffer. Measure the fluorescence of the eluate using a fluorescence plate reader (Excitation/Emission: ~485/~538 nm).

  • Data Analysis: Calculate the ATP-dependent transport by subtracting the fluorescence in the presence of AMP from that in the presence of ATP. Determine the percent inhibition of the test compound relative to the control and calculate the IC50 value.

Calcein-AM Cell-Based Assay for MRP2 Activity

This protocol provides a general procedure for assessing MRP2-mediated efflux using the fluorescent substrate calcein-AM in a cell-based format.

Materials:

  • Cells overexpressing MRP2 (e.g., MDCKII-MRP2) and parental control cells

  • Calcein-AM stock solution

  • Known MRP inhibitor (e.g., MK571)

  • Cell culture medium and buffer (e.g., HBSS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed the MRP2-expressing and parental cells into 96-well plates and culture until they form a confluent monolayer.

  • Compound Incubation: Wash the cells with buffer and pre-incubate with various concentrations of the test compound or a known MRP2 inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.

  • Calcein-AM Loading: Add calcein-AM to all wells at a final concentration typically in the low micromolar range and incubate for a further period (e.g., 30-60 minutes) at 37°C, protected from light.

  • Washing: Remove the incubation medium and wash the cells multiple times with ice-cold buffer to remove extracellular calcein-AM.

  • Fluorescence Measurement: Measure the intracellular calcein fluorescence using a fluorescence plate reader (Excitation/Emission: ~490/~520 nm) or by flow cytometry.

  • Data Analysis: Increased intracellular calcein fluorescence in the presence of a test compound indicates inhibition of MRP2-mediated efflux. Calculate the percent inhibition and IC50 values.

Visualizing MRP2 Activity Validation Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the CDCF vesicular transport assay and a conceptual comparison of the different methods for validating MRP2 activity.

CDCF_Vesicular_Transport_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_reagents Prepare Reagents (Buffers, ATP, AMP, CDCF) setup_rxn Set up Reaction Mix (Vesicles, CDCF, Buffer) prep_reagents->setup_rxn prep_vesicles Thaw MRP2 and Control Vesicles prep_vesicles->setup_rxn prep_compounds Prepare Test Compound Dilutions add_compounds Add Test Compounds and Inhibitors prep_compounds->add_compounds setup_rxn->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate start_transport Initiate Transport (Add ATP/AMP) pre_incubate->start_transport incubate Incubate at 37°C start_transport->incubate stop_transport Stop Reaction (Add Cold Buffer) incubate->stop_transport filter_wash Filter and Wash Vesicles stop_transport->filter_wash elute Elute CDCF filter_wash->elute measure Measure Fluorescence elute->measure analyze Calculate ATP-dependent Transport and Inhibition measure->analyze MRP2_Assay_Comparison cdcf CDCF Assay e2g Estradiol-17-β-D- glucuronide Assay calcein Calcein-AM Assay cdcf->calcein mebrofenin [99mTc]mebrofenin Imaging calcein->mebrofenin  vs.  

References

A Head-to-Head Comparison of 5(6)-Carboxy-2',7'-dichlorofluorescein and BCECF for Intracellular pH Measurement

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers selecting the optimal fluorescent probe for monitoring intracellular pH (pHi).

The accurate measurement of intracellular pH is critical for understanding a myriad of cellular processes, from enzyme activity and signal transduction to drug resistance and apoptosis.[1][2] Fluorescent indicators remain a cornerstone for pHi monitoring in live cells due to their high sensitivity and spatiotemporal resolution. Among the plethora of available dyes, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) has long been the gold standard for measurements within the physiological pH range.[3] However, for investigations into more acidic cellular compartments or conditions, 5(6)-Carboxy-2',7'-dichlorofluorescein (B54719) (CDCF) presents a compelling alternative.[4][5][6][7]

This guide provides a comprehensive, data-driven comparison of CDCF and BCECF to aid researchers, scientists, and drug development professionals in making an informed decision for their specific experimental needs.

Quantitative Performance Characteristics

The selection of a pH indicator is fundamentally guided by its spectral properties and its dissociation constant (pKa), which dictates the pH range of its maximum sensitivity. The following table summarizes the key quantitative data for CDCF and BCECF.

PropertyThis compound (CDCF)2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF)
pKa ~4.8[6][7]~6.97 - 7.0[1][3][8]
Optimal pH Range 4.0 - 5.5[4][5]6.4 - 7.6[3]
Excitation Wavelengths (Ex) 495/440 nm (ratiometric)[4], 504 nm (single)[6][7]490/440 nm (ratiometric)[9][10], ~505 nm (pH-sensitive)[8]
Emission Wavelength (Em) 529 nm[6][7]~535 nm[8][9]
Cell Permeability Membrane impermeant (requires loading of a cell-permeant ester form, e.g., CDCFDA)[11]Membrane impermeant (requires loading of the cell-permeant BCECF-AM)[1][9]
Ratiometric Measurement Yes (dual excitation)[4]Yes (dual excitation)[8][10]

Experimental Considerations: A Comparative Overview

Beyond the fundamental properties, practical considerations such as cellular loading, retention, and potential for cytotoxicity are paramount.

  • Suitability for pH Range: BCECF, with a pKa around 7.0, is exceptionally well-suited for monitoring pHi in the cytoplasm of most mammalian cells, which is typically maintained between 6.8 and 7.4.[12][13] In contrast, CDCF's lower pKa of approximately 4.8 makes it the superior choice for measuring pH in more acidic environments such as endosomes, lysosomes, or in cells undergoing acidosis.[4][6][7][11]

  • Cellular Loading and Retention: Both dyes are typically introduced into cells in their acetoxymethyl (AM) ester forms (CDCFDA and BCECF-AM, respectively). These non-polar, cell-permeant molecules readily cross the plasma membrane. Once inside the cell, intracellular esterases cleave the AM groups, rendering the dyes fluorescent and membrane-impermeant, thus trapping them in the cytoplasm.[1][9][11] Studies have shown that CDCF exhibits high intracellular retention, with 95% of the initial signal remaining after one hour.[4] BCECF is also well-retained due to its multiple negative charges at physiological pH.[1][13]

  • Photostability and Cytotoxicity: While detailed head-to-head photostability comparisons are scarce, fluorescein (B123965) derivatives are generally susceptible to photobleaching with prolonged excitation. It is crucial to minimize light exposure to reduce phototoxicity and signal loss. One study noted that for CDCF, fluorescence bleaching was 14.5% after one hour of continuous excitation, with no adverse effects on cell survival.[4]

Experimental Workflow and Methodologies

The general workflow for intracellular pH measurement using either CDCF or BCECF is similar, involving dye loading, fluorescence measurement, and in situ calibration.

General workflow for intracellular pH measurement with fluorescent dyes.

The following tables provide detailed methodologies for using BCECF-AM and a general protocol adaptable for CDCFDA.

Protocol for Intracellular pH Measurement with BCECF-AM

StepProcedure
1. Reagent Preparation Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO. Prepare a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or a HEPES-buffered saline).[9]
2. Cell Loading Dilute the BCECF-AM stock solution into the buffer to a final concentration of 1-5 µM. Remove the cell culture medium and wash the cells with the buffer. Add the dye-loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[9]
3. Washing After incubation, wash the cells two to three times with the buffer to remove any extracellular dye and allow for complete de-esterification of the intracellular dye.[9]
4. Fluorescence Measurement Using a fluorescence microscope, plate reader, or flow cytometer, measure the fluorescence emission at ~535 nm with excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).[9][14]
5. In Situ Calibration To generate a calibration curve, perfuse the cells with a high-potassium buffer containing the K+/H+ ionophore nigericin (B1684572) (e.g., 10 µM) at a series of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).[9][14][15] This equilibrates the intracellular and extracellular pH. Record the 490/440 nm fluorescence ratio at each pH point. Plot the ratio against the pH to generate the calibration curve.
6. Data Analysis Calculate the 490/440 nm fluorescence ratio from the experimental cells and determine the corresponding intracellular pH from the calibration curve.[3]

Generalized Protocol for Intracellular pH Measurement with CDCFDA

StepProcedure
1. Reagent Preparation Prepare a stock solution of this compound diacetate (CDCFDA) in anhydrous DMSO. Prepare an appropriate physiological buffer.
2. Cell Loading Dilute the CDCFDA stock solution into the buffer to a suitable final concentration (typically in the low micromolar range). Incubate the cells with the dye-loading solution for an appropriate time (e.g., 30-60 minutes) at 37°C, protected from light.
3. Washing Wash the cells thoroughly with the buffer to remove extracellular dye.
4. Fluorescence Measurement Measure the fluorescence emission at ~529 nm while alternating excitation between ~495 nm and ~440 nm for ratiometric analysis.[4]
5. In Situ Calibration Perform an in situ calibration similar to the BCECF protocol, using a high-potassium buffer with nigericin, but with a range of acidic pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0) to cover the sensitive range of the dye.[4]
6. Data Analysis Calculate the 495/440 nm fluorescence ratio from the experimental data and determine the intracellular pH from the acidic calibration curve.

Chemical Structures

The differences in the chemical structures of CDCF and BCECF underlie their distinct pKa values and spectral properties. The electron-withdrawing chlorine atoms on the fluorescein core of CDCF lower its pKa, making it more sensitive to acidic conditions.

G cluster_cdcf This compound (CDCF) cluster_bcecf 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) cdcf cdcf bcecf bcecf

Chemical structures of CDCF and BCECF.

Conclusion: Making the Right Choice

Both this compound and BCECF are powerful tools for the ratiometric measurement of intracellular pH. The choice between them should be dictated by the specific biological question and the expected pH range of the cellular compartment under investigation.

  • BCECF remains the undisputed workhorse for measuring cytosolic pH under normal physiological conditions, offering high sensitivity in the 6.4 to 7.6 range.[3] Its extensive validation in a multitude of cell types and applications makes it a reliable choice for general pHi studies.[1][16]

  • CDCF is the specialist probe, excelling in acidic environments where BCECF would be largely unresponsive.[4][5][6][7] It is the ideal candidate for researchers investigating processes within acidic organelles like lysosomes or for studying cellular responses to acidotic stress.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can confidently select the fluorescent indicator that will yield the most accurate and reliable data for their intracellular pH measurement needs.

References

Unveiling the Advantages of 5(6)-Carboxy-2',7'-dichlorofluorescein for pH Measurement in Acidic Organelles

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of cellular biology, the precise measurement of pH within acidic organelles such as lysosomes, endosomes, and phagosomes is paramount for understanding cellular homeostasis, drug delivery, and disease pathogenesis. Among the arsenal (B13267) of fluorescent probes available to researchers, 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) has emerged as a robust and reliable tool. This guide provides an objective comparison of CDCF with other common pH indicators, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal probe for their studies.

The Distinctive Edge of this compound (CDCF)

CDCF is a fluorescein (B123965) derivative distinguished by the presence of two chlorine atoms and a carboxyl group.[1] These chemical modifications confer several advantageous properties for probing acidic environments. The electron-withdrawing chlorine atoms lower the pKa of the phenolic hydroxyl groups, making the dye more sensitive to pH changes in the acidic range.[1]

One of the primary advantages of CDCF is its low pKa value, which is approximately 4.8.[2][3] This is ideal for the acidic lumen of lysosomes, which typically have a pH ranging from 4.6 to 5.2.[4] In contrast, many other popular pH indicators, such as SNARF derivatives with a pKa of ~7.5, are better suited for measuring pH in the near-neutral environment of the cytosol.[5][6]

Furthermore, CDCF can be used for ratiometric measurements, which provides a more accurate and reliable quantification of pH.[7] This method involves measuring the ratio of fluorescence intensities at two different excitation or emission wavelengths, which minimizes the influence of variables such as dye concentration, photobleaching, and instrument fluctuations.[7] The dye also exhibits good intracellular retention, with studies showing that 95% of the initial signal remains after one hour.[7]

Comparative Analysis with Alternative pH Indicators

While CDCF offers significant benefits, a comprehensive understanding of its performance relative to other indicators is crucial for informed experimental design.

IndicatorpKaExcitation Max (nm)Emission Max (nm)RatiometricKey AdvantagesKey Limitations
This compound (CDCF) ~4.8[2][3]~504[2]~529[2]Yes[7]Ideal pKa for acidic organelles, good intracellular retention.[7]Potential for protein interactions affecting fluorescence.[7]
LysoSensor™ Green DND-189 ~5.2[8]N/AN/ANoBecomes fluorescent only in acidic compartments.[8]Not suitable for ratiometric measurements.
LysoSensor™ Yellow/Blue DND-160 N/A~365[8]~450 (neutral) / ~510 (acidic)[8]YesRatiometric emission shift from blue to yellow in acidic pH.[9]Complex fluorescence profile.
SNARF-1 ~7.5[6]488 or 514~580 (acidic) / ~640 (basic)YesExcellent for near-neutral pH, dual emission properties.[6]pKa is too high for accurate measurement in highly acidic organelles.[6]
pHrodo™ Green ~6.8[4]~509~533[10]No"Turn-on" fluorescence in acidic environments, high signal-to-noise.[10]Not ratiometric, pKa may be slightly high for lysosomes.
Oregon Green™ 488 ~4.8[4]~496~524YespKa suitable for acidic organelles, can be used ratiometrically.[4]

Experimental Protocols

Measuring Lysosomal pH using this compound Diacetate (CDCFDA)

This protocol outlines the general steps for loading cells with the cell-permeant diacetate form of CDCF (CDCFDA) and performing ratiometric pH measurements.

Materials:

  • This compound diacetate (CDCFDA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Calibration buffers of known pH containing a K+/H+ ionophore (e.g., nigericin)

  • Fluorescence microscope or plate reader with appropriate filter sets

Procedure:

  • Dye Preparation: Prepare a stock solution of CDCFDA in high-quality, anhydrous DMSO.

  • Cell Plating: Plate cells on a suitable imaging dish or multi-well plate and allow them to adhere overnight.

  • Dye Loading: On the day of the experiment, dilute the CDCFDA stock solution in serum-free cell culture medium to the desired final concentration (typically 1-10 µM).

  • Incubation: Remove the culture medium from the cells and incubate them with the CDCFDA-containing medium for 30-60 minutes at 37°C. Inside the cell, esterases will cleave the acetate (B1210297) groups, trapping the fluorescent CDCF in the cytosol and organelles.[1]

  • Washing: Wash the cells twice with warm PBS or culture medium to remove any excess extracellular dye.

  • Data Acquisition: Acquire fluorescence images or readings using a fluorescence microscope or plate reader. For ratiometric measurements with CDCF, a dual-excitation ratio method (e.g., 495/440 nm) can be employed.[7]

  • In Situ Calibration: To obtain a standard curve for pH, incubate the dye-loaded cells with a series of calibration buffers of known pH, each containing nigericin (B1684572) (typically 10 µM). This ionophore equilibrates the intracellular and extracellular pH.[7]

  • Data Analysis: Measure the fluorescence intensity ratios from the calibration buffers to generate a standard curve. Use this curve to convert the experimental fluorescence ratios from your cells into pH values.

Visualizing Workflows and Pathways

To further clarify the decision-making and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Logical Workflow for pH Indicator Selection A Define Target Organelle and Expected pH Range B Acidic Organelle (e.g., Lysosome, pH 4.5-5.5) A->B C Near-Neutral Organelle (e.g., Cytosol, pH ~7.2) A->C D Consider Ratiometric vs. Intensity-Based Measurement B->D J LysoSensor Yellow/Blue B->J K pHrodo Dyes B->K C->D E Ratiometric for Higher Accuracy D->E F Intensity-Based for Simpler Assays D->F G Select Indicator with Appropriate pKa E->G F->G H CDCF (pKa ~4.8), Oregon Green (pKa ~4.8) G->H For Acidic pH I SNARF-1 (pKa ~7.5), BCECF (pKa ~7.0) G->I For Neutral pH

Caption: Decision tree for selecting an appropriate pH indicator.

Experimental Workflow for Organellar pH Measurement cluster_prep Preparation cluster_exp Experiment cluster_cal Calibration & Analysis A Plate Cells C Load Cells with CDCFDA A->C B Prepare Dye Stock (CDCFDA in DMSO) B->C D Wash to Remove Extracellular Dye C->D E Acquire Fluorescence Data (Ratiometric) D->E H Convert Experimental Ratios to pH E->H F Incubate with Calibration Buffers + Nigericin G Generate Standard Curve F->G G->H

Caption: Step-by-step workflow for pH measurement using CDCFDA.

References

A Comparative Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein and SNARF Dyes for Ratiometric pH Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of intracellular pH, the selection of an appropriate fluorescent indicator is paramount. This guide provides a detailed comparison of two popular classes of ratiometric pH-sensitive dyes: 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and the Seminaphthorhodafluor (SNARF) family of dyes. This objective analysis, supported by key experimental data and protocols, will aid in making an informed decision for your specific research needs.

Key Performance Characteristics at a Glance

The fundamental difference between CDCF and SNARF dyes lies in their optimal pH sensing range and their ratiometric measurement modality. CDCF is ideal for acidic environments, while SNARF dyes are tailored for physiological to slightly alkaline conditions.

PropertyThis compound (CDCF)Carboxy SNARF-1SNARF-4FSNARF-5F
Ratiometric Method Dual ExcitationDual EmissionDual EmissionDual Emission
pKa ~4.2 - 5.1[1][2][3]~7.5[4][5]~6.4[6]~7.2
Optimal pH Range ~4.0 - 5.5[1][7]~7.0 - 8.0[8]~6.0 - 7.5[9]~6.8 - 7.4[8]
Excitation Maxima ~495 nm / ~440 nm (pH-sensitive/insensitive)[1]~488 - 530 nm~514 nm~514 nm
Emission Maxima ~529 nm[3]~580 nm (acidic) / ~640 nm (basic)[4]~599 nm (acidic) / ~668 nm (basic)[9]Not explicitly found
Isosbestic Point Not explicitly found for excitation~600 nm (Emission)[6]~638 nm (Emission)[9]Not explicitly found
Key Advantages Excellent for measuring acidic intracellular pH[1][3]Long-wavelength emission minimizes autofluorescenceLower pKa suitable for typical cytosolic pHOptimal for cytosolic pH measurements[8]
Cell Permeability Membrane impermeant (requires loading techniques)[3][10]Available in cell-permeant AM ester form[11]Available in cell-permeant AM ester form[8]Available in cell-permeant AM ester form[8]

Principles of pH Measurement and Ratiometric Imaging

Both CDCF and SNARF dyes rely on a pH-dependent shift in their fluorescence spectra to enable ratiometric measurements. This technique normalizes for variables such as dye concentration, photobleaching, and cell path length, leading to more accurate and reproducible pH quantification.[12][13]

CDCF operates on a dual-excitation ratiometric method. The dye is excited at two different wavelengths, one that is pH-sensitive and another that is pH-insensitive (the isosbestic point). The ratio of the fluorescence intensities emitted at a single wavelength is then used to determine the pH.[1]

SNARF dyes, conversely, are typically used in a dual-emission ratiometric mode.[6][14] They are excited at a single wavelength, and the ratio of the fluorescence intensities at two different emission wavelengths (one corresponding to the protonated form and the other to the deprotonated form) is calculated to determine the pH.[6][15]

The underlying mechanism for both dye types involves the protonation and deprotonation of the fluorophore, which alters its electronic configuration and, consequently, its fluorescence properties.[16]

cluster_Protonation Acidic Environment cluster_Deprotonation Alkaline Environment Protonated Dye-H+ Deprotonated Dye- Protonated->Deprotonated - H+ Deprotonated->Protonated + H+ Start Start LoadDye Load Cells with pH-sensitive Dye Start->LoadDye Wash Wash to Remove Extracellular Dye LoadDye->Wash Acquire Acquire Ratiometric Fluorescence Images Wash->Acquire Analyze Analyze Data and Calculate Intracellular pH Acquire->Analyze Calibrate Perform In Situ Calibration Calibrate->Analyze End End Analyze->End

References

cross-validation of 5(6)-Carboxy-2',7'-dichlorofluorescein results with other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its diacetate derivative (CDCFDA) with other common fluorescent probes for two key applications: the measurement of intracellular Reactive Oxygen Species (ROS) and the assessment of Multidrug Resistance-Associated Protein 2 (MRP2) transporter activity. This document is intended to assist researchers in selecting the appropriate tools for their specific experimental needs by presenting objective performance comparisons, supporting experimental data, and detailed protocols.

I. Measuring Intracellular Reactive Oxygen Species (ROS)

The diacetate form, 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (CDCFDA or carboxy-H2DCFDA), is a widely used fluorescent probe for the detection of intracellular ROS. Its mechanism relies on cell permeability, intracellular cleavage of the acetate (B1210297) groups by esterases, and subsequent oxidation by ROS to the highly fluorescent CDCF.

A. Comparison with Other Fluorescent ROS Probes

Several fluorescent dyes are available for the detection of intracellular ROS, each with its own set of characteristics. The choice of probe can significantly impact the experimental outcome. Below is a comparison of CDCFDA with two other commonly used probes: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and Dihydrorhodamine 123 (DHR 123).

Table 1: Comparison of Fluorescent Probes for Intracellular ROS Detection

Feature5(6)-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (CDCFDA)2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)Dihydrorhodamine 123 (DHR 123)
Principle Cell-permeable, deacetylated by esterases and oxidized by ROS to fluorescent CDCF.Cell-permeable, deacetylated by esterases and oxidized by ROS to fluorescent DCF.Cell-permeable, oxidized by ROS to fluorescent Rhodamine 123.
Primary ROS Detected General ROS, including hydrogen peroxide, peroxyl radicals, and peroxynitrite.General ROS, including hydrogen peroxide, peroxyl radicals, and peroxynitrite.Primarily hydrogen peroxide and peroxynitrite.
Intracellular Retention Good, due to the charged carboxyl group after deacetylation.Prone to leakage from cells.Good, accumulates in mitochondria.
Excitation/Emission (nm) ~495 / ~529~495 / ~529~500 / ~530
Oxidation Potential Lower threshold potential, indicating higher sensitivity to oxidation.Higher threshold potential compared to CDCFDA.Higher threshold potential, less sensitive to photo-oxidation.
Key Advantages Good cellular retention.Widely used and well-documented.Superior for detecting hydrogen peroxide, less prone to auto-oxidation.
Limitations Can be oxidized by various cellular components, not specific to a single ROS.Prone to auto-oxidation and leakage from cells, can generate ROS itself.Can be oxidized by cytochrome c, potentially leading to artifacts.

Note: The data in this table is compiled from various sources to provide a comparative overview.

B. Experimental Protocol: Measurement of Intracellular ROS using CDCFDA

This protocol provides a general guideline for measuring intracellular ROS using CDCFDA with a fluorescence microplate reader or flow cytometer.

1. Reagent Preparation:

  • CDCFDA Stock Solution: Prepare a 1-10 mM stock solution of CDCFDA in anhydrous DMSO. Store at -20°C, protected from light.
  • Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or serum-free culture medium.

2. Cell Preparation:

  • Culture cells to the desired confluency in a suitable culture vessel (e.g., 96-well plate for microplate reader, culture flask for flow cytometry).

3. Staining:

  • Remove the culture medium and wash the cells once with pre-warmed HBSS or serum-free medium.
  • Dilute the CDCFDA stock solution in pre-warmed loading buffer to a final working concentration of 5-20 µM.
  • Add the CDCFDA loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

4. Treatment (Optional):

  • After incubation with the probe, cells can be treated with experimental compounds to induce or inhibit ROS production.

5. Measurement:

  • Microplate Reader:
  • Wash the cells twice with pre-warmed HBSS.
  • Add HBSS or a suitable buffer to the wells.
  • Measure fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.
  • Flow Cytometry:
  • Wash the cells twice with pre-warmed HBSS.
  • Harvest the cells (e.g., by trypsinization for adherent cells).
  • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
  • Analyze the cells on a flow cytometer using the appropriate laser and filter set for fluorescein.

6. Data Analysis:

  • The results are typically expressed as a fold change in fluorescence intensity relative to a control or untreated sample.

C. Workflow for Intracellular ROS Detection

ROS_Detection_Workflow cluster_preparation Preparation cluster_staining Staining cluster_measurement Measurement cluster_analysis Analysis Cell_Culture Cell Culture Wash1 Wash Cells Cell_Culture->Wash1 Reagent_Prep Reagent Preparation (CDCFDA Stock) Incubate Incubate with CDCFDA Reagent_Prep->Incubate Wash1->Incubate Wash2 Wash Cells Incubate->Wash2 Measure_Plate Fluorescence Plate Reader Wash2->Measure_Plate Measure_FCM Flow Cytometry Wash2->Measure_FCM Data_Analysis Data Analysis (Fold Change) Measure_Plate->Data_Analysis Measure_FCM->Data_Analysis

Caption: Workflow for intracellular ROS detection using CDCFDA.

II. Assessing Multidrug Resistance-Associated Protein 2 (MRP2) Activity

This compound (CDCF) is an excellent fluorescent substrate for the MRP2 transporter, an important protein in drug metabolism and disposition. Measuring the transport of CDCF can be used to screen for potential drug interactions with MRP2.

A. Comparison with Other Fluorescent MRP2 Substrates

While CDCF is a preferred substrate for MRP2, other fluorescent compounds are also used to study the activity of MRP family proteins.

Table 2: Comparison of Fluorescent Substrates for MRP2

FeatureThis compound (CDCF)Calcein AMRhodamine 123
Transport by MRP2 Yes, high-affinity substrate.Calcein (the hydrolyzed form) is a substrate.Yes, but also a substrate for other transporters like P-glycoprotein.
Specificity Good substrate for MRP2 and some other MRPs.Substrate for MRP1 and MRP2.Not specific for MRP2.
Application Ideal for vesicular transport assays to study MRP2-mediated transport and inhibition.Used in cell-based assays to measure MRP activity.Used in cell-based assays, often to study P-glycoprotein but can be transported by MRPs.
Key Advantages High transport efficiency by MRP2, making it a sensitive probe.Commercially available in a cell-permeable form.Bright fluorescence.
Limitations Not cell-permeable, used in assays with isolated membranes or vesicles.Calcein itself is not cell-permeable; requires intracellular hydrolysis of Calcein AM.Lack of specificity for MRP2.

Note: This table provides a qualitative comparison based on available literature.

B. Experimental Protocol: MRP2 Vesicular Transport Assay using CDCF

This protocol describes a method to measure the ATP-dependent transport of CDCF into inside-out membrane vesicles expressing MRP2.

1. Reagents:

  • MRP2-expressing membrane vesicles: Prepared from Sf9 or other suitable expression systems.
  • CDCF Stock Solution: 1 mM in DMSO.
  • Assay Buffer: Typically contains a buffer (e.g., MOPS or HEPES), sucrose, and salts.
  • ATP and AMP solutions: To initiate and control for ATP-dependent transport.

2. Assay Procedure:

  • Thaw MRP2 vesicles on ice.
  • Prepare a reaction mixture containing assay buffer, CDCF (final concentration typically 1-10 µM), and the test compound or vehicle control.
  • Pre-incubate the reaction mixture at 37°C for 5 minutes.
  • Initiate the transport reaction by adding ATP solution. For a negative control, add AMP solution instead of ATP.
  • Incubate at 37°C for a defined period (e.g., 5-30 minutes).
  • Stop the reaction by adding ice-cold wash buffer.
  • Rapidly filter the reaction mixture through a filter plate that retains the vesicles.
  • Wash the filters several times with ice-cold wash buffer to remove untransported CDCF.

3. Detection:

  • Lyse the vesicles on the filter plate using a suitable lysis buffer.
  • Measure the fluorescence of the trapped CDCF in a fluorescence plate reader (Ex/Em ~495/529 nm).

4. Data Analysis:

  • Calculate the ATP-dependent transport by subtracting the fluorescence in the presence of AMP from that in the presence of ATP.
  • Inhibition of MRP2 by a test compound is determined by the reduction in ATP-dependent CDCF transport.

C. Workflow for MRP2 Vesicular Transport Assay

MRP2_Transport_Workflow cluster_setup Assay Setup cluster_reaction Transport Reaction cluster_detection Detection cluster_analysis Analysis Prepare_Vesicles Prepare MRP2 Vesicles Mix Mix Vesicles, CDCF, and Test Compound Prepare_Vesicles->Mix Prepare_Reagents Prepare Reagents (CDCF, ATP, AMP) Prepare_Reagents->Mix Initiate Initiate with ATP/AMP Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Filter_Wash Filter and Wash Stop_Reaction->Filter_Wash Measure_Fluorescence Measure Fluorescence Filter_Wash->Measure_Fluorescence Calculate_Transport Calculate ATP-dependent Transport Measure_Fluorescence->Calculate_Transport

Caption: Workflow for MRP2 vesicular transport assay using CDCF.

III. Conclusion

This compound and its diacetate derivative are versatile and powerful tools for studying cellular processes. For ROS detection, CDCFDA offers good cellular retention, making it a reliable choice for quantifying overall oxidative stress. For studying MRP2-mediated transport, CDCF is a highly sensitive and specific substrate, particularly well-suited for in vitro vesicular transport assays. By understanding the comparative advantages and limitations of these probes, as outlined in this guide, researchers can make informed decisions to design robust and accurate experiments in the fields of cell biology, pharmacology, and drug development.

A Researcher's Guide to Reactive Oxygen Species Detection: The Specificity of 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection of reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and the efficacy of therapeutic interventions. Among the plethora of available fluorescent probes, 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (carboxy-H2DCFDA) is widely utilized for its perceived ease of use and high fluorescence quantum yield. However, its utility is often hampered by a lack of specificity for different ROS. This guide provides an objective comparison of the specificity of this compound (the hydrolyzed and oxidized product) for various ROS, supported by available experimental data and detailed methodologies for comparative assessment.

Understanding the Mechanism

This compound diacetate (carboxy-H2DCFDA) is a cell-permeant, non-fluorescent molecule. Upon entering a cell, intracellular esterases cleave the diacetate groups, yielding 5(6)-Carboxy-2',7'-dichlorodihydrofluorescein (carboxy-H2DCF). This non-fluorescent precursor is then oxidized by certain ROS to the highly fluorescent this compound (carboxy-DCF), which can be readily measured. The additional carboxyl groups on this molecule, compared to its predecessor DCFH-DA, aid in its retention within the cellular environment.

Specificity of this compound for Different Reactive Oxygen Species

While often marketed as a general ROS indicator, carboxy-DCF exhibits a distinct lack of uniform reactivity towards different ROS. Its fluorescence is not a direct measure of the total ROS pool but rather a reflection of the presence of specific oxidizing species and the cellular environment.

Key Reactivity Profile:

  • High Reactivity: The probe shows significant reactivity with highly reactive species such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻) . The reaction with hydroxyl radicals is reported to be near the diffusion-controlled limit.

  • Moderate to Low Reactivity: Its reaction with hydrogen peroxide (H₂O₂) is notably slow and often requires the presence of cellular catalysts like peroxidases or transition metals.

  • No Direct Reactivity: Carboxy-DCF does not react directly with superoxide (B77818) (O₂⁻) . Any observed fluorescence in the presence of superoxide is likely due to its dismutation to hydrogen peroxide, which then participates in catalyzed reactions, or the formation of other more reactive species.

This differential reactivity underscores the critical need for careful interpretation of data obtained using carboxy-DCF and highlights the importance of employing more specific probes for dissecting the roles of individual ROS.

Quantitative Comparison of ROS Probe Specificity

The following table summarizes the known reactivity of carboxy-H2DCF (the active form of the probe) and compares it with other commonly used ROS-sensitive fluorescent probes. It is important to note that much of the available quantitative data has been generated for the non-carboxylated analog, 2',7'-dichlorodihydrofluorescein (B1593923) (H2DCF), which is expected to have a similar reactivity profile.

ProbeTarget ROSReported Reaction Rate Constant (M⁻¹s⁻¹) or Relative ReactivityAdvantagesDisadvantages
5(6)-Carboxy-H2DCF Broad Spectrum (•OH, ONOO⁻, ROO•)•OH: Near diffusion-controlledONOO⁻: HighH₂O₂: Very low without catalystsO₂⁻: No direct reactionHigh fluorescence quantum yield; good cellular retention.Lacks specificity; prone to auto-oxidation; reactivity is highly dependent on cellular catalysts.
Dihydroethidium (DHE) Superoxide (O₂⁻)Specific for O₂⁻Relatively specific for superoxide.Can be oxidized by other species to non-specific products; requires chromatographic analysis for definitive identification of the superoxide-specific product.
MitoSOX™ Red Mitochondrial Superoxide (O₂⁻)Specific for mitochondrial O₂⁻Targeted to the mitochondria.Can be oxidized by other mitochondrial oxidants at high concentrations.
Amplex® Red Hydrogen Peroxide (H₂O₂)Requires horseradish peroxidase (HRP) for reaction with H₂O₂Highly specific and sensitive for H₂O₂.Requires an exogenous enzyme (HRP); measures extracellular H₂O₂ or H₂O₂ that has diffused out of the cell.
Aminophenyl Fluorescein (APF) Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻)High reactivity with •OH and ONOO⁻More specific for highly reactive oxygen and nitrogen species compared to DCF.Can still react with more than one species.

Experimental Protocols

To aid researchers in designing experiments to assess ROS probe specificity, detailed methodologies for a cell-free comparative assay and a general intracellular ROS detection protocol are provided below.

Cell-Free Assay for Comparing ROS Probe Specificity

This protocol allows for the direct comparison of the reactivity of different fluorescent probes with specific ROS generated in a controlled in vitro environment.

Materials:

  • 5(6)-Carboxy-H2DCFDA and other ROS probes of interest (e.g., DHE, Amplex® Red)

  • Phosphate-buffered saline (PBS), pH 7.4

  • ROS generating systems:

    • Hydrogen Peroxide (H₂O₂): A stock solution of H₂O₂.

    • Superoxide (O₂⁻): Xanthine (B1682287) and Xanthine Oxidase.

    • Hydroxyl Radical (•OH): Fenton reagent (FeSO₄ and H₂O₂).

    • Peroxynitrite (ONOO⁻): Commercially available or freshly synthesized ONOO⁻.

  • Horseradish Peroxidase (HRP) for Amplex® Red assay.

  • Black, clear-bottom 96-well microplate.

  • Fluorescence microplate reader.

Procedure:

  • Probe Preparation: Prepare stock solutions of each fluorescent probe in DMSO. Immediately before use, dilute the stock solutions to the desired final concentration in PBS. For carboxy-H2DCFDA, pre-hydrolyze it to carboxy-H2DCF by incubation with a weak base (e.g., 0.01 M NaOH) for 30 minutes at room temperature, followed by neutralization.

  • Assay Setup: To the wells of the 96-well plate, add the diluted probe solution.

  • ROS Generation: Initiate the reaction by adding the respective ROS generating system to the wells. For the Amplex® Red assay, also add HRP.

    • H₂O₂: Add varying concentrations of H₂O₂.

    • O₂⁻: Add xanthine followed by xanthine oxidase.

    • •OH: Add FeSO₄ followed by H₂O₂.

    • ONOO⁻: Add varying concentrations of ONOO⁻.

  • Fluorescence Measurement: Immediately begin kinetic measurements of fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for each probe.

  • Data Analysis: Plot the change in fluorescence intensity over time for each probe in the presence of each ROS. This will provide a direct comparison of their reactivity.

General Protocol for Intracellular ROS Detection using Carboxy-H2DCFDA

Materials:

  • Adherent or suspension cells.

  • Cell culture medium (phenol red-free recommended).

  • 5(6)-Carboxy-H2DCFDA.

  • Phosphate-buffered saline (PBS).

  • ROS inducer (e.g., H₂O₂, menadione) as a positive control.

  • Fluorescence microscope, flow cytometer, or fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, chamber slide).

  • Probe Loading: Remove the culture medium and wash the cells with warm PBS. Incubate the cells with 5-10 µM carboxy-H2DCFDA in serum-free medium or PBS for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with warm PBS to remove excess probe.

  • Treatment: Add fresh, pre-warmed culture medium (with or without the experimental compound/treatment) to the cells. Include a positive control group treated with an ROS inducer.

  • ROS Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope, flow cytometer (FL1 channel), or a fluorescence plate reader (Excitation: ~495 nm, Emission: ~525 nm).

  • Data Analysis: Quantify the change in fluorescence intensity relative to untreated controls.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of ROS generation, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Comparing ROS Probe Specificity

experimental_workflow Experimental Workflow for Comparing ROS Probe Specificity cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Probe_Prep Probe Preparation (carboxy-H2DCF, DHE, etc.) Plate_Setup 96-Well Plate Setup Probe_Prep->Plate_Setup ROS_Gen ROS Generating Systems (H2O2, O2-, •OH, ONOO-) ROS_Gen->Plate_Setup Reaction Initiate Reaction Plate_Setup->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis

Caption: A flowchart illustrating the key steps in a cell-free assay to compare the specificity of different ROS-sensitive fluorescent probes.

Major Intracellular ROS Generation Pathwaysdot

ros_pathways cluster_mito Mitochondria cluster_membrane Plasma Membrane / Phagosome cluster_cytosol Cytosol ETC Electron Transport Chain (Complex I & III) O2_mito O₂ Superoxide_mito O₂⁻ SOD2 SOD2 H2O2_mito H₂O₂ H2O2_cyto H₂O₂ H2O2_mito->H2O2_cyto diffusion NOX NADPH Oxidase (NOX) O2_mem O₂ Superoxide_mem O₂⁻ SOD1 SOD1 Superoxide_mem->SOD1 Peroxynitrite ONOO⁻ Superoxide_mem->Peroxynitrite NADPH NADPH NADP NADP⁺ SOD1->H2O2_cyto Fenton Fenton Reaction (Fe²⁺) H2O2_cyto->Fenton OH_radical •OH Fenton->OH_radical NO_synthase Nitric Oxide Synthase (NOS) NO •NO NO_synthase->NO NO->Peroxynitrite

A Researcher's Guide to Intracellular pH Calibration: 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of intracellular pH (pHi) is critical for understanding a multitude of cellular processes, from enzyme kinetics and signal transduction to drug efficacy and cytotoxicity.[1][2][3] 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) is a fluorescent indicator particularly suited for measuring acidic intracellular environments.[4][5][6] This guide provides an objective comparison of CDCF with other common pHi indicators and offers a detailed protocol for its intracellular calibration.

Understanding Intracellular pH Indicators

Fluorescent pHi indicators are weak acids or bases whose spectral properties change with protonation, allowing for the quantification of pH changes within cellular compartments.[7] The choice of indicator is paramount and should be based on its pKa, the pH range of interest, and the specific experimental setup.[3][8] Most indicators are introduced to cells as membrane-permeant acetoxymethyl (AM) esters, which are cleaved by intracellular esterases, trapping the fluorescent probe inside the cell.[7]

In the Spotlight: this compound (CDCF)

CDCF is a fluorescein (B123965) derivative designed for measuring acidic pHi.[4][5] Its lower pKa makes it a valuable tool for investigating cellular compartments and conditions characterized by a more acidic environment, a range where indicators like BCECF are less effective.[3][4]

Key Characteristics of CDCF:

PropertyValueSource
pKa~4.2 - 5.1[4][5]
Optimal pH Range4.0 - 5.0[4][6]
Excitation Wavelengths~495 nm (pH-sensitive), ~440 nm (pH-insensitive)[4]
Emission Wavelength~529 nm[5][6]
Ratiometric MeasurementYes (Dual-excitation)[4]

Comparative Analysis of Intracellular pH Indicators

While CDCF excels in acidic ranges, a variety of other fluorescent probes are available for measuring pHi in different cellular contexts. The following table provides a comparison of CDCF with some of the most commonly used pHi indicators.

IndicatorpKaOptimal pH RangeMeasurement TypeKey Features
This compound (CDCF) ~4.2 - 5.14.0 - 5.0Ratiometric (Dual-Excitation)Excellent for measuring acidic intracellular environments.[4][6]
BCECF ~7.06.5 - 7.5Ratiometric (Dual-Excitation)Widely used for physiological pH measurements; potential for systematic errors with nigericin (B1684572) calibration.[1][7][9][10]
Carboxyfluorescein ~6.5---Non-RatiometricSimpler structure, but lower pKa may be less suitable for cytosolic pH.[7]
Carboxy SNARF-1 ~7.57.0 - 8.0Ratiometric (Dual-Emission)Lower phototoxicity than BCECF; pKa may be too high for some cytosolic measurements.[1][11]
SNARF-5F ~7.26.8 - 7.8Ratiometric (Dual-Emission)Improved pKa for cytosolic pH measurements compared to SNARF-1.[1]
pHrodo™ Red ~6.54.0 - 7.5IntensiometricHigh photostability; excellent for acidic environments.[12]
HPTS (Pyranine) ~7.3---Ratiometric (Dual-Excitation)Often used in artificial systems like liposomes.[7]

Experimental Protocol: Intracellular Calibration of CDCF

Accurate pHi measurements necessitate the conversion of fluorescence intensity ratios into absolute pH values through in situ calibration. The most common method utilizes the K+/H+ ionophore nigericin in the presence of high extracellular potassium.[2][7][10] This forces the equilibration of intracellular and extracellular pH.[7][10]

Materials:

  • This compound diacetate (CDCF-DA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • High-Potassium Calibration Buffers (pH values ranging from 4.0 to 6.0, e.g., in 0.5 pH unit increments)

    • Composition: High KCl (e.g., 130-150 mM), 1 mM MgCl2, 15 mM HEPES, 15 mM MES. Adjust pH with KOH or HCl.

  • Nigericin stock solution (e.g., 10 mM in ethanol)

  • Fluorescence microscope or plate reader capable of ratiometric measurements (excitation at ~440 nm and ~495 nm, emission at ~529 nm)

Procedure:

  • Cell Loading:

    • Prepare a stock solution of CDCF-DA in anhydrous DMSO.

    • Dilute the stock solution in a physiological buffer to the final working concentration (typically 1-10 µM).

    • Incubate the cells with the CDCF-DA solution for 30-60 minutes at 37°C to allow for de-esterification and intracellular trapping of CDCF.[10]

    • Wash the cells with the physiological buffer to remove extracellular dye.

  • Baseline Measurement:

    • Measure the baseline fluorescence ratio of the CDCF-loaded cells in the physiological buffer by acquiring emission intensity at ~529 nm with sequential excitation at ~495 nm and ~440 nm.[10]

  • Intracellular pH Equilibration and Measurement:

    • Replace the physiological buffer with the first high-potassium calibration buffer (e.g., pH 4.0) containing a final concentration of 5-10 µM nigericin.[10][12]

    • Incubate for 5-10 minutes to allow for the equilibration of intracellular and extracellular pH.[10]

    • Record the new fluorescence ratio.

    • Repeat this process for each of the high-potassium calibration buffers, moving sequentially through the desired pH range.[10]

  • Data Analysis and Calibration Curve Generation:

    • Calculate the ratio of the fluorescence intensities (e.g., 495 nm / 440 nm) for each calibration buffer.

    • Plot the fluorescence ratio as a function of the corresponding pH value to generate a calibration curve.

    • The fluorescence ratio of the experimental samples can then be used to determine the intracellular pH from this calibration curve.

Important Considerations:

  • The nigericin/high-K+ method may introduce systematic errors in pHi estimations.[9][10][13] It has been reported that this method can underestimate the true pHi.[9][10]

  • The choice of an appropriate external K+ concentration is crucial to minimize systematic errors.[9]

  • Alternative calibration techniques, such as the "null point" method, can also be considered.[10][14]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps and the underlying principle of the calibration method.

G cluster_workflow Experimental Workflow for CDCF Intracellular Calibration A Cell Loading with CDCF-DA B Baseline Fluorescence Ratio Measurement (Physiological Buffer) A->B C Incubation with High K+ Buffer + Nigericin (pH 4.0) B->C D Fluorescence Ratio Measurement C->D E Repeat with Buffers of Increasing pH D->E F Generate Calibration Curve (Ratio vs. pH) E->F

Caption: Workflow for CDCF intracellular pH calibration.

G cluster_mechanism Mechanism of Nigericin/High K+ Calibration Extracellular Extracellular Space (High [K+], Known pH) Nigericin Nigericin (K+/H+ Exchanger) Extracellular->Nigericin K+ in Intracellular Intracellular Space (Equilibrated [K+]) Intracellular->Nigericin H+ in Nigericin->Extracellular H+ out Nigericin->Intracellular K+ out

Caption: Nigericin-mediated equilibration of intracellular and extracellular pH.

References

A Comparative Guide to In Situ Calibration of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) using Nigericin and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the widely used nigericin-based method and the alternative null point technique for the in situ calibration of the fluorescent pH indicator 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF). Objectivity is maintained by presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate calibration strategy for their specific experimental needs.

Introduction to CDCF and the Importance of Accurate pH Calibration

This compound (CDCF) is a fluorescent dye particularly well-suited for measuring acidic intracellular pH (pHi) due to its low pKa value, which is in the range of 4.2 to 4.8.[1] Accurate measurement of pHi is crucial for understanding a multitude of cellular processes, including enzyme activity, ion transport, and cell proliferation. The precision of these measurements is fundamentally dependent on the reliability of the in situ calibration technique used to convert fluorescence signals into absolute pHi values.

Method 1: The Nigericin (B1684572)/High K⁺ Method

The nigericin/high K⁺ method is a widely adopted technique for calibrating intracellular fluorescent pH indicators. This method utilizes the ionophore nigericin, a K⁺/H⁺ exchanger, to equilibrate the intracellular and extracellular pH in a high-potassium environment. The high extracellular potassium concentration depolarizes the cell membrane, effectively clamping the intracellular K⁺ concentration to the extracellular level.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which nigericin and high extracellular potassium collaborate to equilibrate intracellular and extracellular pH.

cluster_cell Cell High_K_in High Intracellular [K⁺] Nigericin Nigericin (K⁺/H⁺ Ionophore) High_K_in->Nigericin H_in Intracellular H⁺ CDCF CDCF High_K_out High Extracellular [K⁺] Membrane_Depolarization Membrane Depolarization High_K_out->Membrane_Depolarization H_out Extracellular H⁺ (Known pH) H_out->Nigericin Nigericin->High_K_in Nigericin->H_in Membrane_Depolarization->High_K_in cluster_cell Cell cluster_extracellular Extracellular Medium pHi Intracellular pH (pHi) CDCF_Fluorescence CDCF Fluorescence Ratio pHi->CDCF_Fluorescence No_Change Null Point (No Change in pHi) CDCF_Fluorescence->No_Change Weak_Acid Weak Acid (e.g., Butyric Acid) Acid_Influx Acid Influx (Lowers pHi) Weak_Acid->Acid_Influx Weak_Base Weak Base (e.g., Trimethylamine) Base_Influx Base Influx (Raises pHi) Weak_Base->Base_Influx Membrane Cell Membrane Acid_Influx->pHi Base_Influx->pHi cluster_nigericin Nigericin/High K⁺ Workflow cluster_nullpoint Null Point Workflow N1 Load Cells with CDCF-AM N2 Measure Baseline Fluorescence N1->N2 N3 Apply High K⁺ Buffer + Nigericin N2->N3 N4 Sequentially Change Buffer pH N3->N4 N5 Record Fluorescence Ratios N4->N5 N6 Generate Calibration Curve N5->N6 P1 Load Cells with CDCF-AM P2 Measure Baseline Fluorescence P1->P2 P3 Apply Weak Acid/Base Solutions P2->P3 P4 Observe Fluorescence Changes P3->P4 P5 Identify Null Point P4->P5 P6 Calculate pHi P5->P6

References

A Comparative Guide to the Applications of 5(6)-Carboxy-2',7'-dichlorofluorescein and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) and its cell-permeant diacetate form (CDCFDA) with alternative fluorescent probes for key applications in cellular analysis. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.

Measurement of Intracellular pH (pHi)

Accurate measurement of intracellular pH is crucial for understanding cellular processes such as enzyme activity, apoptosis, and ion transport. While several fluorescent probes are available for this purpose, their optimal pH ranges and photophysical properties vary significantly.

Performance Comparison of Intracellular pH Indicators
ParameterThis compound (CDCF)2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF)Carboxy SNARF-1
pKa ~4.8[1]~6.98[2]~7.5
Optimal pH Range Acidic (e.g., 4.0-5.5)[3]Near-neutral (e.g., 6.5-7.5)[2]Slightly alkaline (e.g., 7.0-8.0)
Ratiometric Measurement Dual-excitationDual-excitationDual-emission
Excitation (Ex) / Emission (Em) Maxima (nm) ~504 / 529[1]Ex: ~440 (pH-insensitive), ~490 (pH-sensitive); Em: ~535Ex: ~514; Em: ~580 (acidic), ~640 (basic)
Intracellular Retention High[3]Moderate to PoorGood
Photostability ModerateProne to photobleachingGenerally higher than fluorescein-based dyes
Key Advantages Excellent for measuring pH in acidic organelles.[1]Well-established probe for cytosolic pH.Reduced interference from autofluorescence due to longer emission wavelengths.
Key Disadvantages Less suitable for near-neutral pH.Spectral properties can be affected by the intracellular environment.pKa may be too high for some cytosolic measurements.
Experimental Protocol: Intracellular pH Measurement using CDCFDA

This protocol describes the use of the cell-permeant this compound diacetate (CDCFDA) to measure intracellular pH. Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the fluorescent CDCF probe.

Materials:

  • This compound diacetate (CDCFDA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Nigericin (B1684572) and high-potassium calibration buffers (for in situ calibration)

  • Fluorescence microscope or plate reader with appropriate filter sets

Procedure:

  • Prepare a stock solution: Dissolve CDCFDA in anhydrous DMSO to a concentration of 1-10 mM.

  • Cell Loading:

    • Culture cells to the desired confluency on coverslips or in microplates.

    • Dilute the CDCFDA stock solution in pre-warmed physiological buffer to a final working concentration of 5-10 µM.

    • Remove the culture medium and wash the cells with the buffer.

    • Incubate the cells with the CDCFDA loading solution for 30-60 minutes at 37°C.

  • Wash: Remove the loading solution and wash the cells twice with the physiological buffer to remove any extracellular dye.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

    • For ratiometric measurements, acquire fluorescence intensities at two excitation wavelengths (e.g., 495 nm and 440 nm) while measuring emission at a single wavelength (e.g., 530 nm).

  • In Situ Calibration (Optional but Recommended):

    • To obtain quantitative pH values, perform an in situ calibration.

    • Expose the loaded cells to a series of high-potassium calibration buffers of known pH values containing the ionophore nigericin (e.g., 10 µM).

    • Measure the fluorescence ratio at each pH and generate a calibration curve.

Workflow for Intracellular pH Measurement

G cluster_prep Preparation cluster_cell_handling Cellular Staining cluster_measurement Data Acquisition prep_stock Prepare CDCFDA stock solution (in DMSO) load_solution Dilute stock to working concentration in buffer prep_stock->load_solution cell_loading Incubate cells with CDCFDA loading solution load_solution->cell_loading cell_culture Culture cells cell_culture->cell_loading cell_wash Wash to remove extracellular dye cell_loading->cell_wash fluorescence_measurement Measure fluorescence (ratiometric imaging) cell_wash->fluorescence_measurement G CDCFDA CDCFDA (non-fluorescent, cell-permeant) intracellular_space Intracellular Space CDCFDA->intracellular_space Diffusion esterases Intracellular Esterases CDCFH2 CDCFH2 (non-fluorescent, trapped) esterases->CDCFH2 Deacetylation ROS Reactive Oxygen Species (ROS) CDCF CDCF (highly fluorescent) ROS->CDCF Oxidation G cluster_setup Assay Setup cluster_reaction Transport Reaction cluster_analysis Quantification prepare_reagents Prepare reaction mixtures (Buffer, CDCF, Inhibitors) add_vesicles Add MRP2-expressing membrane vesicles prepare_reagents->add_vesicles start_transport Initiate transport with ATP add_vesicles->start_transport incubate Incubate start_transport->incubate stop_transport Terminate reaction and filter vesicles incubate->stop_transport measure_fluorescence Measure fluorescence of trapped CDCF stop_transport->measure_fluorescence analyze_data Calculate ATP-dependent transport measure_fluorescence->analyze_data

References

A Comparative Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein-Based Assays for Cellular Reactive Oxygen Species Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF)-based assays with common alternatives for the detection of cellular reactive oxygen species (ROS). We will delve into the reproducibility, performance, and protocols of these assays, supported by experimental data to aid in the selection of the most appropriate method for your research needs.

Introduction to Cellular ROS Detection

Reactive oxygen species are highly reactive molecules and free radicals derived from molecular oxygen. In biological systems, ROS play a dual role, acting as essential signaling molecules in various cellular processes and, at high concentrations, causing oxidative stress and damage to cellular components. The accurate measurement of cellular ROS is crucial for understanding its physiological and pathological roles. Fluorescent probes are widely used for this purpose due to their sensitivity and suitability for live-cell imaging.

This compound diacetate (carboxy-H2DCFDA) is a popular cell-permeant probe used for detecting intracellular ROS. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent this compound (CDCF). However, the reproducibility and specificity of CDCF-based assays have been subjects of discussion, leading to the development and use of alternative probes. This guide will compare the CDCF-based assay with two common alternatives: Dihydroethidium (DHE) and MitoSOX Red.

Comparison of Performance and Reproducibility

The choice of a fluorescent probe for ROS detection significantly impacts the reliability and interpretation of experimental results. This section compares the key performance characteristics of CDCF-DA, DHE, and MitoSOX Red.

ParameterThis compound Diacetate (CDCF-DA)Dihydroethidium (DHE)MitoSOX™ Red
Primary Target ROS General oxidative stress (H₂O₂, HO•, ROO•)Superoxide (B77818) (O₂⁻)Mitochondrial Superoxide (O₂⁻)
Specificity Low; prone to auto-oxidation and reaction with various cellular components.[1]Higher specificity for superoxide compared to DCF-based probes.[2]High specificity for mitochondrial superoxide.
Intra-Assay CV (%) 8.9 - 11.9[3]Data not readily availableData not readily available
Inter-Assay CV (%) 9.1 - 11.9[3]Data not readily availableData not readily available
Advantages High sensitivity to a broad range of ROS, cost-effective.[4][5]More specific for superoxide than DCF-based probes.[2]Specifically targets mitochondrial superoxide, providing subcellular localization information.
Disadvantages Lack of specificity, susceptibility to photo-oxidation, and leakage from cells can lead to artifacts.[1]Can be oxidized by other species to form ethidium, which has overlapping fluorescence with the superoxide-specific product.[6]Can affect mitochondrial function at higher concentrations.[1]

Note: Coefficient of Variation (CV) is a measure of the relative variability of data. Lower CV values indicate higher reproducibility. The provided CV values for the DCFH-DA assay were obtained from a flow cytometric study in canine erythrocytes and may vary depending on the experimental setup and cell type.[3] Specific intra- and inter-assay CVs for DHE and MitoSOX Red assays are not consistently reported in the literature, highlighting a gap in standardized reporting for these methods.

Signaling Pathway: ROS-Mediated NF-κB Activation

Reactive oxygen species are key signaling molecules in various pathways, including the inflammatory response mediated by the transcription factor NF-κB. A common source of ROS in this pathway is the NADPH oxidase (NOX) enzyme complex. The following diagram illustrates the activation of the canonical NF-κB pathway by ROS.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimulus->Receptor NOX_complex NADPH Oxidase (NOX) Receptor->NOX_complex activates p22phox p22phox p47phox p47phox p67phox p67phox Rac Rac Superoxide Superoxide (O₂⁻) NOX_complex->Superoxide generates O2 O₂ ROS ROS Superoxide->ROS IKK IKK Complex ROS->IKK activates IKK_active IKK (active) IKK->IKK_active IkB IκB IKK_active->IkB phosphorylates Ub Ubiquitin IkB->Ub ubiquitination NFkB_p50 p50 NFkB_p65 p65 NFkB_complex NF-κB/IκB Complex NFkB_active Active NF-κB (p50/p65) NFkB_complex->NFkB_active releases NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc translocates Proteasome Proteasome Ub->Proteasome degradation DNA DNA (κB site) NFkB_nuc->DNA binds Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

ROS-Mediated NF-κB Activation Pathway. This diagram illustrates the activation of the NF-κB signaling pathway initiated by pro-inflammatory stimuli, leading to the generation of ROS by NADPH oxidase and subsequent gene transcription.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the CDCF-DA, DHE, and MitoSOX Red assays.

G cluster_CDCF CDCF-DA Assay Workflow A1 Seed Cells B1 Treat with Compound of Interest A1->B1 C1 Load with carboxy-H2DCFDA B1->C1 D1 Incubate C1->D1 E1 Wash Cells D1->E1 F1 Measure Fluorescence (Ex/Em ~495/525 nm) E1->F1

CDCF-DA Assay Workflow. A generalized workflow for measuring cellular ROS using the CDCF-DA probe.

G cluster_DHE DHE Assay Workflow A2 Seed Cells B2 Treat with Compound of Interest A2->B2 C2 Load with DHE B2->C2 D2 Incubate C2->D2 E2 Wash Cells D2->E2 F2 Measure Fluorescence (Ex/Em ~518/605 nm) E2->F2

DHE Assay Workflow. A generalized workflow for measuring cellular superoxide using the DHE probe.

G cluster_MitoSOX MitoSOX Red Assay Workflow A3 Seed Cells B3 Treat with Compound of Interest A3->B3 C3 Load with MitoSOX Red B3->C3 D3 Incubate C3->D3 E3 Wash Cells D3->E3 F3 Measure Fluorescence (Ex/Em ~510/580 nm) E3->F3

MitoSOX Red Assay Workflow. A generalized workflow for measuring mitochondrial superoxide using the MitoSOX Red probe.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and reliable results. Below are general protocols for the three discussed assays. It is important to optimize these protocols for your specific cell type and experimental conditions.

This compound Diacetate (Carboxy-H2DCFDA) Assay
  • Cell Seeding: Seed cells in a microplate at a density appropriate for your cell type to achieve 80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with the experimental compounds or vehicle controls for the desired duration.

  • Probe Loading: Remove the treatment media and wash the cells with a suitable buffer (e.g., pre-warmed PBS or HBSS). Incubate the cells with 5-10 µM carboxy-H2DCFDA in buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with the buffer to remove excess probe.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer with excitation and emission wavelengths of approximately 495 nm and 525 nm, respectively.

Dihydroethidium (DHE) Assay
  • Cell Seeding: Culture cells to the desired confluency in a suitable microplate.

  • Compound Treatment: Expose cells to the test compounds or vehicle controls.

  • Probe Loading: Remove the media and wash the cells. Add DHE solution (typically 5-10 µM in a suitable buffer) to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with buffer to remove the extracellular probe.

  • Fluorescence Measurement: Measure the fluorescence using an appropriate instrument with excitation and emission wavelengths around 518 nm and 605 nm for the superoxide-specific product, 2-hydroxyethidium.[2] Note that the non-specific oxidation product, ethidium, has overlapping spectra.[6]

MitoSOX™ Red Assay
  • Cell Seeding: Plate cells and grow to the desired density.

  • Compound Treatment: Treat cells with your compounds of interest.

  • Probe Loading: Remove the treatment media and wash the cells. Incubate the cells with MitoSOX Red working solution (typically 2.5-5 µM in a suitable buffer) for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with a pre-warmed buffer.

  • Fluorescence Measurement: Immediately acquire images or read the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation and emission wavelengths of approximately 510 nm and 580 nm, respectively.

Conclusion

The choice of a fluorescent probe for detecting cellular ROS is a critical decision that should be based on the specific research question and the experimental context. While this compound-based assays are sensitive and widely used for detecting general oxidative stress, their lack of specificity and potential for artifacts necessitate careful experimental design and data interpretation. For more specific detection of superoxide, Dihydroethidium (DHE) offers a better alternative, although the potential for non-specific oxidation should be considered. For investigating the role of mitochondria in superoxide production, MitoSOX Red is the probe of choice due to its specific subcellular targeting.

To ensure the reproducibility of any of these assays, it is imperative to standardize protocols, include appropriate positive and negative controls, and be mindful of the potential for artifacts. Further research and standardized reporting of reproducibility metrics, such as intra- and inter-assay coefficients of variation, would greatly benefit the field by allowing for more direct and quantitative comparisons between different ROS detection methods.

References

comparing single-isomer vs. mixed-isomer preparations of 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent probes, the choice between a single-isomer and a mixed-isomer preparation of a dye can have significant implications for assay performance and data reproducibility. This guide provides a comprehensive comparison of single-isomer and mixed-isomer preparations of 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF), a widely used green fluorescent probe. We will delve into their physicochemical properties, performance in key applications, and provide detailed experimental protocols for their evaluation.

Introduction to this compound

This compound is a derivative of fluorescein (B123965) that exhibits bright green fluorescence. The presence of the carboxyl group allows for conjugation to biomolecules, while the chloro substituents enhance photostability compared to its parent compound, carboxyfluorescein. It is commercially available as a mixture of two isomers, 5-carboxy and 6-carboxy, or as the purified 5-carboxy single isomer. The diacetate form of this dye is a cell-permeant probe used to measure intracellular reactive oxygen species (ROS) and for studying multidrug resistance proteins.[1]

Physicochemical Properties: A Head-to-Head Comparison

The performance of a fluorescent probe is intrinsically linked to its physicochemical properties. While both single-isomer and mixed-isomer CDCF share the same core structure, the position of the carboxyl group can influence their characteristics.

Property5-Carboxy-2',7'-dichlorofluorescein (Single Isomer)6-Carboxy-2',7'-dichlorofluoresceinThis compound (Mixed Isomer)
Molecular Weight 445.21 g/mol [2]445.21 g/mol 445.21 g/mol [3]
Excitation Max (λex) 504 nm (pH 8)[2]504 nm504 nm (in 0.1 M Tris pH 8.0)
Emission Max (λem) 529 nm (pH 8)[2]525 nm529 nm (in 0.1 M Tris pH 8.0)
Molar Extinction Coefficient (ε) ~90,000 cm⁻¹M⁻¹[2]Not explicitly found~90,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) Not explicitly found0.79[1]Not explicitly found for the mixture
pKa 4.8[2]Not explicitly found4.8[3]
Solubility Soluble in DMSO, DMF, and basic water (pH > 7)[2]Soluble in DMSOSoluble in DMSO and pH > 6 buffers[3]

Key Observations:

  • The excitation and emission maxima are nearly identical for both the single isomer and the mixed preparation.

  • The pKa of the 5-isomer and the mixed isomers are reported to be 4.8, making them suitable for pH measurements in acidic environments.[2][3]

Performance in Key Applications

The choice between a single-isomer and a mixed-isomer preparation can be critical in applications where reproducibility and consistency are paramount.

Single-Isomer Preparations:

  • Advantages:

    • High Purity and Consistency: A single, well-defined chemical entity ensures batch-to-batch reproducibility, which is crucial for quantitative assays and long-term studies.

    • Predictable Behavior: The uniform orientation of the reactive carboxyl group leads to more consistent and predictable conjugation with biomolecules. This is particularly important in applications like fluorescence polarization assays where the rotational dynamics of the labeled molecule are measured.

    • Potentially Higher Photostability: While direct comparative data is limited, one source indicates that 5-Carboxy-2',7'-dichlorofluorescein is significantly more photostable than carboxyfluorescein.[2]

  • Disadvantages:

    • Higher Cost: The purification process to isolate a single isomer increases the manufacturing cost.

Mixed-Isomer Preparations:

  • Advantages:

    • Lower Cost: As a mixture, it is less expensive to produce, making it a cost-effective option for qualitative or screening applications.

  • Disadvantages:

    • Batch-to-Batch Variability: The ratio of the 5- and 6-isomers can vary between batches, potentially leading to inconsistencies in experimental results.

    • Heterogeneous Conjugation: When used for labeling, the random orientation of the carboxyl group results in a heterogeneous population of labeled biomolecules, which can affect the performance of certain assays.

Experimental Protocols

To aid researchers in evaluating these probes for their specific needs, we provide the following detailed experimental protocols.

Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol allows for the determination of the fluorescence quantum yield of the single-isomer or mixed-isomer CDCF relative to a known standard.

Materials:

  • This compound (single or mixed isomer)

  • Fluorescein (as a quantum yield standard, Φ = 0.95 in 0.1 M NaOH)

  • 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the CDCF isomer and the fluorescein standard in DMSO at a concentration of 1 mM.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions in 0.1 M PBS (pH 7.4) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength (504 nm for CDCF, 490 nm for fluorescein).

  • Measure Absorbance: Measure the absorbance of each dilution at the respective excitation wavelength using the UV-Vis spectrophotometer.

  • Measure Fluorescence Emission: Record the fluorescence emission spectra for each dilution using the fluorometer. The excitation wavelength should be set to 504 nm for CDCF and 490 nm for fluorescein. The emission should be scanned from 510 nm to 650 nm.

  • Calculate Integrated Fluorescence Intensity: Integrate the area under the emission curve for each sample.

  • Plot Data: Plot the integrated fluorescence intensity versus the absorbance for both the CDCF isomer and the fluorescein standard.

  • Calculate Quantum Yield: The quantum yield (Φ) of the CDCF isomer can be calculated using the following equation:

    Φsample = Φstandard * (Slopesample / Slopestandard) * (ηsample2 / ηstandard2)

    Where:

    • Φ is the quantum yield

    • Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent (assume ηsample ≈ ηstandard for the same buffer)

Protocol 2: Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

This protocol provides a framework for comparing the performance of single-isomer and mixed-isomer CDCF-labeled ligands in a competitive binding assay.

Materials:

  • Single-isomer and mixed-isomer CDCF, activated for conjugation (e.g., NHS ester)

  • Ligand of interest with a primary amine for labeling

  • Receptor protein of interest

  • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)

  • Black, low-binding 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Label Ligand: Label the ligand with the single-isomer and mixed-isomer CDCF NHS esters according to the manufacturer's protocol. Purify the labeled ligands to remove free dye.

  • Determine Optimal Tracer Concentration: For each labeled ligand, perform a serial dilution in the assay buffer and measure the fluorescence intensity and polarization to determine a concentration that gives a stable and robust signal (typically in the low nanomolar range).

  • Receptor Titration: To determine the optimal receptor concentration, perform a titration of the receptor protein against a fixed concentration of each CDCF-labeled ligand. The optimal concentration should result in a significant increase in polarization upon binding.

  • Competitive Binding Assay: a. In a 384-well plate, add a fixed concentration of the receptor and the respective CDCF-labeled ligand to each well. b. Add a serial dilution of an unlabeled competitor ligand. c. Incubate the plate at room temperature for a predetermined time to reach equilibrium. d. Measure the fluorescence polarization.

  • Data Analysis: Plot the millipolarization (mP) values against the concentration of the unlabeled competitor. Calculate the IC50 value for each labeled ligand. A more consistent and reproducible IC50 value is expected for the single-isomer labeled ligand.

Visualizing Experimental Concepts

To further clarify the experimental workflows and underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_Quantum_Yield Quantum Yield Determination cluster_FP_Assay Fluorescence Polarization Assay QY_Start Prepare Dilutions (Sample & Standard) QY_Abs Measure Absorbance QY_Start->QY_Abs QY_Fluor Measure Fluorescence QY_Abs->QY_Fluor QY_Plot Plot Intensity vs. Absorbance QY_Fluor->QY_Plot QY_Calc Calculate Quantum Yield QY_Plot->QY_Calc FP_Label Label Ligand (Single vs. Mixed Isomer) FP_Opt Optimize Concentrations (Tracer & Receptor) FP_Label->FP_Opt FP_Assay Run Competitive Assay FP_Opt->FP_Assay FP_Measure Measure Polarization FP_Assay->FP_Measure FP_Analyze Analyze Data (IC50) FP_Measure->FP_Analyze

Caption: Experimental workflows for comparing fluorescent probes.

Isomer_Comparison_Logic cluster_Properties Probe Properties cluster_Performance Performance Metrics Single_Isomer Single Isomer (e.g., 5-CDCF) Reproducibility Reproducibility Single_Isomer->Reproducibility High Consistency Consistency Single_Isomer->Consistency High Cost Cost Single_Isomer->Cost High Mixed_Isomer Mixed Isomer (5- & 6-CDCF) Mixed_Isomer->Reproducibility Variable Mixed_Isomer->Consistency Variable Mixed_Isomer->Cost Low

Caption: Logical comparison of single vs. mixed isomer preparations.

Conclusion

The choice between single-isomer and mixed-isomer preparations of this compound depends on the specific requirements of the application. For quantitative, reproducible, and robust assays, particularly those involving conjugation to biomolecules, the higher purity and consistency of the single-isomer preparation are highly advantageous, despite the higher cost. For qualitative screening or applications where cost is a primary concern and some variability can be tolerated, the mixed-isomer preparation may be a suitable alternative. Researchers are encouraged to evaluate both options based on their experimental needs and the protocols provided in this guide.

References

Safety Operating Guide

Navigating the Safe Disposal of 5(6)-Carboxy-2',7'-dichlorofluorescein: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 5(6)-Carboxy-2',7'-dichlorofluorescein, a fluorescent dye commonly used in biological research. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound can cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

CategoryRequired PPESpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use.
Eye and Face Protection Safety glasses with side shields or goggles; face shieldGoggles should be worn for maximum protection. A face shield is necessary when there is a risk of splashing.
Skin and Body Protection Laboratory coatA full-length lab coat should be worn and buttoned to protect from accidental skin contact.
Respiratory Protection Use in a well-ventilated area or with a fume hoodAvoid breathing dust or vapors. If dust formation is likely, a NIOSH-approved respirator may be required.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents its release into the environment. Do not allow the chemical to enter drains, groundwater, or watercourses[2]. The following protocol outlines the necessary steps for proper disposal.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and clearly labeled chemical waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Note any other chemicals present in the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials.

  • Institutional Procedures:

    • Follow your institution's specific guidelines for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for waste pickup.

    • Provide the EHS office with a complete and accurate description of the waste.

  • Documentation:

    • Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal.

III. Emergency Procedures

In the event of accidental exposure or a spill, immediate action is required to mitigate harm.

Table 2: Emergency First Aid and Spill Response

IncidentProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][3]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]
Spill Cleanup Evacuate the area. Wear appropriate PPE. Avoid creating dust. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2][3]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A START: Identify Waste (Unused chemical, contaminated labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Securely Seal the Waste Container C->D E Store Container in a Secure Hazardous Waste Area D->E F Consult and Follow Institutional EHS Guidelines E->F G Arrange for Professional Waste Disposal Pickup F->G H END: Document Disposal G->H

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific safety and disposal protocols, as local regulations may vary.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5(6)-Carboxy-2',7'-dichlorofluorescein

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of 5(6)-Carboxy-2',7'-dichlorofluorescein are critical for ensuring a safe laboratory environment and the integrity of your research. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Operation Engineering Controls Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Weighing and Preparing Stock Solutions (Solid Form) Chemical Fume Hood or Ventilated EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesFull-coverage Lab CoatN95 Respirator (if not handled in a fume hood)
Handling Stock Solutions and Dilutions (Liquid Form) Chemical Fume Hood or Benchtop with good ventilationNitrile or Neoprene GlovesSafety Glasses with Side Shields or GogglesFull-coverage Lab CoatNot generally required if handled in a well-ventilated area
Cell Staining and Imaging Biosafety Cabinet (if working with cell cultures) or well-ventilated areaNitrile GlovesSafety GlassesFull-coverage Lab CoatNot generally required
Spill Cleanup Well-ventilated areaChemical-resistant gloves (Nitrile or Neoprene)Chemical Safety Goggles and Face ShieldChemical-resistant Apron or Gown over Lab CoatN95 Respirator or higher
Waste Disposal Chemical Fume Hood or well-ventilated areaNitrile or Neoprene GlovesSafety Glasses with Side Shields or GogglesFull-coverage Lab CoatNot generally required

Note: Always consult the specific Safety Data Sheet (SDS) for the exact product you are using and your institution's chemical safety guidelines. Regularly inspect gloves for any signs of degradation or puncture.

Operational Plan: Step-by-Step Handling Procedures

This section outlines a standard operating procedure for handling this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] Recommended storage temperatures are often -20°C or -80°C for long-term stability.[5]

  • Ensure the storage location is clearly labeled with the chemical name and hazard symbols.

2. Preparation of Stock Solutions:

  • All weighing and initial dissolution of the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.[1]

  • Use a dedicated, calibrated balance.

  • Slowly add the appropriate solvent (e.g., DMSO or DMF) to the solid to avoid splashing.

  • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Clearly label the stock solution with the chemical name, concentration, solvent, date of preparation, and your initials.

3. Dilution and Use in Experiments:

  • Perform all dilutions in a well-ventilated area.

  • When pipetting, always use filtered pipette tips to prevent cross-contamination and aerosol formation.

  • For cell-based assays, add the dye solution to the cell culture medium gently to avoid disturbing the cells.

  • Minimize the exposure of the fluorescent dye to light to prevent photobleaching.

4. Spill Management:

  • In case of a small spill, alert others in the vicinity.

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect the contaminated material into a designated chemical waste container.

  • Clean the spill area with a suitable detergent and water.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Spill_Cleanup_Workflow cluster_Spill Spill Occurs cluster_Response Immediate Response cluster_Containment Containment & Cleanup cluster_Disposal Disposal Spill Spill of this compound Alert Alert others in the area Spill->Alert Don_PPE Don appropriate PPE Alert->Don_PPE Absorb Absorb spill with inert material Don_PPE->Absorb Collect Collect waste into a labeled container Absorb->Collect Clean Clean spill area Collect->Clean Dispose Dispose of as hazardous chemical waste Clean->Dispose

Caption: Spill cleanup workflow for this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All materials that have come into contact with this compound, including pipette tips, gloves, absorbent materials, and empty containers, should be considered chemical waste.

  • Do not mix this waste with general laboratory trash or other incompatible waste streams.

2. Waste Collection:

  • Collect all solid and liquid waste containing the dye in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").

3. Disposal Procedure:

  • Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by a licensed chemical waste disposal service.[6]

  • Do not pour solutions containing this dye down the drain unless specifically permitted by your local regulations and institutional policies for very dilute, neutralized solutions.

Caption: Decision-making process for selecting appropriate PPE.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.